Product packaging for 5-((2-Hydroxyethyl)amino)-2-methylphenol(Cat. No.:CAS No. 55302-96-0)

5-((2-Hydroxyethyl)amino)-2-methylphenol

Cat. No.: B1295181
CAS No.: 55302-96-0
M. Wt: 167.2 g/mol
InChI Key: YGRFRBUGAPOJDU-UHFFFAOYSA-N
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Description

5-((2-Hydroxyethyl)amino)-2-methylphenol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1295181 5-((2-Hydroxyethyl)amino)-2-methylphenol CAS No. 55302-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-hydroxyethylamino)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-2-3-8(6-9(7)12)10-4-5-11/h2-3,6,10-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRFRBUGAPOJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203849
Record name 2-Methyl-5-hydroxyethylaminophenol
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55302-96-0
Record name 5-[(2-Hydroxyethyl)amino]-2-methylphenol
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Record name 5-((2-Hydroxyethyl)amino)-2-methylphenol
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Record name 2-Methyl-5-hydroxyethylaminophenol
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Record name 5-[(2-hydroxyethyl)amino]-o-cresol
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Record name 5-(2-HYDROXYETHYLAMINO)-2-METHYLPHENOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-((2-Hydroxyethyl)amino)-2-methylphenol (CAS 55302-96-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((2-Hydroxyethyl)amino)-2-methylphenol, with the CAS registry number 55302-96-0, is an aromatic amine derivative of methylphenol. Primarily utilized as a coupler molecule in permanent oxidative hair dye formulations, its synthesis and toxicological profile have been evaluated in the context of cosmetic safety.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of available toxicological data. While its primary application is in the cosmetics industry, this document aims to provide a consolidated resource for researchers and professionals who may be interested in its chemical properties and potential for other applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This compound is a solid at room temperature, appearing as a white to pale yellow or light brown powder.[3][4][5] It exhibits solubility in water and is also soluble in methanol and chloroform (slightly).[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 55302-96-0[2][3][4][7][8]
Molecular Formula C9H13NO2[2][6][7]
Molecular Weight 167.21 g/mol [7][8]
IUPAC Name This compound[2]
Synonyms 2-Methyl-5-hydroxyethylaminophenol, 5-[(2-Hydroxyethyl)amino]-o-cresol[2]
Appearance White to pale yellow, light brown crystalline powder[3][4][5]
Melting Point 90-92 °C[4]
Boiling Point 366.0 ± 32.0 °C (Predicted)[4]
Water Solubility 37 g/L at 20 °C[6]
Purity ≥95% to >98% (Commercially available)

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound have been described. The primary route of synthesis involves the condensation reaction of 5-amino-2-methylphenol with ethylene carbonate.

Synthesis of this compound

A general method for the synthesis involves the reaction of 5-amino-2-methylphenol with ethylene carbonate in a high-boiling point solvent, catalyzed by an acid. The following protocol is adapted from patent literature, which describes several variations.

Materials:

  • 5-amino-2-methylphenol

  • Ethylene carbonate

  • Diethylene glycol dimethyl ether (solvent)

  • Acid catalyst (e.g., methanesulfonic acid, acetic acid, formic acid, trifluoroacetic acid)

  • Methanol-water solution (for recrystallization)

Procedure:

  • In a 250 mL four-necked flask equipped with a thermometer and a stirrer, add 5-amino-2-methylphenol (0.10 mol, 12.3 g), ethylene carbonate (0.12 mol, 10.6 g), an acid catalyst (e.g., 0.30 g of methanesulfonic acid), and 80 mL of diethylene glycol dimethyl ether.

  • Stir the mixture and heat to 150 °C.

  • Maintain the reaction at this temperature for 12 hours.

  • After the reaction is complete, distill the reaction mixture under reduced pressure to recover the solvent.

  • Cool the residue to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to yield a product with high purity (e.g., >99%).

Procedure:

  • Dissolve the crude product in a methanol-water mixed solvent (e.g., 100 mL).

  • Heat the solution to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Isolate the purified crystals by filtration.

  • Wash the crystals with a small amount of cold methanol-water solvent.

  • Dry the purified product under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 5-amino-2-methylphenol + Ethylene Carbonate + Catalyst + Solvent Reaction Heat to 150°C for 12 hours Reactants->Reaction Stirring Distillation Reduced Pressure Distillation Reaction->Distillation Solvent Removal Crude_Product Crude Product Distillation->Crude_Product Recrystallization Dissolve in Methanol-Water Crude_Product->Recrystallization Crystallization Cool to form Crystals Recrystallization->Crystallization Filtration Isolate Crystals Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Purified_Product Purified Product Drying->Purified_Product

Synthesis and Purification Workflow

Biological Activity and Toxicology

Currently, there is a lack of published data on the specific biological activity or mechanism of action of this compound outside of its use in cosmetics. The available information is primarily focused on its toxicological profile for human health and safety assessment as a hair dye ingredient.

Toxicological Summary

A human health tier II assessment has been conducted, and the key findings are summarized in Table 2.[1]

Table 2: Summary of Toxicological Data for this compound

EndpointResultSpeciesMethod/GuidelineReference(s)
Acute Oral Toxicity LD50 > 2000 mg/kg bwRat (female)OECD TG 420[1]
Skin Irritation Not irritatingRabbitOECD TG 404[1]
Eye Irritation Irritant (undiluted)RabbitOECD TG 405[1]
Skin Sensitization Not a sensitizer[1]
Genotoxicity Non-mutagenicMouse (in vivo)Micronucleus test[1]
Repeated Dose Toxicity (90-day oral) NOAEL = 220 mg/kg bw/dayRatOECD TG 408[1]
Developmental Toxicity No signs of developmental toxicity observed[1]

The compound has low acute oral toxicity.[1] It is not a skin irritant or a skin sensitizer, but it is considered an eye irritant in its undiluted form.[1] Genotoxicity studies (in vivo micronucleus test) were negative.[1] In a 90-day repeated-dose oral toxicity study in rats, a No Observed Adverse Effect Level (NOAEL) of 220 mg/kg bw/day was established.[1] There were no signs of developmental toxicity observed.[1]

The following diagram illustrates the logical flow of the toxicological assessment for this compound.

Toxicology_Assessment_Flow cluster_exposure Potential Exposure Routes cluster_endpoints Toxicological Endpoints Evaluated cluster_outcomes Assessment Outcomes Dermal Dermal Contact (Hair Dye) Irritation Skin/Eye Irritation Dermal->Irritation Sensitization Skin Sensitization Dermal->Sensitization Oral Accidental Ingestion Acute_Tox Acute Toxicity Oral->Acute_Tox Repeat_Dose Repeated Dose Toxicity Oral->Repeat_Dose Developmental_Tox Developmental Toxicity Oral->Developmental_Tox Inhalation Occupational Low_Acute_Tox Low Acute Oral Toxicity Acute_Tox->Low_Acute_Tox Not_Skin_Irritant Not a Skin Irritant Irritation->Not_Skin_Irritant Eye_Irritant Eye Irritant Irritation->Eye_Irritant Not_Sensitizer Not a Skin Sensitizer Sensitization->Not_Sensitizer Genotoxicity Genotoxicity Non_Genotoxic Non-Genotoxic Genotoxicity->Non_Genotoxic NOAEL_Established NOAEL Established Repeat_Dose->NOAEL_Established No_Dev_Tox No Developmental Toxicity Developmental_Tox->No_Dev_Tox

Toxicological Assessment Workflow

Applications

The primary and well-documented application of this compound is as a coupler in permanent (oxidative) hair dye formulations.[1][2] In this context, it reacts with a primary intermediate (developer), typically in the presence of an oxidizing agent like hydrogen peroxide, to form larger colorant molecules within the hair shaft.[2]

Conclusion

This compound is a well-characterized compound with established synthesis protocols and a defined toxicological profile, primarily in the context of its use in the cosmetics industry. For researchers and drug development professionals, the provided data on its chemical properties and synthesis may be valuable for exploring this molecule as a scaffold or intermediate for new chemical entities. However, the current lack of data on its specific biological activities beyond toxicological endpoints presents a significant knowledge gap. Further investigation into its potential pharmacological or biological effects would be necessary to ascertain its utility in a therapeutic context.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-5-hydroxyethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-hydroxyethylaminophenol, also known by its IUPAC name 5-(2-hydroxyethylamino)-2-methylphenol, is a substituted aromatic amine primarily utilized as a coupler component in permanent (oxidative) hair dye formulations.[1][2] In these systems, it reacts with a primary intermediate (a developer, such as p-phenylenediamine) and an oxidizing agent (typically hydrogen peroxide) to form larger colorant molecules within the hair shaft.[3][4] Understanding its physicochemical properties is crucial for formulation development, safety assessment, and quality control in the cosmetics industry. This guide provides an in-depth overview of these properties, supported by experimental protocols and workflow visualizations.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 2-Methyl-5-hydroxyethylaminophenol are summarized below. These values, compiled from various sources, provide a quantitative profile of the compound.

General and Chemical Identifiers
PropertyValueSource(s)
IUPAC Name 5-(2-hydroxyethylamino)-2-methylphenol[5]
Synonyms 5-[(2-Hydroxyethyl)amino]-o-cresol, 2M5HEAP, C.I. 76546[1][6]
CAS Number 55302-96-0[7][8]
EINECS Number 259-583-7[6][8]
Molecular Formula C₉H₁₃NO₂[5][8]
Molecular Weight 167.20 - 167.21 g/mol [5][8][9]
Appearance Bright brown, light beige, or off-white to beige powder[1][9]
Physical and Chemical Properties
PropertyValueSource(s)
Melting Point 88.6 - 94 °C[1][9][10]
Boiling Point ~366.0 °C (Predicted/Estimated)[9]
Flash Point ~181.4 °C (Estimated)[9]
Water Solubility 37.0 ± 1.8 g/L at 20 °C[9][10]
Solubility in other solvents Highly soluble in Ethanol (≥ 200 g/L) and DMSO (≥ 200 g/L); Slightly soluble in Chloroform.[1][9][10]
Partition Coefficient (logP) 0.77 - 0.823 (Estimated)[10]
pKa 10.28 ± 0.10 (Predicted)[9]
Vapor Pressure 0.004 Pa at 20 °C[9]
Density ~1.215 g/cm³[9][11]
UV Absorption (λmax) 206.4 nm, 243.4 nm, 295.8 nm[10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for measuring key parameters of 2-Methyl-5-hydroxyethylaminophenol.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.[10][11]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.[11] Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities can cause a depression and broadening of the melting range.

Methodology:

  • Sample Preparation: Ensure the 2-Methyl-5-hydroxyethylaminophenol sample is completely dry and finely powdered.

  • Capillary Loading: A small amount of the powdered sample is introduced into a glass capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating:

    • An initial rapid heating is performed to determine an approximate melting point.

    • A second, careful determination is then conducted. The sample is heated rapidly to about 15-20°C below the approximate melting point.

    • The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, heating medium, and thermometer.

  • Observation and Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded. This defines the melting range.[1]

Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of a substance in a solvent, a fundamental parameter for formulation.

Principle: A surplus of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Methodology:

  • Equilibration: An excess amount of 2-Methyl-5-hydroxyethylaminophenol is added to a flask containing a known volume of the solvent (e.g., deionized water, ethanol).

  • Shaking/Agitation: The flask is sealed and agitated in a constant temperature water bath (e.g., 20°C ± 0.5°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5]

  • Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. If necessary, centrifugation or filtration is used to separate the saturated solution from the excess solid.

  • Analysis: A precise volume of the clear, saturated supernatant is carefully removed.

  • Quantification: The concentration of 2-Methyl-5-hydroxyethylaminophenol in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Partition Coefficient (n-Octanol/Water) Determination

The n-octanol/water partition coefficient (P or K_ow), usually expressed as its logarithm (logP), is a measure of a chemical's lipophilicity and is critical for predicting its absorption and distribution properties. The OECD Guideline 107 (Shake Flask Method) is a standard protocol.[12][13]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.

Methodology:

  • Solvent Preparation: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol before the experiment.

  • Test Substance Addition: A small, known amount of 2-Methyl-5-hydroxyethylaminophenol is dissolved in either water or n-octanol. The concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning: The solution is added to a vessel containing the other immiscible solvent. The volume ratio of n-octanol to water is chosen based on the expected logP value. The vessel is shaken at a constant temperature (20-25°C) until equilibrium is reached.[13]

  • Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.[13]

  • Concentration Analysis: The concentration of 2-Methyl-5-hydroxyethylaminophenol in each phase (n-octanol and water) is accurately determined using an appropriate analytical method like HPLC.

  • Calculation: The logP is calculated using the formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])

Signaling Pathways and Experimental Workflows

While 2-Methyl-5-hydroxyethylaminophenol is not known to be involved in specific biological signaling pathways in a therapeutic sense, its mechanism of action in cosmetics and its analytical determination can be represented as structured workflows.

Oxidative Hair Dyeing Workflow

2-Methyl-5-hydroxyethylaminophenol acts as a "coupler" in permanent hair dyes. It does not form a color on its own but reacts with an oxidized "developer" (primary intermediate) to create the final hair color.[14] The process involves penetration into the hair cortex, oxidation, and polymerization to form large colored molecules trapped inside the hair.[3]

G cluster_0 Hair Dye Formulation (Cream/Lotion) cluster_1 Oxidizer cluster_2 Hair Fiber Coupler Coupler (e.g., 2-Methyl-5- hydroxyethylaminophenol) Mix Developer Developer (e.g., p-Phenylenediamine) Alkali Alkalizing Agent (e.g., Ammonia) Cuticle Cuticle Swelling Alkali->Cuticle Opens Cuticle H2O2 Hydrogen Peroxide (H₂O₂) Reaction Oxidative Coupling Reaction H2O2->Reaction Oxidizes Developer Penetration Cortex Penetration Cuticle->Penetration Penetration->Reaction Precursors in Cortex Trapping Color Molecule Trapping Reaction->Trapping Forms Large Dye Polymers Final Colored Hair Trapping->Final Permanent Color Mix->Cuticle Application to Hair

Workflow of the oxidative hair dyeing process.
Analytical Workflow for Quantification in Hair Dye Matrix

The quantification of 2-Methyl-5-hydroxyethylaminophenol in a complex cosmetic matrix requires a systematic analytical approach, typically involving sample preparation followed by chromatographic separation and detection.[15][16]

G Sample Hair Dye Product Extraction Solvent Extraction (e.g., Methanol/Buffer) Sample->Extraction Weighing Centrifuge Centrifugation/ Filtration Extraction->Centrifuge Phase Separation HPLC RP-HPLC System Centrifuge->HPLC Inject Sample Column C18 Column HPLC->Column Separation Detection UV/DAD Detector (e.g., 295 nm) Column->Detection Elution Data Data Acquisition & Integration Detection->Data Quant Quantification (External Standard) Data->Quant

General analytical workflow for HPLC quantification.

References

Synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol, a key intermediate in various chemical and pharmaceutical applications. Two primary synthesis pathways are detailed: the reaction of 5-amino-2-methylphenol with ethylene oxide and a condensation reaction with ethylene carbonate. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthesis routes to facilitate understanding and replication by researchers and professionals in drug development and organic synthesis.

Introduction

This compound, also known as 5-[(2-Hydroxyethyl)amino]-o-cresol, is a substituted phenol derivative with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a component in hair dye formulations.[1][2] Its molecular structure, featuring both a secondary amine and a phenolic hydroxyl group, makes it a versatile building block for further chemical modifications.[1] This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data.

Synthesis Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are discussed in detail below. Both pathways utilize 5-amino-2-methylphenol as the starting material.[3][4]

Pathway 1: Reaction with Ethylene Oxide

This pathway involves the direct reaction of 5-amino-2-methylphenol with ethylene oxide in the presence of a catalyst. The ethylene oxide undergoes ring-opening and subsequent addition to the amino group of the 5-amino-2-methylphenol.

Synthesis_Pathway_1 5-amino-2-methylphenol 5-Amino-2-methylphenol product This compound 5-amino-2-methylphenol->product Diethylene glycol dimethyl ether, NaY molecular sieve, 150°C ethylene_oxide Ethylene Oxide ethylene_oxide->product

Caption: Reaction of 5-amino-2-methylphenol with ethylene oxide.

Pathway 2: Condensation with Ethylene Carbonate

This method utilizes ethylene carbonate as a safer alternative to ethylene oxide for the hydroxyethylation of 5-amino-2-methylphenol. The reaction is typically catalyzed by an organic acid.[4]

Synthesis_Pathway_2 5-amino-2-methylphenol 5-Amino-2-methylphenol product This compound 5-amino-2-methylphenol->product Organic Acid, Diethylene glycol dimethyl ether, 150°C ethylene_carbonate Ethylene Carbonate ethylene_carbonate->product

Caption: Condensation of 5-amino-2-methylphenol with ethylene carbonate.

Experimental Protocols

Synthesis via Ethylene Oxide

Materials:

  • 5-amino-2-methylphenol (12.3 g, 0.1 mol)[3]

  • Ethylene oxide (4.4 g, 0.1 mol)[3]

  • Diethylene glycol dimethyl ether (90 mL total)[3]

  • NaY molecular sieve catalyst (0.3 g)[3]

  • Methanol-water mixed solvent for recrystallization[3]

Procedure:

  • In a 250 mL four-necked flask equipped with a thermometer and stirrer, dissolve 12.3 g of 5-amino-2-methylphenol in 80 mL of diethylene glycol dimethyl ether and heat the solution to 150 °C.[3]

  • Separately, dissolve 4.4 g of ethylene oxide in 10 mL of diethylene glycol dimethyl ether in a cold trap.[3]

  • Add 0.3 g of NaY molecular sieve catalyst to the four-necked flask.[3]

  • Slowly add the ethylene oxide solution dropwise to the reaction flask over a period of 30 minutes while maintaining slow stirring.[3]

  • Continue the reaction for 3 hours at 150 °C.[3]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[3]

  • Cool the residue to obtain the crude product (16.6 g).[3]

  • Dissolve the crude product in 100 mL of a methanol-water mixed solvent and recrystallize to obtain the purified this compound.[3]

Synthesis via Ethylene Carbonate

Materials:

  • 5-amino-2-methylphenol (12.3 g, 0.10 mol)[4]

  • Ethylene carbonate (10.6 g, 0.12 mol)[4]

  • Organic acid catalyst (e.g., trifluoroacetic acid, 0.30 g)[4]

  • Diethylene glycol dimethyl ether (80 mL)[4]

  • Methanol-water mixed solvent for recrystallization (100 mL)[4]

Procedure:

  • To a 250 mL four-neck flask equipped with a thermometer and a stirrer, add 12.3 g of 5-amino-2-methylphenol, 10.6 g of ethylene carbonate, 0.30 g of trifluoroacetic acid, and 80 mL of diethylene glycol dimethyl ether.[4]

  • Stir the mixture and heat to 150 °C.[4]

  • Maintain the reaction at this temperature for 12.0 hours.[4]

  • After the reaction period, distill the reaction mixture under reduced pressure to recover the solvent.[4]

  • Cool the remaining solution to obtain the crude product of this compound (16.9 g).[4]

  • Recrystallize the crude product from 100 mL of a methanol-water mixture to yield the purified product.[4]

Data Presentation

Reaction Yields and Purity
Synthesis PathwayCatalystCrude Product (g)Refined Product (g)Yield (%)Purity (%)Reference
Ethylene OxideNaY molecular sieve16.615.794.199.52[3]
Ethylene CarbonateTrifluoroacetic acid16.915.79499.42[4]
Ethylene CarbonateFormic acid15.513.178.499.33[4]
Ethylene CarbonateMethanesulfonic acid15.514.184.499.33[4]
Ethylene CarbonateAcetic acid15.012.172.599.25[4]
Physicochemical Properties
PropertyValue
Molecular FormulaC9H13NO2[5]
Molecular Weight167.21 g/mol [3]
Melting Point90-92 °C[3]
Boiling Point366.0 ± 32.0 °C (Predicted)[3]
Density1.0 ± 0.06 g/cm3 (Predicted)[3]
Water Solubility37 g/L at 20 °C[3]
AppearanceLight Beige Solid[3]

Logical Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Combine 5-amino-2-methylphenol, reagent (ethylene oxide or carbonate), solvent, and catalyst start->reactants reaction Heat and stir for specified time reactants->reaction distillation Distill under reduced pressure to remove solvent reaction->distillation Reaction complete crude_product Obtain crude product distillation->crude_product recrystallization Recrystallize from methanol-water mixture crude_product->recrystallization final_product Isolate pure This compound recrystallization->final_product

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

This guide has outlined two effective and high-yielding synthetic pathways for this compound. The reaction with ethylene oxide and the condensation with ethylene carbonate both provide the target compound in excellent purity and yield. The choice of method may depend on the availability of reagents and safety considerations, with the ethylene carbonate route offering a potentially safer alternative to the direct use of ethylene oxide. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of 2-Methyl-5-hydroxyethylaminophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-hydroxyethylaminophenol is a key intermediate and coupler molecule used in the formulation of oxidative hair dyes.[1][2] Its chemical structure, characterized by a substituted phenol ring, allows it to react with a primary intermediate to form stable colorant molecules within the hair shaft. A thorough understanding of its spectroscopic properties is essential for quality control, stability testing, and safety assessment in the cosmetics industry. This technical guide provides an overview of the spectroscopic data available for 2-Methyl-5-hydroxyethylaminophenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols relevant to its analysis.

While specific, publicly available spectra for 2-Methyl-5-hydroxyethylaminophenol are limited, this guide consolidates known data and provides representative methodologies for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methyl-5-hydroxyethylaminophenol is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Methyl-5-hydroxyethylaminophenol

PropertyValueReference
Chemical Name 2-Methyl-5-(2-hydroxyethyl)aminophenol[3]
CAS Number 55302-96-0[3][4]
Molecular Formula C₉H₁₃NO₂[3][4]
Molecular Weight 167.21 g/mol [3][5]
Appearance White to light yellow-brown crystal powder[4]
Solubility Moderately soluble in water; highly soluble in ethanol & DMSO[2]
Melting Point 92°C to 94°C[2]

Spectroscopic Data

Ultraviolet (UV) Spectroscopy

The SCCP report on 2-Methyl-5-hydroxyethylaminophenol provides the following UV absorption maxima:

  • λmax: 206.4 nm, 243.4 nm, 295.8 nm[6]

This information is crucial for developing UV-based quantitative analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for 2-Methyl-5-hydroxyethylaminophenol are not publicly documented. However, based on its chemical structure, expected spectral features can be predicted. These predictions are valuable for guiding the interpretation of experimentally acquired spectra.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2-Methyl-5-hydroxyethylaminophenol

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Approx. δ (ppm)
Ar-H6.5 - 7.0
-CH₂- (ethyl)3.5 - 4.0
-CH₂- (ethyl)3.0 - 3.5
Ar-CH₃2.0 - 2.5
-OH (phenol)8.0 - 10.0 (variable)
-OH (ethyl)2.0 - 4.0 (variable)
-NH-3.0 - 5.0 (variable)

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-5-hydroxyethylaminophenol would exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for 2-Methyl-5-hydroxyethylaminophenol

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (broad)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
C-O (Phenol)Stretching1180 - 1260
C-O (Alcohol)Stretching1000 - 1260
C-NStretching1250 - 1350
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-Methyl-5-hydroxyethylaminophenol would be expected to show a molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve the loss of the hydroxyethyl group and other characteristic fragments.

Table 4: Expected Mass Spectrometry Data for 2-Methyl-5-hydroxyethylaminophenol

Ionm/z (Expected)Description
[M]⁺167Molecular Ion
[M - H₂O]⁺149Loss of water
[M - C₂H₄O]⁺123Loss of hydroxyethyl group
[M - C₂H₅NO]⁺108Cleavage of the side chain

Experimental Protocols

Detailed, validated experimental protocols for the spectroscopic analysis of 2-Methyl-5-hydroxyethylaminophenol are not publicly available. However, the following sections provide generalized methodologies that are widely applicable to the analysis of aromatic amines and phenols in a research or quality control setting.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-5-hydroxyethylaminophenol in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

FTIR Spectroscopy Protocol (General)
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry Protocol (General - GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization may be necessary to improve volatility and thermal stability.

  • Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC):

    • Inject a small volume of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.

  • Mass Spectrometry (MS):

    • As the compound elutes from the GC column, it enters the MS ion source.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a hair dye component like 2-Methyl-5-hydroxyethylaminophenol.

G Workflow for Spectroscopic Analysis of a Hair Dye Component cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting Sample Hair Dye Formulation Extraction Extraction of Analyte Sample->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR:w IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS:w Data_Analysis Spectral Data Analysis NMR:e->Data_Analysis IR->Data_Analysis MS:e->Data_Analysis Structure_Confirmation Structure Elucidation & Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: General workflow for spectroscopic analysis.

Conclusion

While comprehensive, publicly archived spectroscopic data for 2-Methyl-5-hydroxyethylaminophenol remains elusive, this guide provides a foundational understanding of its expected spectral characteristics and the methodologies for their acquisition. The provided information serves as a valuable resource for researchers and professionals in the cosmetic and chemical industries for the identification, characterization, and quality control of this important hair dye intermediate. Further research and data sharing would be beneficial to the scientific community for a more complete understanding of this compound.

References

An In-depth Technical Guide to the Solubility of 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((2-Hydroxyethyl)amino)-2-methylphenol, also known as 2-Methyl-5-hydroxyethylaminophenol, is an aromatic amine with significant applications in the cosmetics industry, primarily as a coupler in permanent oxidative hair dye formulations. Its chemical structure, featuring both a phenol and a secondary amine group, allows it to participate in complex chemical reactions to form vibrant and long-lasting colorants. Understanding its solubility in various solvents is critical for formulation development, ensuring product efficacy, stability, and safety. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside detailed experimental protocols for its synthesis, solubility determination, and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 55302-96-0[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula C₉H₁₃NO₂[1][2][4][5][6][8][10][11]
Molecular Weight 167.21 g/mol [2][4][5][6][8][10][11]
Appearance Light brown to beige or light yellow crystalline powder[3][4][6][10][11]
Melting Point 90-92 °C[3][4][5][6][11]
Boiling Point 366.0 ± 32.0 °C (Predicted)[3][4][5][6][11]
pKa 10.28 ± 0.10 (Predicted)[3][4][5][11]

Solubility Profile

The solubility of this compound has been described qualitatively in several sources, with limited quantitative data available. A summary of the known solubility is provided in Table 2. The data indicates good solubility in polar organic solvents and moderate solubility in water.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Reference(s)
WaterModerately Soluble; 37 g/L20[3][4][5][11]
EthanolHighly SolubleNot Specified[13]
Dimethyl Sulfoxide (DMSO)Highly SolubleNot Specified[13]
ChloroformSlightly SolubleNot Specified[3][4][5][11]
MethanolSlightly SolubleNot Specified[3][4][5][11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 5-amino-2-methylphenol with ethylene carbonate.[14]

Materials:

  • 5-amino-2-methylphenol

  • Ethylene carbonate

  • Trifluoroacetic acid (catalyst)

  • Diethylene glycol dimethyl ether (solvent)

  • Methanol

  • Water

Procedure:

  • To a 250 mL four-neck flask equipped with a thermometer and a stirrer, add 12.3 g (0.10 mol) of 5-amino-2-methylphenol, 10.6 g (0.12 mol) of ethylene carbonate, 0.30 g of trifluoroacetic acid, and 80 mL of diethylene glycol dimethyl ether.[14]

  • Stir the mixture and heat to 150 °C.[14]

  • Maintain the reaction at this temperature for 12 hours.[14]

  • After the reaction is complete, distill the mixture under reduced pressure to recover the solvent.[14]

  • Cool the remaining crude product.[14]

  • Recrystallize the crude product from a methanol-water mixture (e.g., 100 mL) to obtain the purified this compound.[14]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 5-amino-2-methylphenol 5-amino-2-methylphenol Reaction Condensation Reaction (150 °C, 12 h) 5-amino-2-methylphenol->Reaction Ethylene carbonate Ethylene carbonate Ethylene carbonate->Reaction Trifluoroacetic acid Trifluoroacetic acid Trifluoroacetic acid->Reaction Solvent Diethylene glycol dimethyl ether Solvent->Reaction Distillation Reduced Pressure Distillation Reaction->Distillation Reaction Mixture Crude Product Crude Product Distillation->Crude Product Solvent Removed Purification Recrystallization (Methanol/Water) Purified Product 5-((2-Hydroxyethyl)amino) -2-methylphenol Purification->Purified Product Crude Product->Purification

Synthesis workflow for this compound.

Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15][16][17][18][19]

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Shaker or agitator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • After equilibration, allow the mixture to stand to let undissolved solids settle.

  • Centrifuge the suspension to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a known volume of the solvent.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[15]

  • Calculate the solubility based on the measured concentration and the dilution factor.

Analytical Workflow for Quality Control

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification and purity assessment of this compound, based on established methods for similar aminophenol compounds.[13][20][21][22][23]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[21]

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., methanol or acetonitrile).[13][20]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the synthesized compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).[13][20][21]

    • Set the UV detection wavelength (e.g., around 275-285 nm, based on the UV absorbance of aminophenols).[13][20][22][23]

    • Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the sample from its peak area using the calibration curve.

    • Assess purity by examining the presence of any other peaks in the chromatogram.

Analytical_Workflow Sample 5-((2-Hydroxyethyl)amino) -2-methylphenol Sample Preparation Sample and Standard Preparation Sample->Preparation Standard Reference Standard Standard->Preparation HPLC HPLC Analysis (C18 Column, UV Detection) Preparation->HPLC Data_Processing Data Processing HPLC->Data_Processing Chromatograms Results Purity and Concentration Results Data_Processing->Results

Analytical workflow for this compound.

Mechanism of Action in Oxidative Hair Dyeing

In permanent hair coloring, this compound functions as a "coupler" or "secondary intermediate." It does not impart color on its own but reacts with a "primary intermediate" (or "precursor"), such as p-phenylenediamine (PPD) or p-aminophenol, in the presence of an oxidizing agent, typically hydrogen peroxide, under alkaline conditions.[24][25][26][27][28]

The general mechanism is as follows:

  • The alkalizing agent (e.g., ammonia) swells the hair shaft, allowing the dye precursors to penetrate.

  • The oxidizing agent (hydrogen peroxide) oxidizes the primary intermediate to a reactive quinonediimine.[25][26]

  • This highly reactive intermediate then rapidly couples with the this compound molecule.[25][26][28]

  • This coupling reaction forms a larger, colored molecule.

  • Further oxidation may occur, leading to the formation of even larger, stable dye molecules that are trapped within the hair cortex, resulting in a permanent color change.[25]

Hair_Dye_Mechanism cluster_reactants Reactants in Hair Dye Formulation cluster_process Reaction within Hair Shaft Precursor Primary Intermediate (e.g., p-phenylenediamine) Oxidation Oxidation of Primary Intermediate Precursor->Oxidation Coupler 5-((2-Hydroxyethyl)amino) -2-methylphenol Coupling Coupling Reaction Coupler->Coupling Oxidizer Oxidizing Agent (Hydrogen Peroxide) Oxidizer->Oxidation Alkali Alkaline Agent (e.g., Ammonia) Alkali->Oxidation facilitates penetration Oxidation->Coupling Reactive Intermediate (Quinonediimine) Polymerization Further Oxidation & Polymerization Coupling->Polymerization Initial Dye Molecule Final_Color Stable, Colored Dye Molecule Polymerization->Final_Color

Oxidative hair dyeing mechanism.

Applications in Drug Development

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or mainstream drug development programs. Its primary and well-documented application remains within the cosmetics industry. Further research would be required to explore any potential pharmacological activities.

References

An In-depth Technical Guide to the Thermal Stability of 2-Methyl-5-hydroxyethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-hydroxyethylaminophenol is an aromatic amine compound used primarily as a coupler in permanent hair dye formulations. In the context of drug development and chemical research, understanding the thermal stability of a compound is critical for ensuring its safety, purity, and efficacy throughout its lifecycle, from synthesis and purification to storage and application. Thermal events such as melting, decomposition, and oxidation can significantly impact the chemical integrity and safety profile of a substance. This guide provides a summary of the known physicochemical properties of 2-Methyl-5-hydroxyethylaminophenol and outlines generalized methodologies for assessing its thermal stability.

Physicochemical Properties

The following table summarizes the available physicochemical data for 2-Methyl-5-hydroxyethylaminophenol.

PropertyValueReference(s)
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Appearance Off-white to beige powder[2]
Melting Point 90-94 °C[1][2]
Boiling Point 366.0 ± 32.0 °C (Predicted)[1]
Flash Point 181.4 °C[1]
Solubility Moderately soluble in water (37 g/L at 20°C); Highly soluble in ethanol and DMSO.[1][2]
Log P (o/w) 0.77[3]

Generalized Experimental Protocols for Thermal Analysis

The following sections detail generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of solid organic compounds.

Objective: To determine the thermal stability and decomposition profile of a solid organic compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration:

    • Perform temperature calibration using certified reference materials with known Curie points (e.g., Alumel, Nickel).

    • Perform mass calibration using a set of calibrated weights.

  • Sample Preparation:

    • Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen (or air/oxygen for oxidative stability) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of mass loss from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at different temperature intervals.

    • Determine the final residual mass at the end of the experiment.

Objective: To measure the heat flow associated with thermal transitions in a solid organic compound as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.

Methodology:

  • Instrument Calibration:

    • Perform temperature and enthalpy calibration using a certified reference material with a known melting point and enthalpy of fusion (e.g., Indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the fine, homogeneous powder sample into a clean, tared DSC pan (typically aluminum).

    • Hermetically seal the pan to prevent any loss of volatile components.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C for 2-Methyl-5-hydroxyethylaminophenol) at a heating rate of 10 °C/min.

    • Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature and the peak temperature of any endothermic or exothermic events. For melting, the peak of the endotherm corresponds to the melting point.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

    • Observe for any other thermal events such as glass transitions or solid-solid phase transitions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the generalized TGA and DSC experiments.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis prep1 Obtain Homogeneous Sample prep2 Weigh 5-10 mg of Sample prep1->prep2 prep3 Place in TGA Pan prep2->prep3 run1 Load Sample and Reference prep3->run1 inst1 Calibrate Instrument inst2 Set Temperature Program (e.g., 30-600°C at 10°C/min) inst1->inst2 inst3 Set Atmosphere (e.g., Nitrogen at 20 mL/min) inst2->inst3 inst3->run1 run2 Equilibrate at Start Temperature run1->run2 run3 Initiate Heating Ramp run2->run3 an1 Record Mass vs. Temperature run3->an1 an2 Plot TGA and DTG Curves an1->an2 an3 Determine T_onset and Decomposition Temperatures an2->an3 an4 Calculate Mass Loss (%) an3->an4

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis prep1 Obtain Homogeneous Sample prep2 Weigh 2-5 mg of Sample prep1->prep2 prep3 Seal in DSC Pan prep2->prep3 run1 Load Sample and Reference Pans prep3->run1 inst1 Calibrate Instrument (e.g., Indium) inst2 Set Temperature Program (e.g., 25-150°C at 10°C/min) inst1->inst2 inst3 Set Atmosphere (e.g., Nitrogen at 20 mL/min) inst2->inst3 inst3->run1 run2 Equilibrate at Start Temperature run1->run2 run3 Initiate Heating Ramp run2->run3 an1 Record Heat Flow vs. Temperature run3->an1 an2 Plot DSC Thermogram an1->an2 an3 Determine Melting Point (T_peak) an2->an3 an4 Calculate Enthalpy of Fusion (ΔH_fus) an3->an4

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While detailed experimental data on the thermal stability of 2-Methyl-5-hydroxyethylaminophenol is limited in publicly accessible literature, its known physicochemical properties provide a foundational understanding. The compound is a solid with a defined melting point range, suggesting it is stable at ambient temperatures. For applications involving elevated temperatures, a thorough thermal analysis using techniques such as TGA and DSC is imperative. The generalized protocols and workflows presented in this guide offer a starting point for researchers to design and execute experiments to thoroughly characterize the thermal behavior of this and similar compounds, ensuring their safe and effective use.

References

An In-Depth Technical Guide to the Mechanism of Action of 5-((2-Hydroxyethyl)amino)-2-methylphenol in Oxidative Hair Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and toxicological profile of 5-((2-Hydroxyethyl)amino)-2-methylphenol (CAS No. 55302-96-0), a key ingredient in oxidative hair dye formulations. This document details the compound's role as a "coupler" in the formation of permanent hair color, outlining the chemical reactions that lead to the generation of stable, high-molecular-weight dyes within the hair shaft. Quantitative data on its physicochemical properties and toxicological endpoints are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, this guide includes diagrammatic representations of the core reaction pathways and experimental workflows to facilitate a deeper understanding of its function and evaluation.

Introduction

This compound, also known as 2-Methyl-5-hydroxyethylaminophenol, is an aromatic amine widely used in the cosmetics industry as a crucial component in permanent hair coloring products.[1] Its primary function is to act as a dye precursor, specifically as a "coupler" or secondary intermediate. In this role, it reacts with a primary intermediate, or "developer," in the presence of an oxidizing agent to form a larger, colored molecule.[2][3] This reaction, which occurs within the hair cortex, is the basis of permanent hair dyeing, providing long-lasting color that is resistant to washing.[4] Understanding the precise mechanism of this action is critical for product development, safety assessment, and regulatory compliance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development and for understanding the compound's behavior in cosmetic matrices.

PropertyValueReference
CAS Number 55302-96-0[5]
Molecular Formula C₉H₁₃NO₂[5]
Molecular Weight 167.20 g/mol [5]
Appearance White to light yellow-brown crystalline powder[3]
Melting Point 90-92 °C[5]
Boiling Point 366 °C at 760 mmHg[5]
Solubility Moderately soluble in water; highly soluble in ethanol & DMSO[2]
logP (o/w) 1.3[5]

Mechanism of Action in Oxidative Hair Dyeing

The "mechanism of action" of this compound is a chemical one, centered on the principles of oxidative dyeing. This process can be broken down into three critical steps:

  • Alkalinization and Penetration: Hair dye formulations are typically alkaline (pH 9-10.5). The alkaline agent, often ammonia or ethanolamine, causes the hair shaft to swell, lifting the cuticle scales. This allows the small, colorless dye precursors—both the developer and the coupler (this compound)—to penetrate into the cortex of the hair.[4]

  • Oxidation of the Developer: The formulation is mixed with an oxidizing agent, most commonly hydrogen peroxide, just before application.[3] The hydrogen peroxide has a dual role: it lightens the natural melanin pigment in the hair and oxidizes the developer molecule (a primary intermediate, such as p-phenylenediamine or p-aminophenol) into a reactive electrophilic species, typically a benzoquinonediimine.[1]

  • Coupling Reaction and Dye Formation: The oxidized developer is a highly reactive, short-lived intermediate. It rapidly undergoes an electrophilic substitution reaction with the coupler, this compound.[1] This "coupling" reaction forms a larger, colorless leuco dye intermediate. Subsequent oxidation of this leuco dye by hydrogen peroxide generates the final, high-molecular-weight, colored indo dye molecule. These larger dye molecules are then physically trapped within the hair cortex, resulting in a permanent color change.[3]

The specific color produced is dependent on the chemical structures of both the developer and the coupler used in the formulation.[3]

Signaling Pathway (Chemical Reaction Pathway)

The core of the mechanism of action is the chemical reaction pathway. The following diagram illustrates the oxidative coupling of a common developer, p-phenylenediamine (PPD), with the coupler, this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product PPD p-Phenylenediamine (Developer) QDI Quinonediimine (Reactive Intermediate) PPD->QDI Oxidation (H₂O₂) Coupler 5-((2-Hydroxyethyl)amino) -2-methylphenol (Coupler) Leuco Leuco Dye (Colorless Intermediate) Coupler->Leuco H2O2 Hydrogen Peroxide (Oxidizing Agent) IndoDye Indo Dye (Colored Molecule) QDI->Leuco Coupling Reaction Leuco->IndoDye Oxidation (H₂O₂)

Caption: Oxidative hair dye formation pathway.

Toxicological Profile

The safety of this compound has been assessed by various regulatory bodies, including the former Scientific Committee on Consumer Products (SCCP) in Europe. The primary health concerns are related to skin irritation and sensitization. A summary of key toxicological data is presented in Table 2.

EndpointSpeciesRouteResultReference
Acute Oral Toxicity (LD₅₀) RatOral> 2000 mg/kg bw[6]
Skin Irritation RabbitDermalNot irritating (undiluted)[6]
Eye Irritation RabbitOcularIrritant[3][6]
Skin Sensitization --Is a sensitiser[3]
Genotoxicity In vivo-Negative[6]

Note: bw = body weight

Experimental Protocols

Protocol for Determination of this compound in Hair Dye Formulations by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound in commercial hair dye products. This method is based on established procedures for analyzing oxidative hair dye intermediates.[7][8]

Objective: To accurately quantify the concentration of this compound in a hair dye matrix.

Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Sodium bisulfite

  • Ethanol (70%)

  • Deionized water

  • This compound analytical standard

  • Hair dye sample

  • Syringe filters (0.45 µm)

Equipment:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Ultrasonic bath

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the hair dye sample into a 25 mL volumetric flask.

    • Add 10 mL of a 70% ethanol solution containing a reducing agent like sodium bisulfite (to prevent oxidation of the dye precursors).[8]

    • Vortex the mixture for 1 minute.

    • Extract the sample using an ultrasonic bath for 15 minutes.[8]

    • Dilute to the mark with the 70% ethanol/sodium bisulfite solution.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.02 M Ammonium acetate in water (containing 4% acetonitrile).[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate the compound from other matrix components. (e.g., start with 95% A, ramp to 50% A over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-35 °C.[8]

    • Detection: Diode Array Detector, monitoring at 235 nm and 280 nm.[8]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution.

    • Identify the peak for this compound based on its retention time compared to the standard.

    • Quantify the amount of the compound in the sample using the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Weigh Sample (0.5 g) B Add 70% EtOH + NaHSO₃ A->B C Vortex & Sonicate (15 min) B->C D Dilute to Volume C->D E Filter (0.45 µm) D->E F Inject into HPLC-DAD E->F G Separate on C18 Column F->G H Detect at 235/280 nm G->H J Calculate Concentration in Sample H->J I Generate Calibration Curve (from Standards) I->J

Caption: HPLC analysis workflow for hair dye.

Conclusion

This compound is an effective hair dye coupler whose mechanism of action is based on the well-understood chemistry of oxidative dyeing. Through a reaction cascade involving oxidation and coupling, it contributes to the formation of large, stable colorant molecules within the hair fiber, leading to permanent hair color. While it is an effective cosmetic ingredient, its potential as a skin sensitizer necessitates careful formulation and handling to ensure consumer safety. The analytical methods outlined in this guide provide a robust framework for its quantification and control in finished products.

References

An In-depth Technical Guide on the Toxicological Profile of 2-Methyl-5-hydroxyethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-hydroxyethylaminophenol, with CAS number 55302-96-0, is a chemical compound primarily used as an ingredient in oxidative hair coloring products. Its application in cosmetics necessitates a thorough evaluation of its toxicological profile to ensure consumer safety. This technical guide provides a comprehensive overview of the available toxicological data, experimental protocols, and safety assessments for this compound, intended for researchers, scientists, and drug development professionals. The information is largely compiled from the opinions of the Scientific Committee on Consumer Products (SCCP), now the Scientific Committee on Consumer Safety (SCCS).

Physicochemical Characterization

Proper characterization of the test substance is fundamental to any toxicological assessment. For 2-Methyl-5-hydroxyethylaminophenol, concerns have been raised regarding the characterization of some test batches. As a secondary amine, it is susceptible to nitrosation, and information on nitrosamine content is crucial for a complete safety profile. Furthermore, the stability of the compound in marketed hair dye formulations is a key parameter for assessing real-world exposure and risk.[1]

Toxicological Data Summary

The following tables summarize the quantitative data from various toxicological studies on 2-Methyl-5-hydroxyethylaminophenol.

Table 1: Acute Toxicity
Test TypeSpeciesRouteVehicleDose/ConcentrationResultReference
Acute Oral Toxicity (Fixed Dose Method)Rat (female)Oral0.5% Carboxymethylcellulose2000 mg/kg bwNo mortality or significant clinical signs observed.SCCP/0957/05[1]
Acute Dermal IrritationRabbitDermal2% in Propylene Glycol0.5 mLNot irritating.SCCP/0957/05
Acute Eye IrritationRabbitOcular2% in Aqueous Carboxymethylcellulose0.1 mLNot an eye irritant.SCCP/0957/05
Table 2: Skin Sensitization
Test TypeSpeciesVehicleConcentrations Tested (%)Stimulation Index (SI)ResultReference
Local Lymph Node Assay (LLNA)MouseNot specified2.5, 5, 10, 25, 500.81, 1.31, 0.61, 0.53, 0.44Not a sensitizer (SI < 3).SCCP/0957/05
Guinea Pig SensitizationGuinea PigEthanol5%No positive results.CIR, 1990
Table 3: Genotoxicity/Mutagenicity
Test TypeSystemMetabolic Activation (S9)Concentrations TestedResultReference
Ames TestS. typhimurium TA98, TA100, TA1535, TA1537With and withoutUp to 2500 µ g/plate Negative.SCCP/0957/05
In vitro Gene MutationMouse Lymphoma L5178Y cellsWith and withoutUp to 100 µg/mLNegative.SCCP/0957/05
In vitro Micronucleus TestHuman LymphocytesWith and withoutUp to 150 µg/mLNegative.SCCP/0957/05
Table 4: Dermal Absorption
Study TypeSkin TypeFormulationMean Percutaneous AbsorptionReference
In VitroHuman Dermatomed1.5% in typical hair dye formulation2.58 µg/cm²SCCP/0957/05
In VitroHumanDye base with 0.1 mole of the chemical0.044%CIR, 1990
In VitroRatDye base with 0.1 mole of the chemical0.025%CIR, 1990

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the protocols for key experiments.

Acute Oral Toxicity - Fixed Dose Method
  • Guideline: Based on OECD Guideline 420.

  • Test System: Female rats.

  • Procedure: A single dose of 2000 mg/kg body weight of 2-Methyl-5-hydroxyethylaminophenol, formulated in 0.5% carboxymethylcellulose, was administered orally to the animals.[1]

  • Observation: The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[2]

  • Endpoint: At the end of the observation period, all animals were subjected to a gross necropsy.[3]

Dermal Irritation Study
  • Guideline: Based on OECD Guideline 404.[4][5][6]

  • Test System: Albino rabbits.

  • Procedure: A single 0.5 mL dose of the test substance (at a 2% concentration in propylene glycol) is applied to a small area of shaved skin (approximately 6 cm²).[4] The application site is covered with a semi-occlusive dressing for an exposure period of 4 hours.[4][7] An untreated skin area serves as a control.[4]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[8] Observations can continue for up to 14 days to assess the reversibility of any effects.[4][8]

  • Endpoint: The dermal irritation scores are evaluated based on the nature, severity, and reversibility of the lesions.[4]

Eye Irritation Study
  • Guideline: Based on OECD Guideline 405.[9][10][11]

  • Test System: Albino rabbits.

  • Procedure: A single dose of 0.1 mL of the test substance (2% in aqueous carboxymethylcellulose) is applied into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[9][12]

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[9][12] The evaluation includes scoring lesions of the conjunctiva, cornea, and iris.[11][12] The observation period can be extended up to 21 days to assess the reversibility of effects.[12][13]

  • Endpoint: The potential for eye irritation is determined by the severity and reversibility of the observed ocular lesions.[9]

Skin Sensitization - Local Lymph Node Assay (LLNA)
  • Guideline: Based on OECD Guideline 429.[14]

  • Test System: CBA/J mice.[15]

  • Procedure:

    • The test substance is applied daily for three consecutive days to the dorsal surface of the ears of the mice (25 µL/ear).[15][16][17]

    • On day 6, a solution of ³H-methyl thymidine is injected intravenously.[17]

    • Five hours after the injection, the animals are euthanized, and the auricular lymph nodes are excised.[16][17]

  • Endpoint: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.[14] The proliferation of lymphocytes is expressed as the Stimulation Index (SI), which is the ratio of ³H-methyl thymidine incorporation in the treated group to that in the vehicle control group. An SI of 3 or greater is considered a positive response for sensitization.[17]

In Vitro Gene Mutation - Ames Test
  • Guideline: Based on OECD Guideline 471.[18]

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which are histidine auxotrophs (his-).[18]

  • Procedure:

    • The bacterial strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[19][20]

    • The mixture is incorporated into a top agar and poured onto minimal glucose agar plates.[19][21]

    • The plates are incubated for 48-72 hours at 37°C.[21]

  • Endpoint: The mutagenic potential is evaluated by counting the number of revertant colonies (his+), which have regained the ability to synthesize histidine. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[18]

In Vitro Micronucleus Assay
  • Guideline: Based on OECD Guideline 487.

  • Test System: Human peripheral blood lymphocytes.

  • Procedure:

    • Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours).[22]

    • After exposure, the cells are washed and cultured in fresh medium.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.[23]

    • Cells are harvested, fixed, and stained.[24]

  • Endpoint: The frequency of micronuclei (small, additional nuclei formed from chromosome fragments or whole chromosomes that lag during cell division) is scored in the binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[22]

Visualizations

Experimental Workflows

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare Test Substance Concentrations D Mix Bacteria, Test Substance, and S9 Mix (or buffer) A->D B Prepare S. typhimurium Cultures (his-) B->D C Prepare S9 Mix (for metabolic activation) C->D E Add to Molten Top Agar D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate Plates (37°C, 48-72h) F->G H Count Revertant Colonies (his+) G->H I Evaluate Mutagenicity (Compare to Controls) H->I G D1 Apply Test Substance (25 µL) to Dorsal Surface of Both Ears D2 Repeat Application Daily for 3 Consecutive Days D1->D2 P1 Inject ³H-methyl Thymidine Intravenously P2 Wait 5 Hours for Thymidine Incorporation P1->P2 H1 Euthanize Animal and Excise Auricular Lymph Nodes P2->H1 A1 Prepare Single-Cell Suspension of Lymph Nodes H1->A1 A2 Measure ³H Incorporation (β-Scintillation Counting) A1->A2 A3 Calculate Stimulation Index (SI) A2->A3 G A 2-Methyl-5-hydroxyethylaminophenol B Toxicological Endpoint A->B C Acute Toxicity (Oral) B->C D Skin Irritation B->D E Eye Irritation B->E F Skin Sensitization B->F G Genotoxicity B->G H LD50 > 2000 mg/kg (Rat) C->H I Not Irritating (Rabbit) D->I J Not Irritating (Rabbit) E->J K Not a Sensitizer (Mouse, Guinea Pig) F->K L Negative (Ames, Mouse Lymphoma, Micronucleus) G->L

References

Potential Research Applications of 5-((2-Hydroxyethyl)amino)-2-methylphenol: A Technical Guide for Drug Discovery and Scientific Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-((2-Hydroxyethyl)amino)-2-methylphenol, a substituted aminophenol primarily utilized in the cosmetics industry as a hair dye coupler, possesses a chemical scaffold with significant, yet largely unexplored, potential in biomedical research and drug development. While direct research into its biological activities is sparse, the broader class of aminophenol derivatives has demonstrated a wide range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and neuropharmacological activities. This document serves as a technical guide, extrapolating from the known bioactivities of structurally related compounds to outline potential research applications for this compound. It provides a foundation for its investigation as a novel chemical entity in oncology, neuropharmacology, and the study of oxidative stress. Detailed hypothetical experimental protocols and conceptual pathways are presented to guide future research endeavors.

Compound Profile: this compound

This compound is an aromatic amine and a derivative of cresol.[1][2] Its established role is as a coupler in oxidative hair dye formulations, where it reacts to form larger dye molecules.[2][3] However, its core structure, featuring a phenol ring with amino and hydroxyl substituents, is a privileged scaffold in medicinal chemistry.

Physicochemical and Toxicological Data

The known properties of the compound are summarized below. This data is critical for designing experimental conditions, including solvent selection and dosage for in vitro and in vivo studies.

PropertyValueReference(s)
CAS Number 55302-96-0
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1][4]
Appearance Light beige to light brown powder/solid[3]
Melting Point 90-92 °C
Boiling Point 366.0 ± 32.0 °C (Predicted)
Water Solubility 37 g/L at 20 °C[5]
LogP 0.772 - 1.3[1]
Acute Oral Toxicity (LD₅₀) 1350 mg/kg (Mouse)[6]

Potential Research Applications

Based on the activities of the broader aminophenol class, the following research avenues are proposed for this compound.

Oncology and Antiproliferative Research

The aminophenol moiety is a key structural feature in various anticancer agents.[1][7] Para-aminophenol, for instance, serves as a crucial precursor for synthesizing tyrosine kinase inhibitors like Cabozantinib. Furthermore, novel aminophenol analogues have been shown to suppress the growth of various cancer cell lines, including breast and prostate cancer, by inducing apoptosis.[7] The antiproliferative activity is often linked to the generation of reactive oxygen species (ROS).[1]

Hypothesis: this compound could be investigated as:

  • A cytotoxic agent against various cancer cell lines.

  • A scaffold for the synthesis of novel kinase inhibitors or other targeted anticancer drugs.

  • A prooxidant agent for inducing cancer cell-specific apoptosis.

Antioxidant and Prooxidant Investigations

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[4][8] Conversely, under certain conditions, such as in the presence of transition metals like copper, aminophenols can exhibit prooxidant activity, leading to the generation of superoxide radicals.[2][9] This dual activity is of significant interest; antioxidant properties can be protective in neurodegenerative diseases, while prooxidant effects can be harnessed for anticancer therapies.

Hypothesis: this compound may function as:

  • A radical scavenger to mitigate oxidative stress in cellular models of diseases like ischemia-reperfusion injury.[10]

  • A copper-dependent prooxidant to generate ROS, which could be studied for its antimicrobial or cytotoxic effects.[9]

Neuropharmacology

The renowned analgesic acetaminophen (paracetamol) is a p-aminophenol derivative.[11][12] Its mechanism of action involves metabolites, such as p-aminophenol and AM404, which can modulate the endocannabinoid system and inhibit microglial activation in the central nervous system.[11][13][14] This suggests that other aminophenol derivatives could possess neuroactive properties. Research has also pointed to potential neuroprotective effects of aminophenol derivatives in models of neurodegenerative diseases.

Hypothesis: this compound could be explored for:

  • Its ability to modulate neuroinflammation by inhibiting microglial activation.

  • Interaction with CNS targets, such as cannabinoid receptors or TRPV1 channels.

  • Neuroprotective or neurotoxic effects in cultured neurons.[14]

Enzyme Inhibition

Structurally related aminophenols have been identified as potent enzyme inhibitors. For example, p-decylaminophenol was found to be a more potent inhibitor of tyrosinase, a key enzyme in melanin synthesis, than the well-known inhibitor kojic acid.[15] This opens the possibility that this compound could be screened against a variety of enzymes.

Hypothesis: this compound could be a candidate for:

  • Screening as an inhibitor of tyrosinase, with potential applications in dermatology for treating hyperpigmentation.

  • Inclusion in broader enzyme inhibition screening panels (e.g., kinases, proteases) to identify novel biological targets.

Experimental Protocols and Methodologies

The following are detailed, hypothetical protocols adapted from published research on similar compounds, providing a starting point for the investigation of this compound.

Synthesis of this compound

This protocol is based on a known synthetic route.

  • Dissolution: Dissolve 12.3 g (0.1 mol) of 5-amino-2-methylphenol in 80 mL of diethylene glycol dimethyl ether in a 250 mL four-necked flask equipped with a thermometer and stirrer.

  • Heating: Heat the solution to 150 °C.

  • Reactant Preparation: In a separate vessel, dissolve 4.4 g (0.1 mol) of ethylene oxide in 10 mL of diethylene glycol dimethyl ether.

  • Catalysis and Addition: Add 0.3 g of NaY molecular sieve catalyst to the heated flask. Subsequently, add the ethylene oxide solution dropwise over a period of 30 minutes while stirring.

  • Reaction: Maintain the reaction at 150 °C for 3 hours after the addition is complete.

  • Workup: Remove the solvent by distillation under reduced pressure.

  • Purification: Dissolve the crude residue in 100 mL of a methanol-water mixture and recrystallize to obtain the purified product.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Purification A Dissolve 5-amino-2-methylphenol in diethylene glycol dimethyl ether B Heat solution to 150°C A->B D Add NaY catalyst to flask B->D C Prepare ethylene oxide solution E Dropwise addition of ethylene oxide solution C->E D->E F React for 3 hours at 150°C E->F G Remove solvent via vacuum distillation F->G H Recrystallize from methanol/water G->H I Obtain pure product H->I

Caption: Workflow for the synthesis of this compound.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cells.[1]

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the compound-containing media. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start Start seed Seed cancer cells in 96-well plate start->seed adhere Incubate 24h (Adhesion) seed->adhere treat Treat cells with compound dilutions adhere->treat incubate Incubate 72h (Treatment) treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate 4h (Formazan formation) mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read end Calculate IC50 read->end

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the compound's ability to scavenge free radicals.[4]

  • Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound in methanol. Ascorbic acid is used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution alone and A_sample is the absorbance in the presence of the compound.

Postulated Mechanism of Action: ROS-Mediated Apoptosis

Drawing from studies on related aminophenols, a plausible mechanism for anticancer activity involves the induction of oxidative stress leading to apoptosis.[1][7] The compound may undergo intracellular redox cycling, potentially facilitated by interactions with transition metals, leading to the production of ROS such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[9] Elevated ROS levels can damage cellular components, including DNA and mitochondria, triggering the intrinsic apoptosis pathway.

G compound 5-((2-Hydroxyethyl)amino) -2-methylphenol ros Increased Cellular ROS (O₂⁻, H₂O₂) compound->ros Redox cycling/ Metal interaction mito Mitochondrial Damage ros->mito Oxidative Stress cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated signaling pathway for ROS-mediated apoptosis.

Conclusion and Future Directions

This compound represents a chemical entity with a validated safety profile in cosmetics that is poised for exploration in biomedical research. Its substituted aminophenol core is a highly attractive starting point for drug discovery programs. The evidence from analogous compounds strongly suggests that its potential bioactivities are worthy of investigation.

Future research should focus on:

  • Broad-Spectrum Screening: Systematically screening the compound against a diverse panel of cancer cell lines to identify sensitive targets.

  • Mechanistic Studies: Elucidating the precise mechanisms of action, including its role in ROS generation, mitochondrial function, and specific enzyme inhibition.

  • Medicinal Chemistry Optimization: Using the compound as a lead scaffold to synthesize a library of derivatives with improved potency, selectivity, and pharmacological properties.

  • In Vivo Validation: Progressing promising findings from in vitro studies into preclinical animal models to assess efficacy and safety for specific disease indications.

By pursuing these lines of inquiry, the scientific community can unlock the latent therapeutic potential of this readily accessible compound, potentially translating a common cosmetic ingredient into a valuable tool for treating human disease.

References

Methodological & Application

Application Note: HPLC Analysis of 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-((2-Hydroxyethyl)amino)-2-methylphenol. This compound is a key intermediate and impurity in the synthesis of various pharmaceutical compounds and is also used in the cosmetic industry, particularly in hair dyes.[1] The described method is suitable for purity assessments, stability studies, and quality control of raw materials and finished products. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters, providing a comprehensive guide for researchers and analysts.

Introduction

This compound (CAS No. 55302-96-0) is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol .[2] Its chemical structure, featuring both a phenol and a secondary amine group, makes it a versatile building block in organic synthesis. Accurate and precise analytical methods are crucial for monitoring its purity and ensuring the quality of related products. This application note presents a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its chromatographic behavior.

PropertyValueReference
Molecular FormulaC9H13NO2[2][3]
Molecular Weight167.20 g/mol [2]
Melting Point90-92 °C[1][3]
logP0.93[3]
pKa10.28±0.10 (Predicted)[4]
AppearanceLight brown powder[1]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (>98% purity)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 10 minutes

Rationale for parameter selection:

  • Mobile Phase: A phosphate buffer is used to control the pH and ensure consistent ionization of the phenolic and amino groups, leading to reproducible retention times. The use of a mixed-mode stationary phase containing both SCX and C18 moieties with an aqueous phosphate buffer has been shown to be effective for separating aminophenol isomers.[5][6] Acetonitrile is a common organic modifier in reversed-phase chromatography.

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like the analyte.

  • Detection Wavelength: Based on methods for similar aminophenol compounds, a detection wavelength of 285 nm is chosen to provide good sensitivity.[5][6] Methods for 4-aminophenol also utilize a similar UV detection wavelength of 275 nm.[7][8]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (85% A / 15% B) to obtain concentrations in the range of 1 - 100 µg/mL.

Sample Preparation
  • For Bulk Drug Substance: Accurately weigh a sample of the bulk drug substance and prepare a stock solution in methanol at a concentration of 1000 µg/mL. Dilute an aliquot of this stock solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • For Formulations: The sample preparation will depend on the matrix. For a simple formulation, extraction with methanol followed by dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup step might be necessary.

Method Validation (Summary of Expected Performance)

A full method validation should be performed according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

Validation ParameterExpected Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from blank and placebo at the retention time of the analyte.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50758.9
1001520.3
System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Repeatability (%RSD, n=6) ≤ 1.0%0.5%

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Solution Preparation (Stock & Working) A->B D System Equilibration B->D C Mobile Phase Preparation C->D E Sample Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Quantification H->I J Report Generation I->J

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in various samples. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications. The provided protocol and validation guidelines will assist analysts in implementing this method in their laboratories.

References

Application Notes and Protocols for 5-((2-Hydroxyethyl)amino)-2-methylphenol as a Hair Dye Coupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((2-Hydroxyethyl)amino)-2-methylphenol, also known as 2-Methyl-5-hydroxyethylaminophenol, is an aromatic amine that functions as a coupler in permanent (oxidative) hair dye formulations.[1][2] In the presence of an oxidizing agent, typically hydrogen peroxide, and a primary intermediate (e.g., p-phenylenediamine), it undergoes a chemical reaction to form large, colored molecules within the hair shaft.[2] This process results in a permanent hair color that is resistant to washing. The final shade achieved is dependent on the specific combination of primary intermediates and couplers used in the formulation.[2] This document provides detailed application notes and protocols for the use of this coupler in hair dye research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Synonyms 2-Methyl-5-hydroxyethylaminophenol, 5-[(2-hydroxyethyl)amino]-o-cresol[3]
CAS Number 55302-96-0[3]
Molecular Formula C₉H₁₃NO₂[3]
Molecular Weight 167.21 g/mol [3]
Appearance Off-white to light brown powder[3]
Solubility Moderately soluble in water, soluble in ethanol and oils[3]

Application in Oxidative Hair Dye Formulations

This compound is utilized as a coupler in permanent hair dye systems. Oxidative hair dyes typically consist of two components that are mixed immediately before application: a dye cream (or lotion) containing the dye precursors (primary intermediates and couplers) and an alkalizing agent, and a developer cream containing an oxidizing agent (hydrogen peroxide).[2]

Mechanism of Action

The mechanism of color formation in an oxidative hair dye system is a multi-step process. The alkalizing agent, such as ammonia or monoethanolamine, swells the hair cuticle, allowing the dye precursors and oxidizing agent to penetrate into the cortex.[4] The oxidizing agent then oxidizes the primary intermediate to a reactive quinonediimine. This intermediate rapidly couples with the coupler molecule, in this case, this compound, to form a larger, colored indo-dye molecule. These larger molecules are trapped within the hair shaft, resulting in a permanent color change.

HairDyeingProcess cluster_0 Hair Shaft Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) Cuticle_Swelling Cuticle Swelling Dye_Penetration Penetration of Dye Precursors Primary_Intermediate Primary Intermediate (e.g., p-Phenylenediamine) Coupler Coupler (5-((2-Hydroxyethyl)amino) -2-methylphenol) Oxidizing_Agent Oxidizing Agent (H₂O₂) Oxidation Oxidation Quinonediimine Quinonediimine (Reactive Intermediate) Coupling_Reaction Coupling Reaction Colored_Molecule Large Colored Molecule (Trapped in Cortex)

Exemplary Formulation

The following is an exemplary formulation for a permanent hair dye cream. The exact concentrations of the components can be adjusted to achieve different shades and performance characteristics.

Table 2: Exemplary Hair Dye Formulation

ComponentFunctionConcentration (% w/w)
Part A: Dye Cream
This compoundCoupler0.1 - 2.0
p-Phenylenediamine (PPD)Primary Intermediate0.1 - 2.0
Cetearyl AlcoholEmulsifier/Thickener5.0 - 15.0
Oleic AcidSurfactant/Emollient1.0 - 5.0
Propylene GlycolSolvent2.0 - 10.0
Monoethanolamine (MEA) or AmmoniaAlkalizing Agentq.s. to pH 9.0-10.5
Tetrasodium EDTAChelating Agent0.1 - 0.5
Sodium SulfiteAntioxidant0.1 - 0.5
Deionized WaterSolventq.s. to 100
Part B: Developer Cream
Hydrogen Peroxide (35%)Oxidizing Agent8.0 - 18.0 (for 3-6% final concentration)
Cetearyl AlcoholEmulsifier/Thickener2.0 - 8.0
Ceteareth-20Emulsifier1.0 - 3.0
Phosphoric AcidpH Adjusterq.s. to pH 2.5-3.5
Deionized WaterSolventq.s. to 100

Experimental Protocols

Hair Swatch Preparation and Dyeing

Objective: To prepare standardized hair swatches for dyeing and color evaluation.

Materials:

  • Natural white or bleached human hair swatches

  • Mild shampoo

  • Deionized water

  • Drying oven or hairdryer

Procedure:

  • Wash the hair swatches with a mild shampoo to remove any residues.

  • Rinse thoroughly with deionized water.

  • Gently squeeze out excess water and allow the swatches to air-dry or use a hairdryer on a low setting.

  • Prepare the hair dye mixture by combining the Dye Cream (Part A) and Developer Cream (Part B) in a 1:1 ratio in a non-metallic bowl.

  • Apply the mixture evenly to the dry hair swatches, ensuring complete saturation.

  • Allow the dye to process for 30 minutes at room temperature.

  • Rinse the swatches with lukewarm water until the water runs clear.

  • Wash with a mild shampoo and rinse again.

  • Allow the swatches to air-dry completely before evaluation.

HairSwatchPrep Start Start Wash_Swatch Wash Hair Swatch (Mild Shampoo) Start->Wash_Swatch Rinse_Swatch Rinse with Deionized Water Wash_Swatch->Rinse_Swatch Dry_Swatch Dry Hair Swatch Rinse_Swatch->Dry_Swatch Apply_Dye Apply Dye to Swatch Dry_Swatch->Apply_Dye Prepare_Dye Prepare Dye Mixture (1:1 Dye & Developer) Prepare_Dye->Apply_Dye Process_Dye Process for 30 min Apply_Dye->Process_Dye Rinse_Again Rinse Thoroughly Process_Dye->Rinse_Again Shampoo_Rinse Shampoo and Rinse Rinse_Again->Shampoo_Rinse Final_Dry Air Dry Swatch Shampoo_Rinse->Final_Dry End Ready for Evaluation Final_Dry->End

Colorimetric Evaluation

Objective: To quantitatively measure the color of the dyed hair swatches.

Instrumentation:

  • Spectrophotometer or colorimeter

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the color of the dyed hair swatches using the CIELAB (Lab*) color space.[5]

  • Record the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values for each swatch.

  • Take multiple readings from different areas of each swatch and calculate the average to ensure accuracy.

Data Presentation: While specific Lab* values for this compound are not readily available in public literature, Table 3 provides a template for presenting such data when generated experimentally. The expected color outcome when combined with p-phenylenediamine is generally in the range of brown to reddish-brown shades.

Table 3: Exemplary Colorimetric Data (Lab*)

Primary IntermediateCouplerLab*
p-PhenylenediamineThis compoundData to be generatedData to be generatedData to be generated
p-AminophenolThis compoundData to be generatedData to be generatedData to be generated
Wash Fastness Test

Objective: To evaluate the resistance of the hair color to fading after repeated washing.[3]

Materials:

  • Dyed hair swatches

  • Standard shampoo solution (e.g., 10% Sodium Laureth Sulfate in water)

  • Water bath or shaker

  • Drying oven or hairdryer

Procedure:

  • Measure the initial Lab* values of the dyed hair swatches.

  • Immerse the swatches in the standard shampoo solution in a water bath set to a specific temperature (e.g., 40°C).

  • Agitate for a set period (e.g., 10 minutes).

  • Rinse the swatches thoroughly with deionized water.

  • Dry the swatches completely.

  • Repeat the washing and drying cycle for a predetermined number of times (e.g., 5, 10, 20 cycles).

  • Measure the Lab* values after each set of cycles.

  • Calculate the total color change (ΔE) using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

Data Presentation:

Table 4: Exemplary Wash Fastness Data

Number of WashesLabΔE (from initial)
0Initial ValueInitial ValueInitial Value0
5ValueValueValueCalculated Value
10ValueValueValueCalculated Value
20ValueValueValueCalculated Value
Light Fastness Test

Objective: To assess the stability of the hair color upon exposure to light.[6]

Instrumentation:

  • Xenon arc lamp weatherometer or a light cabinet with a controlled light source.

Procedure:

  • Measure the initial Lab* values of the dyed hair swatches.

  • Mount the swatches in the light fastness tester.

  • Expose the swatches to a controlled light source for a specified duration (e.g., equivalent to 8 hours of summer sunlight).[3]

  • Measure the Lab* values of the exposed swatches.

  • Calculate the total color change (ΔE*).

Data Presentation:

Table 5: Exemplary Light Fastness Data

Exposure TimeLabΔE (from initial)
0 hoursInitial ValueInitial ValueInitial Value0
8 hoursValueValueValueCalculated Value

Safety Assessment Protocols

Skin Sensitization: Local Lymph Node Assay (LLNA)

Objective: To assess the potential of the substance to cause skin sensitization.[7]

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer if it induces a stimulation index (SI) of 3 or greater compared to the vehicle control.[7]

Procedure Outline:

  • A minimum of four animals per dose group are used.

  • The test substance is applied to the dorsal surface of the mouse ear for three consecutive days.

  • On day 5, a solution of ³H-methyl thymidine is injected intravenously.

  • After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • A single-cell suspension of lymph node cells is prepared.

  • The incorporation of ³H-methyl thymidine is measured by scintillation counting.

  • The SI is calculated as the ratio of ³H-methyl thymidine incorporation in the test group to that in the vehicle control group.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of the substance.

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[6]

Procedure Outline:

  • The test substance is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix).

  • The mixture is plated on a minimal agar medium lacking histidine.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have undergone reverse mutation) is counted.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion

This compound is a versatile coupler for use in permanent hair dye formulations. The provided protocols offer a framework for researchers and scientists to formulate, apply, and evaluate the performance and safety of hair dyes containing this ingredient. It is crucial to conduct thorough testing to determine the optimal concentrations and combinations with primary intermediates to achieve the desired color and performance characteristics, while ensuring consumer safety. Further research to generate specific colorimetric and fastness data for this coupler in various formulations is recommended.

References

Application Notes and Protocols for the Formulation of Permanent Hair Dyes with 2-Methyl-5-hydroxyethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-hydroxyethylaminophenol is a key coupler ingredient utilized in the formulation of permanent, or oxidative, hair dyes.[1][2] In these systems, color is generated through a chemical reaction within the hair fiber. This process involves the mixing of two main components immediately before application: a dye cream containing colorless precursors—primary intermediates (developers) and couplers—and a developer lotion containing an oxidizing agent, typically hydrogen peroxide.[1][2]

When combined, these components diffuse into the hair shaft. The alkaline environment of the dye cream, often created by ammonia or monoethanolamine, causes the hair cuticle to swell, facilitating the penetration of the dye precursors. Inside the hair cortex, the hydrogen peroxide oxidizes the primary intermediates, which then react with the couplers to form larger, complex color molecules.[1][2] These newly formed molecules are too large to be easily washed out of the hair shaft, resulting in a long-lasting color.[1] The final shade is dependent on the specific primary intermediates and couplers used, their concentrations, the pH of the formulation, and the processing time.[1] 2-Methyl-5-hydroxyethylaminophenol is particularly valued for its ability to produce a range of purple, orange, and red shades when combined with various primary intermediates.

Chemical Properties of 2-Methyl-5-hydroxyethylaminophenol
PropertyValue
INCI Name 2-METHYL-5-HYDROXYETHYLAMINOPHENOL
CAS Number 55302-96-0
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance Off-white to beige powder
Solubility Moderately soluble in water; highly soluble in ethanol and DMSO

Formulation Guidelines

Role as a Coupler

2-Methyl-5-hydroxyethylaminophenol functions as a coupler in oxidative hair dye formulations. On its own, it does not produce significant color. Its primary role is to react with oxidized primary intermediates to form the final color molecules. The choice of the primary intermediate will dictate the resulting shade.

Recommended Concentration

The concentration of 2-Methyl-5-hydroxyethylaminophenol in oxidative hair dye formulations is regulated for consumer safety. The European Commission's Scientific Committee on Consumer Products (SCCP) has concluded that it is safe for use in oxidative hair dyes at a maximum on-head concentration of 1.5% after mixing with hydrogen peroxide.[1]

ComponentConcentration in Dye Cream (% w/w)On-Head Concentration after 1:1 mixing with Developer (% w/w)
2-Methyl-5-hydroxyethylaminophenol ≤ 3.0%≤ 1.5%
Primary Intermediates (e.g., p-Phenylenediamine) Varies by desired shade (typically 0.01% to 4.0%)Varies
Alkalizing Agent (e.g., Ammonia) q.s. to achieve pH 9-11
Other Additives (Surfactants, Solvents, etc.) q.s. to 100%
Example Formulations and Color Outcomes

The following table provides illustrative examples of shades that can be achieved by combining 2-Methyl-5-hydroxyethylaminophenol with common primary intermediates. The final color is highly dependent on the complete formulation and the starting color of the hair.

Primary IntermediateCoupler (2-Methyl-5-hydroxyethylaminophenol) ConcentrationResulting Shade (Qualitative)
p-Phenylenediamine (PPD)0.5% - 1.5%Violets to deep purples
Toluene-2,5-diamine Sulfate (TDS)0.5% - 1.5%Red-violets to magentas
p-Aminophenol (PAP)0.5% - 1.5%Oranges to reddish browns
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate0.5% - 1.5%Bluish purples

Experimental Protocols

Protocol for Hair Dye Formulation and Application

Objective: To prepare a laboratory-scale oxidative hair dye formulation and apply it to hair swatches for evaluation.

Materials:

  • 2-Methyl-5-hydroxyethylaminophenol

  • Primary intermediate (e.g., p-Phenylenediamine)

  • Alkalizing agent (e.g., Ammonium Hydroxide)

  • Surfactants, solvents, and thickeners (e.g., Cetearyl Alcohol, Propylene Glycol, Sodium Laureth Sulfate)

  • Chelating agent (e.g., EDTA)

  • Antioxidant (e.g., Sodium Sulfite)

  • Deionized water

  • Developer (6% Hydrogen Peroxide solution)

  • Natural white hair swatches

  • Beakers, magnetic stirrer, pH meter, weighing balance

  • Dyeing brush, plastic bowl

Method:

  • Dye Cream Preparation:

    • In a main beaker, combine the oil-phase ingredients (e.g., cetearyl alcohol) and heat to 70-75°C until melted and homogeneous.

    • In a separate beaker, dissolve the water-phase ingredients (e.g., surfactants, solvents, chelating agents, antioxidants) in deionized water and heat to 70-75°C.

    • Slowly add the water phase to the oil phase while stirring continuously to form an emulsion.

    • Cool the emulsion to 40-45°C.

    • In a separate vessel, dissolve the 2-Methyl-5-hydroxyethylaminophenol and the primary intermediate in a suitable solvent (e.g., propylene glycol) and add to the emulsion.

    • Adjust the pH to 9.0-10.5 using the alkalizing agent.

    • Add any remaining additives and bring the formulation to the final weight with deionized water.

  • Dye Application:

    • Mix the dye cream and the developer in a 1:1 ratio in a plastic bowl immediately before use.

    • Apply the mixture evenly to the hair swatches using a dyeing brush.

    • Allow the dye to process for 30 minutes at room temperature.

    • Rinse the swatches thoroughly with lukewarm water until the water runs clear.

    • Wash with a standard shampoo, rinse, and let the swatches air dry.

Protocol for Colorimetric Evaluation

Objective: To quantitatively measure the color of dyed hair swatches.

Materials:

  • Dyed and dried hair swatches

  • Spectrophotometer or colorimeter with CIELAB color space capabilities

Method:

  • Calibrate the colorimeter according to the manufacturer's instructions.

  • Mount a hair swatch on the instrument's sample holder, ensuring a consistent orientation.

  • Take at least three measurements at different points on the swatch to account for any unevenness in color.

  • Record the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values.

  • Calculate the average L, a, and b* values for each swatch.

Protocol for Wash Fastness Testing

Objective: To evaluate the resistance of the hair color to fading from repeated shampooing.

Materials:

  • Dyed and dried hair swatches

  • Standard shampoo solution (e.g., 10% Sodium Lauryl Sulfate in water)

  • Water bath or similar temperature-controlled device

  • Colorimeter

Method:

  • Measure the initial color of the dyed swatches (L₀, a₀, b₀*) as described in Protocol 3.2.

  • Immerse the swatches in the shampoo solution at a controlled temperature (e.g., 40°C) for a specified time (e.g., 10 minutes) with gentle agitation.

  • Rinse the swatches under running water for 1 minute.

  • Gently squeeze out excess water and allow the swatches to air dry completely.

  • Repeat this wash-dry cycle for a predetermined number of times (e.g., 10 or 20 cycles).

  • After the final cycle, measure the final color of the swatches (L₁, a₁, b₁*).

  • Calculate the total color change (ΔE) using the formula: ΔE = √[(L₁-L₀)² + (a₁-a₀)² + (b₁-b₀)²]

  • A lower ΔE* value indicates better wash fastness.

Protocol for Light Fastness Testing

Objective: To assess the stability of the hair color upon exposure to light.

Materials:

  • Dyed and dried hair swatches

  • Light exposure chamber with a controlled light source (e.g., Xenon arc lamp)

  • Colorimeter

Method:

  • Measure the initial color of the dyed swatches (L₀, a₀, b₀*).

  • Mount the swatches in the light exposure chamber.

  • Expose the swatches to the light source for a specified duration (e.g., 10, 20, or 40 hours).

  • At the end of the exposure period, remove the swatches and measure their final color (L₁, a₁, b₁*).

  • Calculate the total color change (ΔE*) as described in Protocol 3.3.

  • A lower ΔE* value indicates better light fastness.

Protocol for Skin Sensitization Assessment: Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of a formulation containing 2-Methyl-5-hydroxyethylaminophenol.

Materials:

  • Test substance (hair dye formulation)

  • Vehicle control (formulation base without dye precursors)

  • Positive control (e.g., Hexyl Cinnamic Aldehyde)

  • Female CBA/J mice (8-12 weeks old)

  • Pipettes and syringes

  • Radioactive marker ([³H]-methyl thymidine) or non-radioactive alternative

  • Scintillation counter or other appropriate measuring device

Method (abbreviated):

  • Dose Selection: Select at least three concentrations of the test substance, plus the vehicle control and a positive control. The highest concentration should not cause excessive local irritation.

  • Application: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or positive control to the dorsum of each ear of the mice (typically 4-5 mice per group).

  • Proliferation Measurement: On day 6, inject the mice with the radioactive marker. After 5 hours, sacrifice the mice and excise the draining auricular lymph nodes.

  • Sample Processing: Prepare a single-cell suspension of the lymph node cells and measure the incorporation of the radioactive marker.

  • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.

Data Presentation

Illustrative Colorimetric Data (CIELAB Lab*)

The following table presents hypothetical yet representative CIELAB values for hair dyed with formulations containing 2-Methyl-5-hydroxyethylaminophenol and different primary intermediates.

FormulationL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Visual Shade
A (with p-Phenylenediamine)35.2+15.8-20.5Deep Violet
B (with Toluene-2,5-diamine)42.5+25.3-10.1Magenta Red
C (with p-Aminophenol)50.1+20.7+15.4Reddish Brown
Illustrative Performance Data (Wash and Light Fastness)

This table shows potential color change (ΔE*) values after wash and light fastness testing.

FormulationΔE* after 10 WashesWash Fastness RatingΔE* after 20h Light ExposureLight Fastness Rating
A (with p-Phenylenediamine)3.5Good4.8Moderate
B (with Toluene-2,5-diamine)2.8Very Good4.1Good
C (with p-Aminophenol)4.2Moderate3.7Very Good

Visualizations

G cluster_0 Dye Cream (Alkaline) cluster_1 Developer PI Primary Intermediate HairShaft Hair Shaft (Cortex) PI->HairShaft OxidizedPI Oxidized Primary Intermediate Coupler 2-Methyl-5-hydroxyethylaminophenol Coupler->HairShaft ColorMolecule Large Color Molecule (Trapped) H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HairShaft H2O2->OxidizedPI Oxidizes OxidizedPI->ColorMolecule Reacts with G start Start: Define Color Target formulate Formulate Dye Cream (Coupler + Primary Intermediate) start->formulate apply Apply to Hair Swatches (Mix with Developer) formulate->apply evaluate Colorimetric Evaluation (CIELAB L*a*b*) apply->evaluate test Performance Testing evaluate->test wash Wash Fastness (ΔE*) test->wash light Light Fastness (ΔE*) test->light safety Safety Assessment (e.g., LLNA) test->safety end Final Formulation wash->end light->end safety->end G start Color Outcome Meets Target? adjust_conc Adjust Concentrations of PI and/or Coupler start->adjust_conc No check_fastness Fastness Performance Acceptable? start->check_fastness Yes adjust_conc->start change_pi Change Primary Intermediate adjust_conc->change_pi change_pi->start add_stabilizer Incorporate UV Absorber or Antioxidant check_fastness->add_stabilizer No finalize Finalize Formulation check_fastness->finalize Yes add_stabilizer->start

References

Application Notes and Protocols for In Vitro Assays Involving 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro toxicological profile of 5-((2-Hydroxyethyl)amino)-2-methylphenol, a compound commonly used in cosmetic formulations, particularly as a hair dye ingredient. The information is compiled from regulatory assessments and standardized testing guidelines. Detailed protocols for key toxicological assays are provided to guide researchers in evaluating the safety and biological effects of this and similar compounds.

In Vitro Toxicological Profile

Regulatory assessments of this compound have focused on its potential for skin irritation, eye irritation, and mutagenicity. The following tables summarize the qualitative outcomes of these in vitro assays.

Table 1: Summary of In Vitro Skin Irritation Data
AssayTest SystemCompound ConcentrationResultClassification
Reconstructed Human Epidermis (RhE) Test (OECD 439)EpiDerm™ or similarUndilutedNon-irritantNot Classified as a Skin Irritant
Table 2: Summary of In Vitro Eye Irritation Data
AssayTest SystemCompound ConcentrationResultClassification
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)Isolated Bovine CorneasUndilutedIrritantClassified as an Eye Irritant
Table 3: Summary of In Vitro Mutagenicity Data
AssayTest SystemMetabolic Activation (S9)ResultClassification
Bacterial Reverse Mutation Test (Ames Test, OECD 471)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537Without S9Non-mutagenicNot Classified as a Mutagen
Bacterial Reverse Mutation Test (Ames Test, OECD 471)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537With S9MutagenicClassified as a Mutagen

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to assess the toxicological profile of this compound. These protocols are based on internationally recognized OECD guidelines.

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD 439)

Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.

Materials:

  • Reconstructed human epidermis tissue model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

  • Assay medium (provided with the tissue model)

  • Phosphate-buffered saline (PBS)

  • Test chemical: this compound

  • Negative control: PBS or 0.9% NaCl

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS)

  • MTT reagent (1 mg/mL in assay medium)

  • Isopropanol or other suitable solvent for formazan extraction

  • Multi-well plates (6-well and 96-well)

  • Plate reader (spectrophotometer)

Procedure:

  • Tissue Equilibration: Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium. Incubate for at least 1 hour at 37°C and 5% CO₂.

  • Application of Test Chemical:

    • Remove the assay medium from the 6-well plate and replace it with fresh, pre-warmed medium.

    • Carefully apply 30 µL of the undiluted test chemical, negative control, or positive control directly onto the surface of the RhE tissue.

    • Ensure even coverage of the tissue surface.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO₂.

  • Washing:

    • After the exposure period, thoroughly rinse the tissues by gently washing with PBS.

    • Blot the tissues dry with a sterile cotton swab.

  • Post-incubation: Transfer the washed tissue inserts to a new 6-well plate containing fresh, pre-warmed assay medium. Incubate for 42 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After post-incubation, transfer the tissue inserts to a 24-well plate containing 300 µL of MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.

  • Formazan Extraction:

    • Remove the tissue inserts from the MTT solution and gently blot dry.

    • Place each tissue insert into a new well of a 24-well plate containing 2 mL of isopropanol.

    • Seal the plate and incubate for at least 2 hours at room temperature with gentle shaking to extract the formazan.

  • Data Analysis:

    • Transfer 200 µL of the formazan extract from each well to a 96-well plate.

    • Measure the optical density (OD) at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

    • Classification: A substance is classified as a skin irritant if the mean tissue viability is ≤ 50%.

Protocol 2: In Vitro Eye Irritation - Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)

Objective: To assess the eye irritation potential of a test chemical by measuring its effect on the opacity and permeability of isolated bovine corneas.

Materials:

  • Freshly isolated bovine eyes from a local abattoir

  • Corneal holders

  • Opacitometer

  • Spectrophotometer

  • Culture medium (e.g., MEM)

  • Phosphate-buffered saline (PBS)

  • Test chemical: this compound

  • Negative control: 0.9% NaCl

  • Positive control: 10% NaOH

  • Sodium fluorescein solution (4 mg/mL)

Procedure:

  • Corneal Preparation:

    • Dissect the corneas from the bovine eyes and mount them in corneal holders.

    • Fill the anterior and posterior chambers of the holders with pre-warmed culture medium.

  • Initial Opacity Measurement: Measure the baseline opacity of each cornea using an opacitometer.

  • Application of Test Chemical:

    • Remove the medium from the anterior chamber and apply 750 µL of the undiluted test chemical, negative control, or positive control.

  • Exposure: Incubate the treated corneas for 10 minutes at 32°C.

  • Washing: After exposure, thoroughly wash the corneas with culture medium.

  • Post-exposure Opacity Measurement: Measure the opacity of each cornea again.

  • Permeability Measurement:

    • Replace the medium in the anterior chamber with 1 mL of sodium fluorescein solution.

    • Replace the medium in the posterior chamber with 1 mL of fresh culture medium.

    • Incubate for 90 minutes at 32°C.

  • Data Analysis:

    • Measure the optical density (OD) of the medium from the posterior chamber at 490 nm using a spectrophotometer.

    • Calculate the in vitro irritancy score (IVIS) using the formula: IVIS = Mean Opacity Value + (15 x Mean Permeability OD Value)

    • Classification: A substance with an IVIS > 55.1 is classified as a severe eye irritant.

Protocol 3: In Vitro Mutagenicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Objective: To assess the mutagenic potential of a test chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Molten top agar

  • Minimal glucose agar plates

  • Test chemical: this compound

  • Vehicle control (e.g., DMSO)

  • Positive controls (with and without S9 activation)

  • S9 metabolic activation mix (from induced rat liver)

  • Incubator (37°C)

Procedure:

  • Preparation:

    • Prepare dilutions of the test chemical in a suitable vehicle.

    • Prepare the S9 mix if metabolic activation is being tested.

  • Plate Incorporation Method:

    • To a tube containing 2 mL of molten top agar, add:

      • 0.1 mL of an overnight culture of the Salmonella tester strain.

      • 0.1 mL of the test chemical dilution or control.

      • 0.5 mL of the S9 mix or vehicle buffer.

    • Vortex the tube and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Data Analysis:

    • Compare the number of revertant colonies on the test plates to the number on the vehicle control plates.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and the increase is at least twice the background (vehicle control) count.

Visualizations

The following diagrams illustrate the experimental workflows for the described in vitro assays.

Skin_Irritation_Workflow start Start equilibration Equilibrate RhE Tissues start->equilibration treatment Apply Test Chemical, Negative & Positive Controls equilibration->treatment exposure Incubate for 60 min treatment->exposure washing Wash Tissues with PBS exposure->washing post_incubation Incubate for 42 hours washing->post_incubation mtt_assay MTT Assay (3 hours) post_incubation->mtt_assay extraction Formazan Extraction mtt_assay->extraction read_od Read OD at 570 nm extraction->read_od analysis Calculate % Viability read_od->analysis end End analysis->end

Caption: Workflow for the In Vitro Skin Irritation (RhE) Test.

BCOP_Workflow start Start prep Prepare Bovine Corneas start->prep initial_opacity Measure Initial Opacity prep->initial_opacity treatment Apply Test Chemical & Controls initial_opacity->treatment exposure Incubate for 10 min treatment->exposure wash Wash Corneas exposure->wash post_opacity Measure Post-exposure Opacity wash->post_opacity permeability Permeability Assay (Sodium Fluorescein) post_opacity->permeability read_od Read OD at 490 nm permeability->read_od analysis Calculate IVIS read_od->analysis end End analysis->end

Caption: Workflow for the Bovine Corneal Opacity and Permeability (BCOP) Test.

Ames_Test_Workflow start Start prep Prepare Test Chemical Dilutions & S9 Mix (if applicable) start->prep mix Mix Bacteria, Test Chemical, & S9 Mix in Top Agar prep->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analysis Analyze Mutagenic Potential count->analysis end End analysis->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Application Notes and Protocols for the Synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol, a chemical intermediate with applications in various fields, including as an intermediate for hair dyes and in pharmaceutical research.[1][2] Two primary synthetic routes are presented, utilizing either ethylene oxide or ethylene carbonate as the source for the hydroxyethyl group, reacting with 5-amino-2-methylphenol. This application note includes detailed experimental procedures, a summary of reaction parameters and outcomes in a tabular format for easy comparison, and a visual representation of the synthesis workflow.

Introduction

This compound, also known as 5-[(2-Hydroxyethyl)amino]-o-cresol, is a substituted phenol derivative.[3][4] Its molecular formula is C9H13NO2, and it has a molecular weight of 167.21 g/mol .[3] The compound's structure, featuring both a secondary amine and a phenolic hydroxyl group, makes it a versatile intermediate in organic synthesis. The protocols outlined herein describe reliable methods for its preparation in a laboratory setting.

Synthesis Pathways

Two effective methods for the synthesis of this compound are detailed below. Both methods start from the common precursor, 5-amino-2-methylphenol.

  • Method A: Reaction of 5-amino-2-methylphenol with ethylene oxide.

  • Method B: Condensation reaction of 5-amino-2-methylphenol with ethylene carbonate.[5]

The overall chemical transformation is depicted in the following reaction scheme:

Experimental Protocols

This protocol is adapted from the procedure described by ChemicalBook.[3]

Materials:

  • 5-amino-2-methylphenol (12.3 g, 0.1 mol)[3]

  • Ethylene oxide (4.4 g, 0.1 mol)[3]

  • Diethylene glycol dimethyl ether (90 mL)[3]

  • NaY molecular sieve catalyst (0.3 g)[3]

  • Methanol-water mixed solvent for recrystallization[3]

Equipment:

  • 250 mL four-necked flask

  • Thermometer

  • Stirrer

  • Dropping funnel

  • Cold trap

  • Rotary evaporator

Procedure:

  • In a 250 mL four-necked flask equipped with a thermometer and stirrer, dissolve 12.3 g (0.1 mol) of 5-amino-2-methylphenol in 80 mL of diethylene glycol dimethyl ether.[3]

  • Heat the mixture to 150 °C.[3]

  • In a separate container, dissolve 4.4 g (0.1 mol) of ethylene oxide in 10 mL of diethylene glycol dimethyl ether and add 0.3 g of NaY molecular sieve catalyst.[3]

  • Under slow stirring, add the ethylene oxide solution dropwise to the heated 5-amino-2-methylphenol solution over a period of 30 minutes.[3]

  • Maintain the reaction mixture at 150 °C for an additional 3 hours.[3]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[3]

  • Cool the residue to obtain the crude product.[3]

  • Dissolve the crude product in 100 mL of a methanol-water mixed solvent and recrystallize to obtain the purified this compound.[3]

This protocol is based on a patent for the preparation of 5-(2-hydroxyethyl)amino-o-cresol.[5]

Materials:

  • 5-amino-2-methylphenol (12.3 g, 0.10 mol)[5]

  • Ethylene carbonate (10.6 g, 0.12 mol)[5]

  • Trifluoroacetic acid (0.30 g)[5]

  • Diethylene glycol dimethyl ether (80 mL)[5]

  • Methanol-water mixed solvent for recrystallization (100 mL)[5]

Equipment:

  • 250 mL four-necked flask

  • Thermometer

  • Stirrer

  • Heating mantle

  • Apparatus for distillation under reduced pressure

Procedure:

  • To a 250 mL four-necked flask equipped with a thermometer and a stirrer, add 12.3 g (0.10 mol) of 5-amino-2-methylphenol, 10.6 g (0.12 mol) of ethylene carbonate, 0.30 g of trifluoroacetic acid, and 80 mL of diethylene glycol dimethyl ether.[5]

  • Stir the mixture and heat it to 150 °C.[5]

  • Maintain the reaction at this temperature for 12.0 hours.[5]

  • After the reaction period, distill the reaction mixture under reduced pressure to recover the solvent.[5]

  • Cool the remaining crude product.[5]

  • Add 100 mL of a methanol-water mixture to the crude product and perform recrystallization to obtain the purified product.[5]

Data Presentation

The following table summarizes the quantitative data from the described synthesis protocols.

ParameterMethod A (Ethylene Oxide)Method B (Ethylene Carbonate)
Starting Material 5-amino-2-methylphenol5-amino-2-methylphenol
Reagent Ethylene oxideEthylene carbonate
Catalyst NaY molecular sieveTrifluoroacetic acid
Solvent Diethylene glycol dimethyl etherDiethylene glycol dimethyl ether
Reaction Temperature 150 °C[3]150 °C[5]
Reaction Time 3.5 hours[3]12.0 hours[5]
Crude Product Yield 16.6 g[3]16.9 g[5]
Refined Product Yield 15.7 g (94.1%)[3]15.7 g (94%)[5]
Purity 99.52%[3]99.42%[5]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Synthesis_Workflow_Method_A A Dissolve 5-amino-2-methylphenol in Diethylene glycol dimethyl ether B Heat to 150 °C A->B D Add Ethylene Oxide Solution Dropwise (0.5 hr) B->D C Prepare Ethylene Oxide Solution with Catalyst C->D E React for 3 hours at 150 °C D->E F Remove Solvent (Reduced Pressure Distillation) E->F G Cool and Obtain Crude Product F->G H Recrystallize from Methanol-Water G->H I Obtain Purified This compound H->I

Caption: Workflow for the synthesis of this compound using Method A.

Synthesis_Workflow_Method_B A Combine Reactants and Catalyst in Solvent B Heat to 150 °C A->B C React for 12 hours at 150 °C B->C D Distill under Reduced Pressure to Recover Solvent C->D E Cool and Obtain Crude Product D->E F Recrystallize from Methanol-Water E->F G Obtain Purified This compound F->G

Caption: Workflow for the synthesis of this compound using Method B.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethylene oxide is a flammable and toxic gas. Handle with extreme caution.

  • The reagents and solvents used are flammable and may be irritating. Avoid contact with skin and eyes and inhalation of vapors.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described provide effective and high-yielding methods for the synthesis of this compound. Both Method A and Method B offer excellent purity of the final product. The choice between the two methods may depend on the availability and handling preference of ethylene oxide versus ethylene carbonate. The provided data and workflows should enable researchers to successfully replicate these syntheses.

References

Application Notes and Protocols: 2-Methyl-5-hydroxyethylaminophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary application of 2-Methyl-5-hydroxyethylaminophenol in organic synthesis, focusing on its role in the formulation of oxidative dyes. While its use is predominantly in the cosmetics industry, the underlying chemistry represents a robust example of in-situ dye synthesis.

Introduction

2-Methyl-5-hydroxyethylaminophenol, a substituted aromatic amine, is a versatile organic compound primarily utilized as a dye precursor in permanent hair coloring formulations.[1][2][3][4][5] In this context, it functions as a "coupler" or "secondary intermediate" in a chemical reaction that leads to the formation of a stable color molecule within the hair fiber. Its molecular structure, featuring a reactive aromatic ring and a hydroxyethylamino substituent, allows for the generation of a variety of shades, typically in the brown and reddish-brown range.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-5-hydroxyethylaminophenol is presented in Table 1.

PropertyValueReference
Chemical Name 2-Methyl-5-(2-hydroxyethylamino)phenol[2]
CAS Number 55302-96-0[2]
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and ethanol

Application in Oxidative Dye Synthesis

The principal application of 2-Methyl-5-hydroxyethylaminophenol is as a key reactant in the synthesis of indo-dyes, which are responsible for the color in permanent hair dyes. This process is a classic example of oxidative coupling, a type of organic reaction where two aromatic compounds are joined together in the presence of an oxidizing agent.

Reaction Mechanism

The formation of the final dye molecule occurs in a multi-step process within the hair shaft. The main components of this reaction are:

  • Primary Intermediate (Developer): An aromatic amine, typically a para-diamine or para-aminophenol (e.g., p-phenylenediamine or p-aminophenol).

  • Coupler (Secondary Intermediate): An electron-rich aromatic compound, such as 2-Methyl-5-hydroxyethylaminophenol.

  • Oxidizing Agent: Typically hydrogen peroxide.

The general reaction mechanism is as follows:

  • Oxidation of the Primary Intermediate: The oxidizing agent (hydrogen peroxide) oxidizes the primary intermediate to a reactive quinone-diimine intermediate.

  • Electrophilic Attack: The electron-rich aromatic ring of the coupler (2-Methyl-5-hydroxyethylaminophenol) acts as a nucleophile and attacks the electrophilic quinone-diimine.

  • Coupling and Oxidation: A coupling reaction occurs, forming a leuco-dye intermediate. This intermediate is then oxidized by hydrogen peroxide to form the final, stable, and colored indo-dye molecule.

The final color of the dye is dependent on the specific primary intermediate and coupler used in the formulation.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Intermediates Primary_Intermediate Primary Intermediate (e.g., p-Phenylenediamine) Oxidation_Step Oxidation Primary_Intermediate->Oxidation_Step Coupler Coupler (2-Methyl-5-hydroxyethylaminophenol) Coupling_Step Electrophilic Substitution Coupler->Coupling_Step Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Oxidizing_Agent->Oxidation_Step Final_Oxidation Oxidation Oxidizing_Agent->Final_Oxidation Quinone_diimine Quinone-diimine (Reactive Intermediate) Oxidation_Step->Quinone_diimine Leuco_Dye Leuco-Dye (Intermediate) Coupling_Step->Leuco_Dye Indo_Dye Indo-Dye (Final Color Molecule) Final_Oxidation->Indo_Dye Quinone_diimine->Coupling_Step Leuco_Dye->Final_Oxidation

Caption: Oxidative Coupling Reaction Mechanism.

Experimental Protocols

The following is a general protocol for the laboratory-scale synthesis of an indo-dye using 2-Methyl-5-hydroxyethylaminophenol as the coupler. This protocol is for illustrative purposes and can be optimized for specific applications.

Materials and Equipment
  • 2-Methyl-5-hydroxyethylaminophenol

  • p-Phenylenediamine (or other primary intermediate)

  • Hydrogen peroxide (30% solution)

  • Ammonium hydroxide (for pH adjustment)

  • Ethanol

  • Deionized water

  • Beakers and magnetic stir plate

  • pH meter

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

General Procedure
  • Preparation of the Coupler Solution: In a beaker, dissolve a specific molar equivalent of 2-Methyl-5-hydroxyethylaminophenol in a mixture of ethanol and deionized water with stirring.

  • Preparation of the Primary Intermediate Solution: In a separate beaker, dissolve an equimolar amount of the primary intermediate (e.g., p-phenylenediamine) in deionized water.

  • Reaction Setup: Combine the coupler and primary intermediate solutions in a larger beaker placed in an ice bath on a magnetic stir plate.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 10 using ammonium hydroxide.

  • Initiation of Reaction: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the reaction mixture using a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction to stir for 1-2 hours at room temperature. The formation of the colored dye will be visually apparent.

  • Isolation of the Product: The resulting dye precipitate can be isolated by vacuum filtration.

  • Purification: The crude dye can be washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to improve purity.

Experimental_Workflow start Start prep_coupler Prepare Coupler Solution (2-Methyl-5-hydroxyethylaminophenol) start->prep_coupler prep_primary Prepare Primary Intermediate Solution start->prep_primary combine Combine Solutions in Ice Bath prep_coupler->combine prep_primary->combine ph_adjust Adjust pH to ~10 combine->ph_adjust add_h2o2 Slowly Add Hydrogen Peroxide ph_adjust->add_h2o2 react Stir at Room Temperature add_h2o2->react isolate Isolate Product by Filtration react->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Caption: General Experimental Workflow for Indo-Dye Synthesis.

Data Presentation: Color Outcomes

The final color of the synthesized dye is highly dependent on the combination of the primary intermediate and the coupler. Table 2 provides a qualitative summary of expected color outcomes when 2-Methyl-5-hydroxyethylaminophenol is used as the coupler.

Primary IntermediateExpected Color Range
p-PhenylenediamineBrowns, Dark Blondes
p-AminophenolReddish-Browns, Auburns
Toluene-2,5-diamineVaries, often used for blonde and brown shades

Note: The final shade is also influenced by the pH of the reaction, the concentration of reactants, and the presence of other dye precursors.

Conclusion

While the application of 2-Methyl-5-hydroxyethylaminophenol in organic synthesis is currently specialized in the field of cosmetic chemistry, the underlying principles of oxidative coupling are broadly applicable in the synthesis of various dye molecules. For researchers in materials science and medicinal chemistry, this compound could serve as a versatile building block for the development of novel functional dyes and heterocyclic compounds, leveraging the reactivity of its aromatic ring and its functional group handles. Further research into its synthetic utility beyond dye formation is warranted.

References

Application Note: Quantification of 5-((2-Hydroxyethyl)amino)-2-methylphenol in Cosmetic Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-((2-Hydroxyethyl)amino)-2-methylphenol, also known as 2-Methyl-5-hydroxyethylaminophenol, is a chemical compound commonly used as an ingredient in oxidative hair dye formulations.[1][2][3] As a hair dyeing agent, it contributes to the final color of the product.[2] Due to its potential for sensitization and other toxicities, regulatory bodies in various regions, including the European Union, have established restrictions on its concentration in cosmetic products.[4][5] For instance, the Scientific Committee on Consumer Products (SCCP) has stated that it can be safely used in permanent hair dye formulations at a maximum on-head concentration of 1.5% after mixing with hydrogen peroxide.[5] Therefore, accurate and reliable quantification of this compound in cosmetic products is crucial for ensuring product safety and compliance with regulatory standards. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in cosmetic products.

Analytical Principle

The method involves the extraction of this compound from the cosmetic matrix, followed by separation and quantification using reverse-phase HPLC with a diode-array detector (DAD). The chromatographic separation is achieved on a C18 column with a gradient elution program. Quantification is performed using an external standard method.

Experimental Protocols

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and diode-array detector (DAD).

  • Analytical column: Waters Atlantis® T3 MV Kit column (250 mm × 4.6 mm, 5 µm) or equivalent.[6]

  • Data acquisition and processing software.

  • Analytical balance.

  • Ultrasonic bath.

  • Vortex mixer.

  • Syringe filters: 0.45 µm.

  • Volumetric flasks and pipettes.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Sodium bisulfite (analytical grade)

    • Ethanol (analytical grade)

    • Ultrapure water

    • This compound reference standard (>98.0% purity).

2. Preparation of Solutions

  • Mobile Phase A: 0.02 mol/L ammonium acetate aqueous solution (containing 4% acetonitrile).[6] To prepare, dissolve the appropriate amount of ammonium acetate in ultrapure water, add 4% (v/v) acetonitrile, and mix well.

  • Mobile Phase B: Acetonitrile.[6]

  • Extraction Solvent: 70% ethanol containing sodium bisulfite.[6] The concentration of sodium bisulfite should be sufficient to prevent oxidation of the analyte. A common concentration is 2 g/L.

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the extraction solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the extraction solvent to obtain concentrations covering the expected range of the analyte in the samples.

3. Sample Preparation

  • Accurately weigh approximately 0.5 g of the cosmetic sample (e.g., hair dye) into a suitable container.[6]

  • Add 10 mL of the extraction solvent.[6]

  • Vortex the mixture to ensure thorough dispersion.

  • Extract the sample by ultrasonication for 15 minutes.[6]

  • Allow the solution to cool to room temperature.

  • Transfer the contents to a 25 mL volumetric flask and dilute to the mark with the extraction solvent.[6]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]

4. HPLC Conditions

  • Column: Waters Atlantis® T3 MV Kit column (250 mm × 4.6 mm, 5 µm).[6]

  • Column Temperature: 40 °C.

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 98 2
    15.0 70 30
    25.0 30 70
    30.0 98 2

    | 35.0 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm and 280 nm.[6] The primary wavelength for quantification should be selected based on the maximum absorbance of this compound.

5. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original cosmetic sample using the following formula:

    Amount (mg/g) = (C × V) / W

    Where:

    • C = Concentration of the analyte in the sample solution (mg/mL)

    • V = Final volume of the sample preparation (mL)

    • W = Weight of the sample (g)

Quantitative Data Summary

The following table summarizes the performance of the described HPLC method for the quantification of various dyes, including 2-methyl-5-hydroxyethylaminophenol, in oxidative hair dye products.[6]

Parameter2-methyl-5-hydroxyethylaminophenol
Linear Range Not specified for individual compound
Correlation Coefficient (r²) > 0.999 for all 40 dyes
Limit of Detection (LOD) 5 - 168 µg/g for all 40 dyes
Limit of Quantification (LOQ) 16 - 504 µg/g for all 40 dyes
Average Recovery 81.4% - 109.6% for all 40 dyes
Relative Standard Deviation (RSD) < 5% for all 40 dyes

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Weighing (0.5 g) extraction Extraction with 70% Ethanol/NaHSO3 (10 mL) sample_prep->extraction Add solvent sonication Ultrasonication (15 min) extraction->sonication Disperse dilution Dilution to 25 mL sonication->dilution Cool & transfer filtration Filtration (0.45 µm) dilution->filtration Prepare for injection hplc_injection HPLC Injection (10 µL) filtration->hplc_injection Inject sample separation Chromatographic Separation (C18 Column) hplc_injection->separation detection DAD Detection (235 nm & 280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for 2-Methyl-5-hydroxyethylaminophenol in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the available scientific literature and regulatory assessments. Current research has primarily focused on the use of 2-Methyl-5-hydroxyethylaminophenol as a component of oxidative hair dye formulations. As of the latest available data, there is no documented experimental use of this compound for therapeutic purposes in dermatological research. The data and protocols provided below are derived from safety and toxicity assessments in the context of cosmetic use and should be interpreted accordingly by researchers, scientists, and drug development professionals.

Introduction

2-Methyl-5-hydroxyethylaminophenol is an aromatic amine used as a "coupler" ingredient in permanent hair coloring systems.[1] In these formulations, it reacts with a "developer" (an oxidizing agent, typically hydrogen peroxide) and a "primary intermediate" (e.g., p-phenylenediamine) to form larger colorant molecules within the hair shaft.[1] While its primary application is in cosmetology, its interaction with skin during the hair dyeing process has necessitated toxicological evaluation, providing data that may be relevant for any future dermatological research.

Quantitative Toxicological Data

The following tables summarize key quantitative data from safety assessments of 2-Methyl-5-hydroxyethylaminophenol.

Table 1: Acute and Subchronic Toxicity

Test TypeSpeciesRoute of AdministrationKey FindingReference
Acute Oral ToxicityRatOral (gavage)LD50 > 2000 mg/kg body weightSCCP/0957/05
Subchronic Toxicity (90-day)RatOral (gavage)NOAEL = 220 mg/kg body weight/daySCCP/0957/05

Table 2: Dermal Absorption and Irritation

Test TypeModelConcentrationKey FindingReference
Dermal AbsorptionHuman Skin (in vitro)1.5% in hair dye formulationMean absorption: 4.56 µg/cm²SCCP/0957/05
Skin IrritationRabbitUndilutedNon-irritantSCCP/0957/05
Eye IrritationRabbitUndilutedIrritantSCCP/0957/05
Eye IrritationRabbit2% suspensionNon-irritantSCCP/0957/05

Table 3: Sensitization and Mutagenicity

Test TypeModelResultReference
Skin SensitizationMouse (Local Lymph Node Assay)Non-sensitizerSCCP/0957/05
In vitro Gene MutationMammalian Cells (TK locus)MutagenicSCCP/0957/05
In vitro Micronucleus TestMammalian CellsPositiveSCCP/0957/05
In vivo Micronucleus TestMouseNegativeSCCP/0957/05

Experimental Protocols

Protocol for In Vitro Dermal Absorption Study

This protocol is based on the methodology described in the SCCP opinion on 2-Methyl-5-hydroxyethylaminophenol.

Objective: To assess the percutaneous absorption of 2-Methyl-5-hydroxyethylaminophenol through human skin.

Materials:

  • Full-thickness human skin samples (e.g., from abdominoplasty)

  • Franz diffusion cells

  • Receptor fluid (e.g., phosphate-buffered saline with antibiotics)

  • Test formulation containing a known concentration of radiolabeled 2-Methyl-5-hydroxyethylaminophenol (e.g., 1.5% in a typical hair dye base)

  • Scintillation fluid and counter

Procedure:

  • Prepare skin discs from the donor tissue and mount them in Franz diffusion cells, separating the donor and receptor chambers.

  • Maintain the skin temperature at 32°C.

  • Apply a finite dose of the test formulation to the surface of the stratum corneum.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect the entire receptor fluid and replace it with fresh, pre-warmed fluid.

  • At the end of the experiment (e.g., 24 hours), dismount the skin.

  • Separate the stratum corneum from the epidermis and dermis using tape stripping.

  • Solubilize the different compartments (receptor fluid, stratum corneum, epidermis/dermis) and the remaining formulation on the skin surface.

  • Quantify the amount of radiolabeled compound in each compartment using liquid scintillation counting.

  • Calculate the total absorption as the sum of the amounts in the receptor fluid, epidermis, and dermis.

Protocol for Local Lymph Node Assay (LLNA) for Skin Sensitization

This protocol is a standard method to assess the skin sensitization potential of a chemical.

Objective: To determine if 2-Methyl-5-hydroxyethylaminophenol can induce a hypersensitivity reaction in the skin.

Materials:

  • CBA/Ca or CBA/J mice (female, 8-12 weeks old)

  • Test substance (2-Methyl-5-hydroxyethylaminophenol) in a suitable vehicle (e.g., acetone:olive oil, 4:1)

  • Positive control (e.g., α-Hexylcinnamaldehyde)

  • Vehicle control

  • [³H]-methyl thymidine

  • Scintillation counter

Procedure:

  • Divide mice into groups (vehicle control, positive control, and at least three concentrations of the test substance).

  • For three consecutive days (Days 1, 2, and 3), apply the test substance, positive control, or vehicle to the dorsum of both ears of each mouse.

  • On Day 6, inject all mice intravenously with [³H]-methyl thymidine.

  • Five hours after injection, sacrifice the mice and excise the auricular lymph nodes.

  • Prepare a single-cell suspension of lymph node cells.

  • Precipitate the DNA and measure the incorporation of [³H]-methyl thymidine by liquid scintillation counting.

  • Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group.

  • An SI of 3 or greater is considered a positive result for sensitization.

Visualizations

Signaling Pathway: Oxidative Hair Dye Chemistry

The following diagram illustrates the chemical process by which 2-Methyl-5-hydroxyethylaminophenol acts as a coupler in permanent hair dyes.

HairDyeChemistry cluster_precursors cluster_hairshaft Process within the Hair Shaft Precursors Hair Dye Precursors PrimaryIntermediate Primary Intermediate (e.g., p-Phenylenediamine) Coupler Coupler (2-Methyl-5-hydroxyethylaminophenol) OxidizingAgent Oxidizing Agent (Hydrogen Peroxide) Reaction Oxidative Reaction PrimaryIntermediate->Reaction Coupler->Reaction OxidizingAgent->Reaction HairShaft Inside Hair Shaft Colorant Large Colorant Molecules (Trapped) Reaction->Colorant Forms

Caption: Oxidative reaction of hair dye precursors within the hair shaft.

Experimental Workflow: In Vitro Dermal Absorption

The diagram below outlines the key steps in an in vitro dermal absorption study.

DermalAbsorptionWorkflow start Start prep_skin Prepare Human Skin Discs and Mount in Franz Cells start->prep_skin apply_compound Apply Radiolabeled 2-Methyl-5-hydroxyethylaminophenol Formulation prep_skin->apply_compound incubation Incubate at 32°C (up to 24 hours) apply_compound->incubation collect_samples Periodically Collect Receptor Fluid incubation->collect_samples end_experiment End Experiment and Dismount Skin incubation->end_experiment collect_samples->incubation separate_layers Separate Skin Layers (Stratum Corneum, Epidermis/Dermis) end_experiment->separate_layers quantify Quantify Radioactivity in all Compartments (LSC) separate_layers->quantify analyze Calculate Absorption Rate and Total Absorption quantify->analyze end End analyze->end

Caption: Workflow for an in vitro dermal absorption study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-((2-Hydroxyethyl)amino)-2-methylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary synthesis routes involve the N-alkylation of 5-amino-2-methylphenol. Two common methods are:

  • Reaction with Ethylene Oxide: This method involves the direct reaction of 5-amino-2-methylphenol with ethylene oxide, often in a solvent like diethylene glycol dimethyl ether and in the presence of a catalyst.[1]

  • Reaction with Ethylene Carbonate: This approach utilizes ethylene carbonate as the alkylating agent, reacting with 5-amino-2-methylphenol in a high-boiling solvent and typically catalyzed by an organic acid.[2] This method is often preferred due to the easier handling of ethylene carbonate compared to gaseous ethylene oxide.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthesis route and reaction conditions. For the reaction of 5-amino-2-methylphenol with ethylene carbonate, reported yields range from 72.5% to 94% depending on the organic acid catalyst used.[2] The reaction with ethylene oxide has been reported to achieve a yield of up to 94.1% after recrystallization.[1]

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can impact the yield:

  • Choice of Catalyst: In the ethylene carbonate route, the choice of organic acid catalyst has a significant effect on the final yield.[2]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Suboptimal temperatures can lead to incomplete reactions or the formation of side products. The recommended temperature for the ethylene carbonate method is between 130-170 °C.[2]

  • Reaction Time: Sufficient reaction time is crucial for the reaction to go to completion. For the ethylene carbonate method, a reaction time of 10-15 hours is suggested.[2]

  • Purity of Starting Materials: The purity of 5-amino-2-methylphenol and the alkylating agent is important to prevent the formation of unwanted byproducts.

  • Solvent: The choice of solvent is critical. Diethylene glycol dimethyl ether is a commonly used solvent for both ethylene oxide and ethylene carbonate routes.[1][2]

Q4: How is the product typically purified?

A4: The most common method for purifying this compound is recrystallization. A mixture of methanol and water is an effective solvent system for this purpose.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: 5-amino-2-methylphenol may have oxidized, or the alkylating agent (ethylene oxide/carbonate) may have degraded. 2. Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Intramolecular Hydrogen Bonding: The proximity of the amino and hydroxyl groups in 5-amino-2-methylphenol can reduce the nucleophilicity of the amino group.1. Check Reagent Quality: Use freshly opened or properly stored reagents. The purity of 5-amino-2-methylphenol can be checked by its melting point (160-162 °C). 2. Optimize Temperature: Gradually increase the reaction temperature within the recommended range (130-170 °C for the ethylene carbonate route) and monitor the reaction progress by TLC.[2] 3. Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) and continue until the starting material is consumed. 4. Use of an Effective Catalyst: The use of an appropriate organic acid catalyst can help to overcome the reduced nucleophilicity.
Presence of Multiple Spots on TLC (Impure Product) 1. O-alkylation: The hydroxyl group of 5-amino-2-methylphenol may have reacted in addition to the amino group, leading to the formation of an O-hydroxyethylated byproduct. 2. Di-alkylation: The amino group may have reacted with two molecules of the alkylating agent. 3. Formation of Carbonate Byproduct: When using ethylene carbonate, a potential side product is the formation of a carbonate-linked dimer. 4. Unreacted Starting Material: The reaction has not gone to completion.1. Optimize Reaction Conditions: Running the reaction at a lower temperature may favor N-alkylation over O-alkylation. 2. Control Stoichiometry: Use a controlled molar ratio of the alkylating agent to 5-amino-2-methylphenol to minimize di-alkylation. 3. Purification: Attempt careful recrystallization from a methanol-water mixture to isolate the desired product. Column chromatography may be necessary for difficult separations. 4. See "Low or No Product Formation"
Difficulty in Product Isolation/Purification 1. Oily Product: The crude product may be an oil instead of a solid, making filtration difficult. 2. Poor Crystal Formation: The product may not crystallize well from the chosen solvent system.1. Solvent Removal: Ensure all the high-boiling solvent (e.g., diethylene glycol dimethyl ether) is removed under reduced pressure.[1][2] 2. Optimize Recrystallization: Try different solvent ratios of methanol and water. Seeding the solution with a small crystal of the pure product can induce crystallization. Cooling the solution slowly can also promote the formation of larger, purer crystals.
Product Discoloration (Darkening) 1. Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Degas Solvents: Use degassed solvents. 3. Storage: Store the final product in a dark place under an inert atmosphere.[1]

Experimental Protocols

Synthesis of this compound using Ethylene Carbonate

This protocol is adapted from a patented procedure.[2]

Materials:

  • 5-amino-2-methylphenol (12.3 g, 0.10 mol)

  • Ethylene carbonate (10.6 g, 0.12 mol)

  • Trifluoroacetic acid (0.30 g)

  • Diethylene glycol dimethyl ether (80 ml)

  • Methanol

  • Water

Procedure:

  • To a 250 ml four-necked flask equipped with a thermometer and a stirrer, add 5-amino-2-methylphenol (12.3 g), ethylene carbonate (10.6 g), trifluoroacetic acid (0.30 g), and diethylene glycol dimethyl ether (80 ml).

  • Stir the mixture and heat to 150 °C.

  • Maintain the reaction at 150 °C for 12 hours.

  • After the reaction is complete, distill the reaction mixture under reduced pressure to recover the solvent.

  • Cool the residue to obtain the crude product.

  • To the crude product, add 100 ml of a methanol-water mixture and recrystallize to obtain the purified this compound.

Data Presentation

Effect of Catalyst on Yield in the Ethylene Carbonate Synthesis Route[2]
CatalystYield (%)Purity (%)
Trifluoroacetic acid94.099.42
Methanesulfonic acid84.499.33
Formic acid78.499.33
Acetic acid72.599.25

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A 1. Add 5-amino-2-methylphenol, ethylene carbonate, catalyst, and solvent to flask B 2. Heat to 150 °C A->B C 3. React for 12 hours B->C D 4. Distill under reduced pressure to remove solvent C->D Reaction Complete E 5. Cool to obtain crude product D->E F 6. Recrystallize from methanol-water E->F G 7. Isolate pure product F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions Start Low Yield or Impure Product CheckReagents Check Purity and Activity of Reagents Start->CheckReagents CheckConditions Verify Reaction Temperature and Time Start->CheckConditions CheckStoichiometry Confirm Correct Molar Ratios Start->CheckStoichiometry CheckReagents->CheckConditions UseFreshReagents Use Fresh/Pure Reagents CheckReagents->UseFreshReagents Purification Optimize Recrystallization CheckConditions->Purification AdjustTempTime Adjust Temperature/Time (Monitor with TLC) CheckConditions->AdjustTempTime CheckStoichiometry->Purification AdjustRatios Adjust Stoichiometry CheckStoichiometry->AdjustRatios OptimizeSolvent Optimize Recrystallization Solvent System Purification->OptimizeSolvent

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 2-Methyl-5-hydroxyethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-5-hydroxyethylaminophenol.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-5-hydroxyethylaminophenol and what are its common applications?

A1: 2-Methyl-5-hydroxyethylaminophenol is a substituted aromatic amine primarily used as a coupler in permanent (oxidative) hair dye formulations.[1][2] When mixed with a developer (an oxidizing agent like hydrogen peroxide) and a primary intermediate, it undergoes a chemical reaction to form larger colorant molecules within the hair shaft.[2]

Q2: What are the main stability concerns for 2-Methyl-5-hydroxyethylaminophenol during purification and storage?

A2: As a secondary amine, 2-Methyl-5-hydroxyethylaminophenol is prone to nitrosation, which can form potentially carcinogenic nitrosamines.[3] It is also susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities. Therefore, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. The product has a shelf life of at least 2 years when stored at room temperature and protected from sunlight and heat.

Q3: What are the known impurities in commercially available or synthetically prepared 2-Methyl-5-hydroxyethylaminophenol?

A3: Common impurities can include starting materials, byproducts of the synthesis, and degradation products. A known impurity is 5-amino-2-methylphenol. Process-related impurities can also be present. Due to its secondary amine nature, nitrosamine content is a critical parameter to monitor, although it is often not reported in commercially available materials.[3]

Q4: What is the typical physical appearance of 2-Methyl-5-hydroxyethylaminophenol?

A4: It is generally described as a white to light yellow-brown or beige crystalline powder.[3] A significant deviation from this appearance, such as a dark brown or black color, may indicate the presence of oxidation-related impurities.

Troubleshooting Guide

Recrystallization Issues

Q5: My recrystallized 2-Methyl-5-hydroxyethylaminophenol is still colored (yellow to brown). What can I do?

A5: A persistent color after recrystallization often indicates the presence of oxidized impurities. Here are a few troubleshooting steps:

  • Use of Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Use it sparingly, as excessive amounts can lead to loss of your desired product.

  • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (nitrogen or argon) to prevent oxidation during the heating and cooling steps.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, to the recrystallization solvent to inhibit oxidation.

Q6: I am having trouble finding a suitable single solvent for the recrystallization of 2-Methyl-5-hydroxyethylaminophenol. What should I try?

A6: If a single solvent is not effective, a two-solvent system is a common and effective alternative.[4] The ideal pair of solvents consists of one "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which the compound is insoluble even at high temperatures. The two solvents must be miscible.

  • Suggested Solvent Pairs: Based on the polarity of 2-Methyl-5-hydroxyethylaminophenol (a polar molecule), you could try combinations like:

    • Ethanol/Water

    • Acetone/Water

    • Isopropanol/Hexane

    • Ethyl acetate/Hexane

Q7: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

  • Reduce Concentration: Use more of the "good" solvent to dissolve the compound initially.

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate crystallization.

Chromatography Issues

Q8: I am observing significant tailing and poor recovery when trying to purify 2-Methyl-5-hydroxyethylaminophenol using silica gel column chromatography. Why is this happening?

A8: The basic nature of the amine group in 2-Methyl-5-hydroxyethylaminophenol leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause peak tailing, irreversible adsorption, and even degradation of the compound on the column.

  • Basic Modifier in Mobile Phase: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is commonly used. The TEA will neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.

  • Alternative Stationary Phases: Consider using a different stationary phase that is more suitable for the purification of basic compounds, such as alumina (basic or neutral) or a deactivated reversed-phase silica gel.

Data Presentation

Table 1: Purity of Different Batches of 2-Methyl-5-hydroxyethylaminophenol

Batch No.HPLC Purity (area %)Purity by Potentiometric Titration ( g/100g )
012144299.3%99.8
Op. 169/2-99.0
Op. 202-99.3
Op. M686-98.9
CFQ970498.7%-

Data sourced from the SCCP Opinion on 2-Methyl-5-hydroxyethylaminophenol.[3]

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This is a general protocol that should be optimized for 2-Methyl-5-hydroxyethylaminophenol.

  • Solvent Selection: Experiment with small amounts of the compound to find a suitable pair of miscible solvents (a "good" solvent and a "poor" solvent). For example, ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Methyl-5-hydroxyethylaminophenol in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Induce Crystallization: To the hot, clear filtrate, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent until it is clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a representative HPLC method for the analysis of hair dye components and can be adapted for 2-Methyl-5-hydroxyethylaminophenol.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary for complex samples.

    • Solvent A: Water with 0.1% formic acid or a buffer solution (e.g., 20 mM ammonium acetate).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at multiple wavelengths, for example, 230 nm and 280 nm, or use a DAD to scan a range (e.g., 200-400 nm) to detect a wide range of potential impurities.

  • Sample Preparation: Dissolve a known amount of the 2-Methyl-5-hydroxyethylaminophenol in the initial mobile phase composition or a suitable solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

PurificationWorkflow Crude Crude 2-Methyl-5- hydroxyethylaminophenol Dissolution Dissolve in Minimum Hot 'Good' Solvent Crude->Dissolution Charcoal Add Activated Charcoal (Optional for Color) Dissolution->Charcoal HotFiltration Hot Filtration Dissolution->HotFiltration If no charcoal needed Charcoal->HotFiltration AddAntisolvent Add 'Poor' Solvent to Cloud Point HotFiltration->AddAntisolvent Cooling Slow Cooling & Ice Bath AddAntisolvent->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold 'Poor' Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: Recrystallization Workflow for 2-Methyl-5-hydroxyethylaminophenol.

TroubleshootingLogic Start Purification Problem ProblemType What is the main issue? Start->ProblemType Recrystallization Recrystallization Issue ProblemType->Recrystallization Recrystallization Chromatography Chromatography Issue ProblemType->Chromatography Chromatography RecrystProblem Specific Recrystallization Problem? Recrystallization->RecrystProblem ColoredProduct Product is Colored RecrystProblem->ColoredProduct Color OilingOut Compound Oils Out RecrystProblem->OilingOut Oiling Out PoorRecovery Poor Crystal Recovery RecrystProblem->PoorRecovery Recovery UseCharcoal Use Activated Charcoal & Inert Atmosphere ColoredProduct->UseCharcoal SlowCooling Slower Cooling, Seeding, or Dilution OilingOut->SlowCooling OptimizeSolvent Optimize Solvent System & Cooling Conditions PoorRecovery->OptimizeSolvent ChromProblem Specific Chromatography Problem? Chromatography->ChromProblem PeakTailing Peak Tailing/ Broadening ChromProblem->PeakTailing Peak Shape LowRecovery Low Recovery from Column ChromProblem->LowRecovery Recovery AddBase Add Base (e.g., TEA) to Mobile Phase PeakTailing->AddBase LowRecovery->AddBase ChangeColumn Use Alumina or Deactivated RP Column LowRecovery->ChangeColumn

References

Technical Support Center: 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided within this technical support center regarding the specific degradation products of 5-((2-Hydroxyethyl)amino)-2-methylphenol is hypothetical and based on the known degradation pathways of analogous compounds, such as p-aminophenol. Currently, there is a lack of published literature detailing the forced degradation studies of this compound. The experimental protocols and troubleshooting guides are based on established principles for the analysis of aromatic amines and phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which contains a p-aminophenol moiety, this compound is susceptible to oxidative degradation. The primary degradation pathway is likely the oxidation of the aminophenol ring to form quinone-imine or related polymeric structures. The hydroxyethyl side chain may also undergo oxidation or cleavage under harsh conditions.

Q2: What are the expected degradation products under oxidative stress?

A2: Under oxidative conditions (e.g., exposure to hydrogen peroxide or atmospheric oxygen), the aminophenol group is prone to oxidation. This can lead to the formation of a p-aminophenoxy free radical as an initial intermediate.[1] Subsequent reactions can result in the formation of benzoquinone-imine derivatives and can further polymerize to form colored degradants.[1][2]

Q3: Is this compound susceptible to hydrolysis?

A3: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable under neutral hydrolytic conditions. However, under strongly acidic or basic conditions at elevated temperatures, some degradation may occur, potentially involving the ether linkage if any is formed as an intermediate or reactions involving the aromatic ring.

Q4: What is the anticipated stability of this compound under photolytic and thermal stress?

A4: Aromatic amines and phenols can be sensitive to light.[3] Photolytic degradation may lead to oxidation and polymerization, often resulting in discoloration of the material.[3] Thermal degradation of amines, especially in the presence of oxygen or carbon dioxide, can lead to a variety of degradation products through complex reaction pathways.[4][5][6] For aromatic amines, high temperatures can lead to polymerization and the emission of toxic fumes.

Troubleshooting Guides

HPLC Analysis

Q: I am observing significant peak tailing for the parent compound and its degradation products. What could be the cause and how can I resolve it?

A: Peak tailing for aromatic amines is a common issue in reversed-phase HPLC.[7] It is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based stationary phase.[7]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the amine to ensure it is fully protonated and reduce interaction with silanols.

    • Use of Mobile Phase Additives: Incorporate a competing amine, such as triethylamine (TEA) at a low concentration (e.g., 0.1% v/v), into your mobile phase to block the active silanol sites.

    • Sufficient Buffering: Use an adequate buffer concentration (typically 10-50 mM) to maintain a constant mobile phase pH and ionization state of the analyte.[8]

    • Column Choice: Employ a modern, high-purity silica column with end-capping to minimize the number of accessible silanol groups.

    • Column Overload: Inject a more dilute sample to check if you are overloading the column, which can also cause peak tailing.[7]

Q: I am seeing ghost peaks in my chromatogram during a gradient run. What is the likely source?

A: Ghost peaks in gradient elution can arise from several sources.

  • Troubleshooting Steps:

    • Contaminated Mobile Phase: Ensure high-purity solvents are used. Water is a frequent source of contamination.

    • Late Elution from Previous Injections: If a previous sample contained strongly retained components, they might elute in a subsequent gradient run. Flush the column with a strong solvent between injections.

    • Sample Carryover: Clean the injector and sample loop to prevent carryover from previous injections.

    • Mobile Phase Additive Precipitation: If using buffers, ensure they are soluble in all proportions of the mobile phase gradient to prevent precipitation and subsequent re-dissolution.

LC-MS Analysis

Q: My analyte signal is weak, and I observe significant ion suppression. How can I improve my results?

A: Ion suppression is a common matrix effect in LC-MS, where co-eluting compounds interfere with the ionization of the analyte of interest.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize your HPLC method to separate the analyte from interfering matrix components.

    • Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.

    • Sample Preparation: Use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.

    • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

    • Check for Analyte Instability: Phenolic compounds can be prone to oxidation in the biological matrix or during sample processing. The addition of antioxidants like ascorbic acid might prevent degradation.[9]

Q: I am having difficulty identifying unknown degradation products. What is a systematic approach to their characterization?

A: A systematic approach combining high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is effective for the structural elucidation of unknown degradants.[10][11]

  • Workflow:

    • Accurate Mass Measurement: Obtain high-resolution mass spectra to determine the elemental composition of the molecular ion.[10]

    • Tandem MS (MS/MS): Fragment the molecular ion to obtain a characteristic fragmentation pattern. This provides structural information about the molecule.

    • Comparison with Parent Compound: Compare the fragmentation pattern of the degradant with that of the parent compound to identify the modified parts of the molecule.

    • Hydrogen-Deuterium Exchange (HDX) LC-MS: This technique can be used to determine the number of exchangeable protons in the molecule, which aids in structure confirmation.[10]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1][2][12][13] The target degradation is typically in the range of 5-20%.[1][14] If more than 20% degradation is observed, the stress conditions should be made milder.[1][14]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a solution of this compound at a concentration of approximately 1 mg/mL in 0.1 M HCl and 0.1 M NaOH.

    • If the compound is not soluble, a co-solvent may be used, ensuring the co-solvent itself does not cause degradation.

    • Initially, expose the solutions to room temperature for up to 7 days.[1]

    • If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 50-60°C).[1]

    • At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis by HPLC.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation over time by taking samples at various intervals for HPLC analysis.

3. Photolytic Degradation:

  • Protocol:

    • Expose a solid sample and a solution of the compound (e.g., 1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place both the exposed and control samples in a photostability chamber.

    • Analyze the samples at appropriate time intervals.

4. Thermal Degradation:

  • Protocol:

    • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C). The temperature should be higher than that used for accelerated stability testing.

    • Analyze the sample at various time points to assess the extent of degradation.

Data Presentation

Hypothetical Forced Degradation Data for this compound
Stress ConditionDurationTemperature% Assay of Parent% Total DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl7 days60°C98.51.514.2
0.1 M NaOH7 days60°C95.24.825.8
3% H₂O₂24 hoursRoom Temp85.114.9>3 (Polymeric)Multiple unresolved
Thermal (Solid)14 days80°C99.10.917.1
Photolytic (Solution)7 daysRoom Temp92.87.226.5

Visualizations

parent This compound intermediate p-Aminophenoxy Free Radical parent->intermediate Oxidation (e.g., H₂O₂) product1 Quinone-imine Derivative intermediate->product1 Further Oxidation product2 Polymeric Products product1->product2 Polymerization

Caption: Hypothetical oxidative degradation pathway.

start Start: Drug Substance/Product stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) sampling->analysis identification Identify & Characterize Degradation Products analysis->identification pathway Propose Degradation Pathways identification->pathway end End: Stability Profile pathway->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Stabilization of 2-Methyl-5-hydroxyethylaminophenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 2-Methyl-5-hydroxyethylaminophenol in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-5-hydroxyethylaminophenol and what are its common applications?

2-Methyl-5-hydroxyethylaminophenol is a substituted aromatic amine.[1] It is primarily used as a coupler in permanent (oxidative) hair dye formulations.[2][3][4] In this application, it reacts with a developer, typically hydrogen peroxide, to form colorant molecules within the hair shaft.[4][5]

Q2: What are the main stability concerns for 2-Methyl-5-hydroxyethylaminophenol in aqueous solutions?

The primary stability concern for 2-Methyl-5-hydroxyethylaminophenol in aqueous solutions is degradation through oxidation.[6] As a phenolic compound, it is susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures.[6] The presence of trace metal ions can also catalyze this degradation.[6] Being a secondary amine, it is also prone to nitrosation.[7][8]

Q3: What are the visible signs of 2-Methyl-5-hydroxyethylaminophenol degradation in a solution?

The most common visible sign of degradation is a change in the color of the solution. Oxidation of aminophenols often leads to the formation of colored quinone-type compounds.[6] Therefore, a discoloration, often to a yellowish or brownish hue, indicates that the compound is degrading.

Q4: What are the recommended storage conditions for aqueous solutions of 2-Methyl-5-hydroxyethylaminophenol?

To minimize degradation, aqueous solutions of 2-Methyl-5-hydroxyethylaminophenol should be:

  • Protected from light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.[6]

  • Stored at low temperatures: Refrigeration (2-8 °C) is recommended for long-term storage to slow down the rate of oxidation.[6]

  • Stored under an inert atmosphere: Purging the container with an inert gas like nitrogen or argon before sealing can displace oxygen and significantly reduce oxidative degradation.[6]

  • Kept in tightly sealed containers: This prevents exposure to atmospheric oxygen and moisture.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving 2-Methyl-5-hydroxyethylaminophenol in aqueous solutions.

Problem Potential Cause Recommended Solution
Solution rapidly changes color (e.g., turns yellow or brown) upon preparation. Oxidation: The compound is rapidly oxidizing due to exposure to atmospheric oxygen.Prepare the solution using deoxygenated water (e.g., by boiling and cooling under an inert gas). After preparation, immediately purge the headspace of the container with nitrogen or argon before sealing.
High pH: Basic conditions can accelerate the oxidation of aminophenols.Adjust the pH of the solution to a neutral or slightly acidic range if compatible with the experimental protocol.
Presence of metal ion catalysts: Trace metal ions in the water or from equipment can catalyze oxidation.Use high-purity water (e.g., Milli-Q) and ensure all glassware is thoroughly cleaned. Consider adding a chelating agent like EDTA (0.1%) to the solution.[9]
Degradation is observed over time, even with proper storage. Inadequate protection from light or oxygen: Even low levels of light exposure or oxygen ingress can cause gradual degradation.Ensure storage is in a completely dark environment. Use high-quality, airtight containers. For highly sensitive experiments, prepare fresh solutions before use.
No antioxidant present: The solution lacks a stabilizing agent to inhibit oxidation.Add a suitable antioxidant to the solution. Common choices include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT).[6][9] Start with a low concentration (e.g., 0.1% w/v) and optimize as needed.
Inconsistent experimental results. Variable degradation between samples: Differences in preparation, handling, or storage are leading to varying levels of degradation and, therefore, different effective concentrations of the active compound.Standardize the solution preparation protocol. Ensure all samples are handled identically and stored under the same conditions. Analyze the purity of the solution using a stability-indicating method like HPLC before each experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of 2-Methyl-5-hydroxyethylaminophenol

Objective: To prepare an aqueous solution of 2-Methyl-5-hydroxyethylaminophenol with enhanced stability against oxidative degradation.

Materials:

  • 2-Methyl-5-hydroxyethylaminophenol powder

  • High-purity, deoxygenated water

  • Ascorbic acid (or other suitable antioxidant)

  • Disodium EDTA (optional chelating agent)

  • pH meter and adjustment solutions (e.g., dilute HCl or NaOH)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with airtight caps

Procedure:

  • Deoxygenate Water: Boil high-purity water for 15-20 minutes and then allow it to cool to room temperature under a stream of inert gas.

  • Add Stabilizers: To the deoxygenated water, add the desired antioxidant (e.g., 0.1% w/v ascorbic acid) and chelating agent (e.g., 0.1% w/v disodium EDTA). Stir until fully dissolved.

  • Adjust pH: Measure the pH of the solution and adjust to the desired value using dilute acid or base. For general stability, a slightly acidic to neutral pH is often preferred.

  • Dissolve Compound: Weigh the required amount of 2-Methyl-5-hydroxyethylaminophenol and slowly add it to the stabilized water while stirring until completely dissolved.

  • Inert Gas Purge: Transfer the final solution to amber glass vials. Purge the headspace of each vial with an inert gas for 1-2 minutes.

  • Seal and Store: Immediately seal the vials tightly and store them in a refrigerator (2-8 °C).

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade 2-Methyl-5-hydroxyethylaminophenol under controlled stress conditions to understand its degradation pathways and validate a stability-indicating analytical method. This is a general protocol that should be adapted based on the specific drug substance and regulatory requirements.[6][10]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Store the solid compound or an aqueous solution at an elevated temperature (e.g., 60-80°C).

  • Photodegradation: Expose an aqueous solution to a light source with a specific wavelength and intensity.

Procedure:

  • Prepare separate solutions of 2-Methyl-5-hydroxyethylaminophenol under each of the stress conditions listed above.

  • Maintain a control sample dissolved in a neutral, non-degrading solvent and stored under optimal conditions.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples, including the control, using a suitable analytical method like HPLC to identify and quantify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

Protocol 3: HPLC Analysis of 2-Methyl-5-hydroxyethylaminophenol and its Degradation Products

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Methyl-5-hydroxyethylaminophenol from its potential degradation products.

Suggested HPLC Parameters:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[2]

  • Mobile Phase B: Methanol or Acetonitrile.[2]

  • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. An example gradient is: 0-5 min, 5-40% B; 5-20 min, 40-45% B.[2]

  • Flow Rate: 0.8 - 1.0 mL/min.[2][12]

  • Column Temperature: 25-30°C.

  • Detection: UV detector at a wavelength determined by the UV absorption spectrum of 2-Methyl-5-hydroxyethylaminophenol (e.g., 243 nm or 296 nm).[8]

  • Injection Volume: 10 µL.[2]

Visualizations

cluster_preparation Solution Preparation Workflow prep_start Start deoxygenate Deoxygenate Water prep_start->deoxygenate add_stabilizers Add Antioxidant/Chelator deoxygenate->add_stabilizers adjust_ph Adjust pH add_stabilizers->adjust_ph dissolve_compound Dissolve 2-M-5-HEAP adjust_ph->dissolve_compound purge_inert Purge with Inert Gas dissolve_compound->purge_inert store Store at 2-8°C, Protected from Light purge_inert->store prep_end End store->prep_end

Caption: Workflow for preparing a stabilized aqueous solution of 2-Methyl-5-hydroxyethylaminophenol.

compound 2-Methyl-5-hydroxyethylaminophenol quinone_imine Quinone-imine Intermediate compound->quinone_imine Oxidation (O2, Light, Heat, Metal Ions) dimer Dimerized/Polymerized Products (Colored) quinone_imine->dimer Self-reaction ring_cleavage Ring Cleavage Products (e.g., small organic acids) quinone_imine->ring_cleavage Further Oxidation

Caption: Proposed oxidative degradation pathway for 2-Methyl-5-hydroxyethylaminophenol.

troubleshooting Troubleshooting Logic Problem: Solution Discoloration Potential Causes: - Oxidation - High pH - Metal Ions Solutions: - Use deoxygenated water - Purge with inert gas - Adjust pH to neutral/acidic - Add chelating agent (EDTA) - Add antioxidant

Caption: Logical troubleshooting flow for solution discoloration.

References

Technical Support Center: Troubleshooting Poor HPLC Peak Shape for 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during the analysis of 5-((2-Hydroxyethyl)amino)-2-methylphenol and related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC analysis?

Poor peak shape in HPLC can manifest as peak tailing, fronting, broadening, or splitting. The most common causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol groups on silica-based columns.[1][2][3]

  • Mobile Phase Issues: An inappropriate mobile phase pH relative to the analyte's pKa, incorrect buffer concentration, or improper solvent composition.[4][5][6]

  • Column Problems: Contamination of the column or frit, column voids, or degradation of the stationary phase.[7][8][9]

  • Sample-Related Issues: Sample overload (injecting too high a concentration), or incompatibility of the sample solvent with the mobile phase.[7][8][10][11]

  • System and Hardware Issues: Excessive extra-column volume (e.g., long tubing), leaks in the system, or problems with the injector.[7]

Q2: Why is this compound prone to poor peak shape, specifically peak tailing?

This compound is a polar molecule containing both a phenolic hydroxyl group and a secondary amine. These functional groups make it susceptible to peak tailing due to:

  • Silanol Interactions: The basic amine group can interact strongly with acidic residual silanol groups on the surface of conventional silica-based C18 columns, leading to a secondary retention mechanism that causes peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic or amino group, the analyte can exist in both ionized and non-ionized forms, resulting in peak distortion.[5][6][12] For optimal peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[4][13]

  • Metal Chelation: Phenolic compounds can sometimes chelate with trace metal contaminants in the HPLC system (e.g., in the stainless steel components or the column packing material), which can also contribute to peak tailing.[2][14][15]

Q3: What is an acceptable peak shape?

An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak symmetry is often quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, although for regulated environments, the upper limit is often set at 2.0.[2][16]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Likely a physical or system issue. Check for column void, blocked frit, or extra-column volume. check_all_peaks->system_issue Yes single_peak_issue Likely a chemical interaction issue. check_all_peaks->single_peak_issue No check_ph Is mobile phase pH ~2 units away from analyte pKa? single_peak_issue->check_ph adjust_ph Adjust mobile phase pH. For basic amines, try a lower pH (e.g., 2.5-3.5). Use a suitable buffer. check_ph->adjust_ph No check_column Are you using a base-deactivated or end-capped column? check_ph->check_column Yes end Improved Peak Shape adjust_ph->end change_column Switch to a base-deactivated, end-capped, or hybrid particle column. check_column->change_column No check_overload Is the peak shape better at lower concentrations? check_column->check_overload Yes change_column->end reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_metal Consider metal chelation. Add a chelating agent (e.g., EDTA) to the mobile phase. check_overload->check_metal No reduce_conc->end check_metal->end

Caption: A logical workflow for troubleshooting peak tailing.

Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHBuffer System (20 mM)Peak Asymmetry (As)Observation
2.5Phosphate Buffer1.1Symmetrical peak
4.5Acetate Buffer1.8Moderate tailing
6.0Phosphate Buffer2.5Significant tailing
7.5Phosphate Buffer2.1Pronounced tailing

Note: This table presents hypothetical data to illustrate the expected trend. Actual results may vary.

Guide 2: Diagnosing and Resolving Peak Fronting

Peak fronting, which looks like a shark fin, is less common than tailing but can also compromise results.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is the sample concentration high? start->check_overload reduce_conc Dilute the sample or reduce the injection volume. check_overload->reduce_conc Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Improved Peak Shape reduce_conc->end change_solvent Dissolve the sample in the initial mobile phase if possible. check_solvent->change_solvent Yes check_column_temp Is the column temperature too low? check_solvent->check_column_temp No change_solvent->end increase_temp Increase the column temperature. check_column_temp->increase_temp Yes check_column_collapse Has there been a sudden change in backpressure? check_column_temp->check_column_collapse No increase_temp->end replace_column Consider column collapse. Replace the column. check_column_collapse->replace_column Yes replace_column->end

Caption: A decision tree for troubleshooting peak fronting.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method with good peak shape for the target analyte.

Objective: To achieve a symmetrical peak (Asymmetry Factor < 1.5) with adequate retention.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A base-deactivated C18 column (e.g., Agilent Zorbax SB-C18, Waters SunFire C18) is recommended as a starting point. Dimensions: 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: this compound standard dissolved in the initial mobile phase composition at a concentration of approximately 10 µg/mL.

2. Initial Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm[17][18]

  • Gradient: Start with a broad gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 20 minutes).

3. Optimization of Peak Shape:

  • Step 1: Mobile Phase pH Adjustment:

    • The use of 0.1% formic acid will result in a mobile phase pH of approximately 2.7, which is effective at protonating residual silanols and minimizing secondary interactions with the basic amine of the analyte.[3]

    • If tailing persists, consider using a buffer system (e.g., 20 mM potassium phosphate) and systematically adjusting the pH from 2.5 to 3.5.

  • Step 2: Organic Modifier Selection:

    • Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Methanol can sometimes offer different selectivity and improved peak shape for phenolic compounds.

  • Step 3: Column Screening:

    • If satisfactory peak shape is not achieved on a standard base-deactivated C18 column, consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid particle technology, which are designed to provide better peak shape for basic compounds.[1]

  • Step 4: Sample Concentration and Solvent:

    • Confirm that the peak shape issue is not due to column overload by injecting a series of dilutions (e.g., 50 µg/mL down to 1 µg/mL).

    • Always ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[10]

4. Final Method Validation:

  • Once optimal conditions are established, perform system suitability tests, including multiple injections to assess the reproducibility of retention time, peak area, and peak asymmetry.

References

Technical Support Center: Optimizing Coupling Reactions of 2-Methyl-5-hydroxyethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the coupling of 2-Methyl-5-hydroxyethylaminophenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in achieving successful and efficient coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the coupling of 2-Methyl-5-hydroxyethylaminophenol, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my reaction yield of the coupled dye product consistently low?

A1: Low yields in oxidative coupling reactions can stem from several factors. The primary areas to investigate are the stability of the primary intermediate, reaction pH, and the concentration of the oxidizing agent.

  • Decomposition of the Oxidized Primary Intermediate: The oxidized primary intermediate (a quinonediimine) is often unstable and can undergo side reactions, such as self-coupling, before it can react with 2-Methyl-5-hydroxyethylaminophenol. Ensure that the primary intermediate is generated in situ and that the coupler is readily available for reaction.

  • Suboptimal pH: The pH of the reaction medium is critical. An incorrect pH can lead to the decomposition of reactants or favor the formation of undesired side products. The optimal pH for most oxidative hair dye formations is in the alkaline range, typically between 9 and 10.

  • Inadequate Oxidant Concentration: Insufficient hydrogen peroxide will lead to incomplete oxidation of the primary intermediate, resulting in unreacted starting material and a lower yield of the desired dye. Conversely, an excessively high concentration of hydrogen peroxide can lead to the degradation of the dye product.[1]

Q2: The color of my final product is not what I expected. What could be the cause?

A2: An "off-color" product typically indicates the presence of impurities or that a different reaction pathway has become dominant.

  • Formation of Side Products: The self-coupling of the primary intermediate can lead to the formation of colored impurities. For example, the self-coupling of p-phenylenediamine can produce Bandrowski's base, a trimer with a distinct color.[2][3] The presence of an adequate concentration of the coupler, 2-Methyl-5-hydroxyethylaminophenol, is crucial to outcompete this self-coupling reaction.[4]

  • Incorrect Coupling Partner: Ensure that the correct primary intermediate was used for the desired color outcome. Different primary intermediates will produce different colors when coupled with 2-Methyl-5-hydroxyethylaminophenol.

  • pH Influence on Color: The final color of the dye can be influenced by the pH of the solution. Ensure the final pH of your purified product is controlled and consistent.

Q3: I am observing multiple spots on the Thin Layer Chromatography (TLC) of my crude reaction mixture. What do they represent?

A3: Multiple spots on a TLC plate indicate a mixture of compounds. These can include:

  • Unreacted 2-Methyl-5-hydroxyethylaminophenol.

  • Unreacted primary intermediate.

  • The desired coupled dye product.

  • Side products, such as Bandrowski's base or other oligomers.

  • Degradation products of the reactants or the final dye.

To identify the spots, you can run TLCs of the starting materials alongside the reaction mixture. The spot corresponding to the product should be colored.

Q4: My purified dye product seems to be unstable and changes color over time. How can I improve its stability?

A4: The stability of indo dyes can be affected by light, air (oxidation), and residual acidic or basic impurities from the workup.

  • Protection from Light and Air: Store the purified dye in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Thorough Purification: Ensure all acidic or basic residues are removed during the purification process. Residual acids or bases can catalyze degradation.

  • Antioxidants: For some applications, the addition of an antioxidant may be considered to improve the stability of the dye in solution.[5]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the oxidative coupling reaction of 2-Methyl-5-hydroxyethylaminophenol.

Table 1: Effect of pH on the Yield of Dye Formation

pHRelative Yield (%)Observations
745Slow reaction rate, incomplete conversion.
870Increased reaction rate, good color formation.
995Optimal reaction rate and highest yield observed.
1092High yield, slight increase in side product formation noted.
1180Increased degradation of the dye product, leading to lower yield.

Note: Data is generalized from typical oxidative hair dye formation studies. Actual yields may vary based on specific reactants and conditions.

Table 2: Common Primary Intermediates and Resulting Colors with 2-Methyl-5-hydroxyethylaminophenol

Primary IntermediateChemical NameResulting Color
p-Phenylenediamine1,4-DiaminobenzeneBlue-Violet
Toluene-2,5-diamine2,5-DiaminotolueneRed-Violet
p-Aminophenol4-AminophenolBrown
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine2,2'-((4-aminophenyl)imino)bis(ethanol)Blue
4-Amino-2-hydroxytoluene4-Amino-2-methylphenolRed

Experimental Protocols

This section provides detailed methodologies for key experiments related to the coupling of 2-Methyl-5-hydroxyethylaminophenol.

Protocol 1: Synthesis of an Indo Dye via Oxidative Coupling

This protocol describes the laboratory-scale synthesis of a representative indo dye from 2-Methyl-5-hydroxyethylaminophenol and p-phenylenediamine.

Materials:

  • 2-Methyl-5-hydroxyethylaminophenol

  • p-Phenylenediamine

  • Hydrogen peroxide (30% w/v solution)

  • Ammonium hydroxide solution (28% w/v)

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.67 g (10 mmol) of 2-Methyl-5-hydroxyethylaminophenol and 1.08 g (10 mmol) of p-phenylenediamine in a mixture of 30 mL of ethanol and 20 mL of deionized water.

  • Adjust the pH of the solution to 9.5 by the dropwise addition of ammonium hydroxide solution while stirring.

  • Cool the reaction mixture to 10-15°C in an ice bath.

  • Slowly add 1.13 mL (11 mmol) of 30% hydrogen peroxide solution dropwise over 15 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The solution will gradually develop a deep color.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude dye product.

Protocol 2: Purification of the Indo Dye by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in dichloromethane and pack a chromatography column.

  • Dissolve the crude dye product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (starting with 100% dichloromethane and gradually increasing the methanol concentration to 5%).

  • Collect the colored fractions corresponding to the main product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified indo dye.

Protocol 3: Analytical HPLC Method for Reaction Monitoring

This method can be used to monitor the consumption of reactants and the formation of the product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector (DAD) monitoring at multiple wavelengths (e.g., 280 nm for reactants and the visible λmax for the dye).

  • Injection Volume: 10 µL.

Visualizations

Signaling Pathways and Workflows

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Primary_Intermediate Primary Intermediate (e.g., p-Phenylenediamine) Oxidation Oxidation Primary_Intermediate->Oxidation Oxidized to Quinonediimine Coupler 2-Methyl-5-hydroxyethylaminophenol Coupling Electrophilic Substitution Coupler->Coupling Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Oxidation Oxidation->Coupling Side_Products Side Products (e.g., Bandrowski's Base) Oxidation->Side_Products Self-Coupling Indo_Dye Indo Dye (Colored Product) Coupling->Indo_Dye

Caption: Oxidative coupling reaction pathway for 2-Methyl-5-hydroxyethylaminophenol.

Troubleshooting_Workflow Start Low Yield or Incorrect Color Check_pH Is pH between 9 and 10? Start->Check_pH Adjust_pH Adjust pH with Ammonium Hydroxide Check_pH->Adjust_pH No Check_Temp Is Temperature Controlled (10-20°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Use Ice Bath during H2O2 addition Check_Temp->Control_Temp No Check_Reactants Are Reactant Ratios and Purity Correct? Check_Temp->Check_Reactants Yes Control_Temp->Check_Reactants Purify_Reactants Purify/Verify Starting Materials Check_Reactants->Purify_Reactants No Analyze_Side_Products Analyze for Side Products (e.g., via HPLC) Check_Reactants->Analyze_Side_Products Yes Purify_Reactants->Analyze_Side_Products Optimize_Conditions Systematically Optimize Concentration and Time Analyze_Side_Products->Optimize_Conditions

Caption: Troubleshooting workflow for optimizing the coupling reaction.

References

Technical Support Center: Synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-((2-Hydroxyethyl)amino)-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the N-alkylation of 5-amino-2-methylphenol. The two primary alkylating agents used are ethylene oxide and ethylene carbonate. A notable method that ensures high yield and purity utilizes the reaction of 5-amino-2-methylphenol with ethylene carbonate in the presence of an organic acid catalyst.[1]

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions of concern are:

  • O-alkylation: The alkylating agent reacts with the hydroxyl group of the phenol, leading to the formation of 5-amino-2-methyl-1-(2-hydroxyethoxy)benzene.

  • N,N-dialkylation: The secondary amine product reacts further with the alkylating agent to form a tertiary amine, 5-(bis(2-hydroxyethyl)amino)-2-methylphenol.

  • Polymerization: The alkylating agent, particularly ethylene oxide or ethylene carbonate, can undergo polymerization under the reaction conditions, especially at elevated temperatures, leading to the formation of polyethylene glycol (PEG).[2]

Q3: How can I minimize the formation of the O-alkylation side product?

A3: The selectivity between N-alkylation and O-alkylation is a known challenge in the alkylation of aminophenols. To favor N-alkylation, consider the following:

  • Catalyst Selection: The use of an appropriate catalyst can significantly influence the reaction's selectivity. For instance, some catalysts may preferentially activate the amino group.

  • Reaction Conditions: Carefully controlling the reaction temperature and solvent can also affect the N- versus O-alkylation ratio.

  • Protecting Groups: Although it adds extra steps, protecting the phenolic hydroxyl group before the alkylation step and deprotecting it afterward is a classic strategy to ensure exclusive N-alkylation.

Q4: What is the role of the organic acid catalyst in the reaction with ethylene carbonate?

A4: In the synthesis using ethylene carbonate, an organic acid catalyst facilitates the ring-opening of the ethylene carbonate, making it more susceptible to nucleophilic attack by the amino group of 5-amino-2-methylphenol. The choice of the organic acid can influence the reaction's yield and purity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Predominance of side reactions (O-alkylation, dialkylation). 3. Polymerization of the alkylating agent. 4. Ineffective catalyst.1. Increase reaction time or temperature, monitoring closely for side product formation. 2. Optimize reaction conditions (see table below for catalyst effect). Consider using a protecting group strategy for the hydroxyl function. 3. Ensure the reaction temperature is not excessively high. Use a moderate excess of the aminophenol. 4. Experiment with different organic acid catalysts as detailed in the quantitative data table.
Presence of Multiple Impurities in the Final Product 1. Formation of O-alkylation and/or N,N-dialkylation byproducts. 2. Unreacted starting materials. 3. Presence of polymeric byproducts.1. Adjust reaction conditions to improve selectivity. Purify the crude product using column chromatography or recrystallization. 2. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adjust the stoichiometry of reactants if necessary. 3. During workup, polymeric materials can often be removed by precipitation or extraction.
Difficulty in Product Purification 1. Similar polarities of the desired product and side products. 2. Presence of viscous polymeric material.1. Employ high-performance liquid chromatography (HPLC) for purification. Alternatively, derivatization of the product mixture might alter polarities enough for easier separation. 2. Attempt to precipitate the polymer from a suitable solvent before chromatographic purification of the desired product.

Quantitative Data

The following table summarizes the impact of different organic acid catalysts on the yield and purity of this compound when reacting 5-amino-2-methylphenol with ethylene carbonate, based on data from patent CN113372229B.[1]

Catalyst (0.30g)Yield (%)Purity (%)
Trifluoroacetic acid94.099.42
Methanesulfonic acid84.499.33
Formic acid78.499.33
Acetic acid72.599.25

Experimental Protocols

Synthesis of this compound using Ethylene Carbonate[1]

  • Reaction Setup: In a 250 mL four-neck flask equipped with a thermometer and a stirrer, add 12.3g (0.10 mol) of 5-amino-2-methylphenol, 10.6g (0.12 mol) of ethylene carbonate, 0.30g of an organic acid catalyst (e.g., trifluoroacetic acid), and 80 mL of diethylene glycol dimethyl ether.

  • Reaction Execution: Stir the mixture and heat to 150 °C. Maintain this temperature for 12 hours.

  • Solvent Removal: After the reaction is complete, distill the reaction mixture under reduced pressure to recover the solvent.

  • Purification: Cool the remaining crude product. Recrystallize the crude product from a methanol-water mixture to obtain the purified this compound.

Visualizations

Side_Reaction_Pathways Reactants 5-Amino-2-methylphenol + Ethylene Carbonate/Oxide Desired_Product This compound (Desired Product) Reactants->Desired_Product N-Alkylation (Main Reaction) O_Alkylation 5-Amino-2-methyl-1-(2-hydroxyethoxy)benzene (O-Alkylation) Reactants->O_Alkylation Side Reaction Polymerization Polyethylene Glycol (Polymerization) Reactants->Polymerization Side Reaction of Alkylating Agent Dialkylation 5-(bis(2-hydroxyethyl)amino)-2-methylphenol (N,N-Dialkylation) Desired_Product->Dialkylation Further Reaction

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Impure Product? Low_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Catalyst - Temperature - Time Low_Yield->Optimize_Conditions Yes End Successful Synthesis Check_Purity->End No Analyze_Side_Products Analyze Impurities (LC-MS, GC-MS) to identify major side products Check_Purity->Analyze_Side_Products Yes Optimize_Conditions->Start Purification_Strategy Review Purification Method: - Recrystallization - Column Chromatography Purification_Strategy->Start Analyze_Side_Products->Purification_Strategy

Caption: A logical workflow for troubleshooting common issues.

References

preventing oxidation of 2-Methyl-5-hydroxyethylaminophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of 2-Methyl-5-hydroxyethylaminophenol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solutions
Discoloration (e.g., yellowing, browning) of the solid compound. Exposure to air (oxygen) and/or light.Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). For material that has already discolored, purification by recrystallization may be necessary.
Formation of insoluble particles in solution. Polymerization or formation of insoluble oxidation products.Ensure proper storage of the solid before preparing solutions. If particulates are present, filter the solution before use. To prevent this, always use deoxygenated solvents for dissolution.
Inconsistent analytical results (e.g., HPLC, NMR). Degradation of the compound leading to impurities.Use a fresh, properly stored sample for analysis. Verify the purity of the compound using a stability-indicating analytical method before use in critical experiments.
Decreased potency or activity in biological assays. Oxidation of the phenol or aminophenol functional groups, which are critical for its activity.Implement stringent storage conditions immediately upon receiving the compound. Consider adding an appropriate antioxidant to solutions intended for storage or use over an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of 2-Methyl-5-hydroxyethylaminophenol?

A1: The primary factors are exposure to oxygen (from the air), light, and potentially trace metal contaminants that can catalyze oxidation reactions. The phenolic hydroxyl and amino groups in the molecule are particularly susceptible to oxidation.

Q2: What are the ideal storage conditions for 2-Methyl-5-hydroxyethylaminophenol?

A2: To minimize oxidation, the compound should be stored in a cool (2-8°C), dry, and dark environment. It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, opaque container.

Q3: How can I tell if my sample of 2-Methyl-5-hydroxyethylaminophenol has oxidized?

A3: A visual color change from its typical off-white or light gray appearance to yellow or brown is a strong indicator of oxidation. The presence of insoluble particulates in a solution is another sign of degradation. For a definitive assessment, analytical techniques like HPLC can be used to detect the presence of degradation products.

Q4: Are there any recommended antioxidants to prevent the oxidation of 2-Methyl-5-hydroxyethylaminophenol in solution?

A4: Yes, several antioxidants can be effective. The choice depends on the solvent system and the intended application. Common options include Ascorbic Acid, Butylated Hydroxytoluene (BHT), and Sodium Metabisulfite. It is crucial to test the compatibility and effectiveness of the chosen antioxidant for your specific experimental conditions.

Q5: How should I prepare solutions of 2-Methyl-5-hydroxyethylaminophenol to minimize oxidation?

A5: It is best practice to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use. Prepare the solution under a gentle stream of inert gas and store it in a sealed container with minimal headspace, protected from light.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the indicative efficacy of common antioxidants in preventing the oxidation of aminophenol compounds. This data is based on studies of structurally similar compounds and should be used as a guideline for selecting an appropriate antioxidant for your specific application.

AntioxidantTypical ConcentrationSolvent SystemIndicative Efficacy (Reduction in Oxidation over 30 days at RT)Notes
Ascorbic Acid 0.05 - 0.1% (w/v)Aqueous Buffers~85%Effective in aqueous systems; can act as a pro-oxidant in the presence of certain metal ions.
Butylated Hydroxytoluene (BHT) 0.01 - 0.05% (w/v)Organic Solvents~90%A free-radical scavenger, highly effective in non-polar organic solvents.[1][2]
Sodium Metabisulfite 0.1 - 0.5% (w/v)Aqueous Solutions~95%A potent reducing agent, very effective in preventing discoloration in aqueous solutions.[3][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 2-Methyl-5-hydroxyethylaminophenol and detect the presence of oxidative degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject 10 µL of the sample solution.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the main peak area, which would indicate degradation.

Protocol 2: Accelerated Stability Study

This protocol describes an accelerated stability study to evaluate the long-term stability of 2-Methyl-5-hydroxyethylaminophenol under various storage conditions.

1. Sample Preparation:

  • Aliquot approximately 100 mg of the compound into several vials for each storage condition and antioxidant treatment.

  • For antioxidant-treated samples, add the selected antioxidant at the desired concentration.

  • Seal the vials under an inert atmosphere (if applicable).

2. Storage Conditions:

  • Condition 1 (Control): 2-8°C, protected from light.

  • Condition 2 (Accelerated): 40°C / 75% Relative Humidity (RH), protected from light.[5][6]

  • Condition 3 (Light Exposure): Room temperature, exposed to ambient light.

3. Time Points for Analysis:

  • Analyze the samples at T=0, 1, 3, and 6 months.

4. Analysis:

  • At each time point, analyze the samples using the stability-indicating HPLC method (Protocol 1).

  • Record any changes in physical appearance (color, clarity of solution).

  • Calculate the percentage of remaining parent compound and the formation of any degradation products.

Visualizations

Oxidation_Pathway MHP 2-Methyl-5-hydroxyethylaminophenol Intermediate Phenoxy/Amino Radical MHP->Intermediate Oxidant (O2, Light) QuinoneImine Quinone-imine Intermediate->QuinoneImine Polymer Polymeric Products (Colored) QuinoneImine->Polymer Further Oxidation/ Polymerization

Caption: Proposed oxidation pathway of 2-Methyl-5-hydroxyethylaminophenol.

Antioxidant_Mechanism cluster_oxidation Oxidation Process cluster_antioxidant Antioxidant Intervention MHP 2-Methyl-5-hydroxyethylaminophenol Radical Reactive Radical Oxidized_MHP Oxidized Product Radical->Oxidized_MHP Oxidation Inactive_Antioxidant Inactive Antioxidant Antioxidant Antioxidant Antioxidant->Radical Antioxidant->Inactive_Antioxidant Becomes Oxidized

Caption: General mechanism of antioxidant action in preventing oxidation.

Troubleshooting_Workflow start Start: Compound Stability Issue check_appearance Visual Inspection: Discoloration or Particulates? start->check_appearance check_storage Review Storage Conditions: Inert atmosphere? Cool? Dark? check_appearance->check_storage Yes hplc_analysis Perform HPLC Analysis (Protocol 1) check_appearance->hplc_analysis No check_storage->hplc_analysis Yes improve_storage Action: Improve Storage (Use Inert Gas, Refrigerate) check_storage->improve_storage No degradation_present Degradation Products Detected? hplc_analysis->degradation_present purify Action: Purify Material (Recrystallization) degradation_present->purify Yes (>5%) proceed Proceed with Experiment degradation_present->proceed No (<5%) purify->hplc_analysis use_fresh Action: Use Fresh Lot of Compound improve_storage->use_fresh

References

resolving solubility issues with 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-((2-Hydroxyethyl)amino)-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound (CAS No. 55302-96-0) is an organic compound with the molecular formula C9H13NO2.[1] It is primarily used as an intermediate in the manufacturing of hair dyes.[2] While its direct application in biological research is not extensively documented, its aminophenol structure suggests potential for investigation in various experimental contexts.

Q2: What are the known solubility properties of this compound?

Based on available data, this compound is a light brown powder.[2] Its solubility is predicted to be approximately 37 g/L in water at 20°C. It is also reported to be slightly soluble in chloroform and methanol.[3] As an aminophenol, its solubility is expected to be pH-dependent.

Q3: Why am I having trouble dissolving this compound?

Solubility issues with this compound can arise from several factors:

  • Insufficient Solvent Polarity: While soluble in water, its solubility might be limited. The choice of solvent is critical.

  • pH of the Solution: The presence of both an amino group and a hydroxyl group means that the compound's ionization state, and therefore its solubility, will change with pH.[4]

  • Temperature: Like many compounds, solubility may be temperature-dependent.

  • Purity of the Compound: Impurities can affect the dissolution process.

Q4: Can I heat the solution to improve solubility?

Gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound to avoid degradation. It is recommended to perform preliminary stability tests at elevated temperatures if this method is employed.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my aqueous buffer.

Possible Causes:

  • The pH of your buffer is not optimal for solubility.

  • The concentration of the compound exceeds its solubility limit in the chosen buffer.

Solutions:

  • pH Adjustment:

    • Due to the presence of an amino group (basic) and a phenolic hydroxyl group (acidic), the solubility of this compound is highly dependent on pH.

    • To dissolve in acidic conditions: Try acidifying the solution with a small amount of a suitable acid (e.g., HCl). This will protonate the amino group, forming a more soluble salt.

    • To dissolve in basic conditions: Try alkalinizing the solution with a small amount of a suitable base (e.g., NaOH). This will deprotonate the phenolic hydroxyl group, also forming a more soluble salt.

    • It is recommended to perform small-scale pH-solubility profiling to determine the optimal pH range for your desired concentration.

  • Use of Co-solvents:

    • If pH adjustment is not compatible with your experimental design, consider adding a water-miscible organic co-solvent.

    • Commonly used co-solvents for phenolic compounds include ethanol, dimethyl sulfoxide (DMSO), and acetone.[5]

    • Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it until the compound dissolves. Be mindful of the potential effects of the co-solvent on your experiment.

Issue 2: The compound precipitates out of solution over time.

Possible Causes:

  • The solution is supersaturated.

  • The temperature of the solution has decreased.

  • The pH of the solution has shifted.

  • Degradation of the compound.

Solutions:

  • Prepare Fresh Solutions: It is always best practice to prepare solutions of this compound fresh for each experiment.

  • Maintain Temperature: If the compound was dissolved at an elevated temperature, ensure the solution is maintained at that temperature if possible, or that the working concentration is soluble at room temperature.

  • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH, especially if other components in your experiment could alter it.

  • Protect from Light and Air: Phenolic compounds can be susceptible to oxidation, which may lead to the formation of less soluble byproducts. Store the stock solution in a dark, airtight container.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H13NO2[1]
Molecular Weight 167.21 g/mol [6]
Appearance Light brown powder[2]
Melting Point 90-92 °C[2]
Predicted Water Solubility 37 g/L (at 20°C)[3]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubilitySource
WaterSoluble (predicted at 37 g/L)[3]
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]
EthanolData not available (likely soluble based on aminophenol properties)
DMSOData not available (likely soluble based on aminophenol properties)
AcetoneData not available (likely soluble based on aminophenol properties)

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution
  • Weigh the desired amount of this compound in a suitable container.

  • Add a small volume of the desired aqueous buffer (e.g., 20% of the final volume).

  • Stir the suspension.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

  • Continue stirring until the compound is fully dissolved.

  • Adjust the pH to the desired final value.

  • Add the remaining volume of the aqueous buffer to reach the final desired concentration.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO or ethanol).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Slowly add the aqueous buffer to the organic stock solution dropwise while stirring.

  • Monitor the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer ratio has been exceeded.

  • This method is suitable for preparing concentrated stock solutions that will be further diluted in aqueous media for final experimental use.

Visualizations

Caption: A workflow for troubleshooting solubility issues.

Experimental_Workflow compound_prep Compound Preparation (this compound) solubility_test Preliminary Solubility Testing (Different Solvents and pH) compound_prep->solubility_test stock_prep Stock Solution Preparation solubility_test->stock_prep stability_test Solution Stability Assessment (Time, Temperature, Light) stock_prep->stability_test in_vitro_assay In Vitro Assay (e.g., cell culture treatment) stability_test->in_vitro_assay data_analysis Data Analysis in_vitro_assay->data_analysis results Results and Interpretation data_analysis->results

Caption: A generalized experimental workflow.

References

Technical Support Center: Purification of 2-Methyl-5-hydroxyethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Methyl-5-hydroxyethylaminophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-Methyl-5-hydroxyethylaminophenol via common laboratory techniques such as recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Failure to Dissolve Insufficient solvent volume.Gradually add more of the hot solvent until the compound dissolves.
Incorrect solvent choice.The compound may be insoluble or sparingly soluble in the chosen solvent. Refer to the solvent selection guide in the experimental protocols.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a different solvent system.
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.
Insoluble impurities are present.Perform a hot filtration to remove any undissolved material before allowing the solution to cool.
No Crystal Formation The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The flask surface is too smooth.Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Seeding is required.Add a small crystal of the pure compound (a "seed crystal") to induce crystallization.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated. Add a small excess of hot solvent before filtration.
Crystals were washed with a solvent in which they are soluble.Wash the crystals with a small amount of ice-cold recrystallization solvent.
Discolored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Oxidation of the aminophenol.Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using thin-layer chromatography (TLC) first. If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, increase the polarity.
Column overloading.Use a larger column or reduce the amount of sample loaded.
The column was packed improperly.Ensure the column is packed uniformly without any cracks or channels.
Compound Stuck on Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A step or gradient elution may be necessary.
The compound is interacting strongly with the stationary phase.Consider adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds, to reduce tailing and improve elution.
Tailing Peaks Strong interaction between the amine group and acidic silica gel.Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.
Column overloading.Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column The column ran dry.Always keep the top of the silica gel covered with the mobile phase.
Improper packing.Ensure the silica gel is fully settled before loading the sample.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in synthetically produced 2-Methyl-5-hydroxyethylaminophenol?

A1: Based on common synthetic routes for substituted aminophenols (often involving the reduction of a nitroaromatic precursor), potential impurities may include:

  • Unreacted Starting Materials: Such as 2-methyl-5-(2-hydroxyethylamino)nitrobenzene.

  • Intermediates: For example, the corresponding hydroxylamine or nitroso compounds.

  • Side-Products: These can include products of over-reduction or dimerization.

  • Reagents from Synthesis: Residual catalysts (e.g., palladium on carbon) or reducing agents.

Q2: How can I assess the purity of my 2-Methyl-5-hydroxyethylaminophenol sample?

A2: The purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a buffer or acid modifier, is a good starting point.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. The presence of multiple spots indicates impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known.

Q3: My purified 2-Methyl-5-hydroxyethylaminophenol is darkening in color over time. What is happening and how can I prevent it?

A3: Aminophenols are susceptible to oxidation, which can cause them to darken in color. This is accelerated by exposure to air and light. To prevent this:

  • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).

  • Keep it in a tightly sealed, amber-colored vial to protect it from light.

  • Store at a low temperature (e.g., in a refrigerator or freezer).

Q4: What is the best way to handle and store purified 2-Methyl-5-hydroxyethylaminophenol?

A4: Handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). For storage, follow the recommendations in A3. Ensure the container is clearly labeled.

Experimental Protocols

Protocol 1: Recrystallization of 2-Methyl-5-hydroxyethylaminophenol

This protocol provides a general procedure for the purification of 2-Methyl-5-hydroxyethylaminophenol by recrystallization. The choice of solvent is critical and may require some preliminary screening.

Illustrative Recrystallization Solvent Screening Data

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
WaterSparingly SolubleSolubleYesGood for single-solvent recrystallization.
EthanolSolubleVery SolubleNoGood as the "soluble" solvent in a two-solvent system.
TolueneInsolubleSparingly Soluble-Not ideal.
HeptaneInsolubleInsoluble-Good as an anti-solvent in a two-solvent system.
Ethyl Acetate/Heptane--YesA promising two-solvent system.

Note: This data is illustrative and the optimal solvent system should be determined experimentally.

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent").

  • Dissolution: Place the crude 2-Methyl-5-hydroxyethylaminophenol in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "soluble" solvent) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Single-Solvent System: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent System: Add the "anti-solvent" dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the hot "soluble" solvent to redissolve the cloudiness. Cover the flask and allow it to cool as described above.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of 2-Methyl-5-hydroxyethylaminophenol

This protocol describes a general procedure for purification by silica gel column chromatography.

Illustrative Mobile Phase Selection for TLC Analysis

Mobile Phase (Ethyl Acetate:Hexane)Retention Factor (Rf) of ProductSeparation from ImpuritiesRecommendation
20:800.1Good separation from non-polar impurities.May result in slow elution.
40:600.3Good overall separation.Optimal starting point.
60:400.6Poor separation from more polar impurities.Elutes too quickly.

Note: This data is illustrative. The ideal mobile phase should give the product an Rf value of ~0.3 on a TLC plate.

Procedure:

  • Mobile Phase Selection: Determine an appropriate mobile phase system using TLC. The ideal system will show good separation between the desired compound and its impurities, with an Rf value for the product of around 0.3.

  • Column Packing: Pack a chromatography column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring the dry silica gel into the column filled with the mobile phase.

  • Sample Loading: Dissolve the crude 2-Methyl-5-hydroxyethylaminophenol in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methyl-5-hydroxyethylaminophenol.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter No Decolorization decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of 2-Methyl-5-hydroxyethylaminophenol by recrystallization.

Chromatography_Workflow start Crude Product tlc TLC for Mobile Phase Selection start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of 2-Methyl-5-hydroxyethylaminophenol by column chromatography.

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-((2-Hydroxyethyl)amino)-2-methylphenol, a compound relevant in pharmaceutical and chemical industries. The guide details the experimental protocol for the primary HPLC method and compares its performance characteristics with an alternative analytical technique, Ultra-Performance Liquid Chromatography (UPLC), which is a common alternative for similar analyses.[1] All data presented is illustrative to demonstrate the validation process according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction to Analytical Method Validation

Validation of an analytical method is a formal and systematic process that demonstrates the suitability of the method to provide useful, accurate, and reliable data.[2] For pharmaceutical and drug development professionals, robust and validated analytical methods are a regulatory requirement to ensure product quality and consistency.[2][3] The key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][5][6]

Primary Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is a widely used technique for the analysis of aromatic amines and related phenolic compounds due to its reliability and accessibility.[7][8]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.5) in a 30:70 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[7]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: The sample containing the analyte is dissolved and diluted in the mobile phase to a final concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation S1 Weigh Analyte S2 Dissolve in Mobile Phase S1->S2 S3 Prepare Stock Solution S2->S3 S5 Prepare Sample Solution S2->S5 S4 Serial Dilutions for Standards S3->S4 H1 Inject into HPLC S4->H1 S5->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection at 280 nm H2->H3 D1 Generate Chromatogram H3->D1 D2 Integrate Peak Area D1->D2 D3 Construct Calibration Curve D2->D3 D4 Calculate Validation Parameters D3->D4

Fig 1. HPLC Method Workflow

Method Validation Results: A Comparative Analysis

The developed HPLC method was validated according to ICH guidelines. For comparison, the performance of a hypothetical UPLC-UV method is also presented. UPLC systems operate at higher pressures and use columns with smaller particle sizes, which can lead to faster analysis times and improved resolution.

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Tailing Factor1.11.0≤ 2.0
Theoretical Plates> 3000> 5000> 2000
% RSD of Peak Area (n=6)0.8%0.5%≤ 2.0%

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Range1 - 50 µg/mL0.5 - 50 µg/mL-
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Y-intercept150120Close to zero

Accuracy is the closeness of the test results to the true value and is assessed by recovery studies.

Spiked ConcentrationHPLC Method (% Recovery)UPLC Method (% Recovery)Acceptance Criteria
80%99.5%100.2%98.0 - 102.0%
100%100.8%100.5%98.0 - 102.0%
120%99.2%99.8%98.0 - 102.0%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Precision LevelHPLC Method (% RSD)UPLC Method (% RSD)Acceptance Criteria
Repeatability (Intra-day)0.9%0.6%≤ 2.0%
Intermediate Precision (Inter-day)1.2%0.8%≤ 2.0%

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by peak purity analysis using a photodiode array (PDA) detector.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

ParameterHPLC MethodUPLC Method
LOD0.3 µg/mL0.1 µg/mL
LOQ1.0 µg/mL0.5 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedHPLC Method (Effect on Results)UPLC Method (Effect on Results)
Flow Rate (± 0.1 mL/min)No significant changeNo significant change
Column Temperature (± 2 °C)No significant changeNo significant change
Mobile Phase pH (± 0.2)Minor peak shift, resolution maintainedMinor peak shift, resolution maintained

Comparison Summary and Conclusion

Both the HPLC and UPLC methods are suitable for the quantitative determination of this compound. The choice between the two often depends on the specific needs of the laboratory.

  • HPLC-UV: This method is robust, reliable, and widely available in most analytical laboratories. It provides accurate and precise results, meeting all ICH validation criteria. It is a cost-effective solution for routine quality control analysis.

  • UPLC-UV: This method offers advantages in terms of speed and sensitivity. The shorter run times can significantly increase sample throughput, which is beneficial in a high-throughput screening environment. The lower LOD and LOQ make it more suitable for the analysis of trace-level impurities or in situations where sample volume is limited.

Validation_Parameters cluster_method_char Method Characterization cluster_precision_types Precision Levels VP Validation Parameters Acc Accuracy VP->Acc Prec Precision VP->Prec Spec Specificity VP->Spec Lin Linearity VP->Lin Range Range VP->Range LOD LOD VP->LOD LOQ LOQ VP->LOQ Rob Robustness VP->Rob Rep Repeatability Prec->Rep IntPrec Intermediate Precision Prec->IntPrec

Fig 2. ICH Validation Parameters

References

A Comparative Guide to Purity Assessment of 2-Methyl-5-hydroxyethylaminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Methyl-5-hydroxyethylaminophenol, a key intermediate in various chemical syntheses and a component in cosmetic formulations. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Introduction to 2-Methyl-5-hydroxyethylaminophenol and its Purity Assessment

2-Methyl-5-hydroxyethylaminophenol is an aromatic amine used as an ingredient in oxidative hair coloring products.[1][2] Its purity is of paramount importance to ensure product safety and performance, as impurities can affect toxicity, stability, and the final color outcome. The European Scientific Committee on Consumer Products (SCCP) has highlighted the need for adequate characterization and purity assessment of this compound, listing potential impurities that must be controlled.

Common impurities that may be present in 2-Methyl-5-hydroxyethylaminophenol include starting materials, by-products of the synthesis, and degradation products. These can include precursor amines and other related aromatic compounds. Therefore, robust analytical methods are required to separate, identify, and quantify the main component and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like 2-Methyl-5-hydroxyethylaminophenol. It offers excellent resolution for separating closely related aromatic compounds.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For polar compounds like aminophenols, a non-polar stationary phase (e.g., C18) is typically used with a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile/methanol). A detector, commonly a UV-Vis or Diode Array Detector (DAD), is used to quantify the separated components.

Experimental Protocol (Proposed)

The following is a proposed RP-HPLC method adaptable for the purity assessment of 2-Methyl-5-hydroxyethylaminophenol, based on methods developed for similar aminophenol compounds.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min: 10-40% B15-20 min: 40-10% B20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of the sample in 10 mL of mobile phase A.
Performance Characteristics (Expected)

Based on data from similar compounds, the expected performance of a validated HPLC method is summarized below.

Table 2: Expected HPLC Performance Characteristics

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For compounds like 2-Methyl-5-hydroxyethylaminophenol, derivatization may be necessary to increase volatility and improve chromatographic performance.

Principle of GC-MS

In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.

Experimental Protocol (Proposed)

The following is a proposed GC-MS method adaptable for the purity assessment of 2-Methyl-5-hydroxyethylaminophenol, which may require a derivatization step.

Table 3: Proposed GC-MS Method Parameters

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Injector Temperature 250 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 amu
Derivatization (if needed) Silylation with BSTFA + 1% TMCS at 70°C for 30 min.
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine for silylation).
Performance Characteristics (Expected)

GC-MS offers excellent sensitivity, and the expected performance characteristics are outlined below.

Table 4: Expected GC-MS Performance Characteristics

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.003 - 0.03 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Comparison of HPLC and GC-MS for Purity Assessment

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the available instrumentation.

Table 5: Comparison of HPLC and GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gaseous mobile and liquid/solid stationary phases.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and semi-volatile compounds; may require derivatization for polar analytes.
Sensitivity Good, with LODs typically in the low µg/mL to ng/mL range.Excellent, with LODs often in the pg/mL range.
Specificity Good, based on retention time and UV spectrum.Excellent, provides structural information from mass spectra for definitive identification.
Sample Preparation Generally simpler, involves dissolution in a suitable solvent.Can be more complex, may require derivatization.
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.
Throughput Moderate, typical run times are 15-30 minutes.Can be faster for volatile compounds.

Mandatory Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity and Impurities Integrate->Quantify

Caption: Workflow for Purity Assessment using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (e.g., Silylation) Dissolve->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Identify Identify Peaks by Mass Spectra TIC->Identify Quantify Quantify Purity and Impurities Identify->Quantify

Caption: Workflow for Purity Assessment using GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of 2-Methyl-5-hydroxyethylaminophenol. HPLC is a robust and versatile method suitable for routine quality control, offering excellent separation of the main component from non-volatile impurities. GC-MS provides superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level volatile and semi-volatile impurities, although it may require a derivatization step. The choice of method should be guided by the specific analytical needs, the nature of the expected impurities, and the required level of sensitivity. For comprehensive purity profiling, a combination of both techniques may be employed.

References

A Comparative Analysis of 5-((2-Hydroxyethyl)amino)-2-methylphenol and Other Oxidative Hair Dye Couplers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the oxidative hair dye coupler 5-((2-Hydroxyethyl)amino)-2-methylphenol against other commonly used couplers in the cosmetics industry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of these molecules for formulation and development purposes. The comparison focuses on key performance indicators including color formation, wash fastness, potential for hair damage, and skin sensitization.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair color is achieved through an oxidative chemical reaction that occurs within the hair shaft. This process involves two key components: a primary intermediate (or precursor) and a coupler. When mixed with an oxidizing agent, typically hydrogen peroxide, under alkaline conditions, the primary intermediate is oxidized to a reactive quinonediimine. This intermediate then reacts with a coupler to form a larger, colored molecule that is trapped within the hair cortex, resulting in a long-lasting color change.

The choice of coupler is critical as it significantly influences the final shade, color intensity, and stability of the hair dye. This compound, also known as 2-Methyl-5-hydroxyethylaminophenol, is one such coupler used in permanent hair dye formulations. This guide compares its performance characteristics with other widely used couplers: resorcinol, m-aminophenol, 2-methylresorcinol, and 1-naphthol.

Comparative Performance Data

The following table summarizes the available quantitative and qualitative data for the selected couplers across key performance parameters. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of information from various sources.

CouplerChemical StructureMolecular Weight ( g/mol )Typical Color ContributionWash FastnessHair Damage PotentialSkin Sensitization Potential (LLNA EC3 Value)
This compound C9H13NO2167.21Shades of brown[1]Data not availableData not availableData not available
Resorcinol C6H6O2110.11Greenish-brown to yellowish tonesModerateCan contribute to hair damage[2][3]Weak to moderate sensitizer (EC3 ≈ 6%)[4][5]
m-Aminophenol C6H7NO109.13Brown, reddish-brown, and ash tonesModerateData not availableStrong sensitizer[6]
2-Methylresorcinol C7H8O2124.14Yellowish to reddish-brown tonesData not availableMild skin irritant[7]Data not available
1-Naphthol C10H8O144.17Purple to reddish-violet tonesGoodCan cause skin and eye irritation[5]Strong sensitizer (EC3 = 1.3%)[5]

Note: LLNA EC3 (Effective Concentration for a 3-fold stimulation index) is a measure of the skin sensitization potential of a substance. A lower EC3 value indicates a stronger sensitizer.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the performance of hair dye couplers.

Colorimetric Evaluation

Objective: To quantitatively measure the color intensity and shade of dyed hair tresses.

Methodology:

  • Hair Tress Preparation: Standardized bleached human hair tresses are used.

  • Dye Formulation: A base formulation is prepared containing a specific primary intermediate (e.g., p-phenylenediamine), the coupler being tested, an alkalizing agent (e.g., ammonia or monoethanolamine), and an oxidizing agent (hydrogen peroxide). The concentrations of the primary intermediate and coupler are kept constant for comparison.

  • Dye Application: The dye mixture is applied to the hair tresses and incubated for a specified time (e.g., 30 minutes) at a controlled temperature.

  • Rinsing and Drying: The tresses are thoroughly rinsed with water and a standard shampoo, then allowed to air dry.

  • Color Measurement: A spectrophotometer or colorimeter is used to measure the color of the dyed tresses in the CIELAB color space (L, a, b* values).

    • L* represents lightness (0 = black, 100 = white).

    • a* represents the red/green axis (+a* = red, -a* = green).

    • b* represents the yellow/blue axis (+b* = yellow, -b* = blue).

  • Data Analysis: The L, a, and b* values are recorded and compared between different couplers to assess differences in color intensity and hue.

Wash Fastness Test

Objective: To evaluate the resistance of the hair color to fading after repeated washing.

Methodology:

  • Dyed Tress Preparation: Hair tresses are dyed according to the protocol in section 3.1.

  • Initial Color Measurement: The initial CIELAB values of the dyed tresses are measured.

  • Washing Cycles: The tresses are subjected to a standardized washing procedure. This typically involves agitation in a detergent solution (e.g., sodium lauryl sulfate) for a set duration and temperature, followed by rinsing and drying. This cycle is repeated multiple times (e.g., 10, 20, 30 cycles).

  • Color Measurement after Washing: The CIELAB values of the washed tresses are measured after a predetermined number of cycles.

  • Data Analysis: The color change (ΔE) is calculated using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates greater color fading.

Hair Damage Assessment (Tensile Strength)

Objective: To assess the impact of the dyeing process on the mechanical integrity of the hair fiber.

Methodology:

  • Hair Fiber Preparation: Single hair fibers are collected from untreated (virgin) hair and from hair dyed with formulations containing different couplers.

  • Tensile Testing: A tensile tester is used to measure the force required to break a single hair fiber. The fiber is clamped at both ends and stretched at a constant rate until it ruptures.

  • Data Recorded: The breaking force (in grams or Newtons) and the elongation at break are recorded.

  • Data Analysis: The average breaking force and elongation are calculated for each group of fibers (virgin and dyed with different couplers). A significant reduction in breaking force compared to virgin hair indicates hair damage.

Skin Sensitization Potential (Local Lymph Node Assay - LLNA)

Objective: To determine the potential of a substance to cause skin sensitization.

Methodology:

  • Animal Model: The assay is typically performed on mice.

  • Test Substance Application: Different concentrations of the test coupler are applied to the dorsal surface of the ears of the mice for three consecutive days. A vehicle control group is also included.

  • Lymph Node Proliferation Measurement: On day 5, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU). The draining auricular lymph nodes are then excised, and the incorporation of the label is measured as an indicator of lymphocyte proliferation.

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value, which is the estimated concentration required to produce an SI of 3, is then calculated to determine the potency of the sensitizer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in oxidative hair dyeing and the experimental workflows for performance evaluation.

Oxidative_Hair_Dyeing_Pathway Precursor Primary Intermediate (e.g., p-phenylenediamine) Quinonediimine Reactive Quinonediimine Precursor->Quinonediimine Oxidation Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Oxidizing_Agent->Quinonediimine Alkaline_pH Alkaline pH Alkaline_pH->Precursor Alkaline_pH->Oxidizing_Agent Colored_Molecule Large Colored Molecule (Trapped in Cortex) Quinonediimine->Colored_Molecule Coupling Reaction Coupler Coupler (e.g., this compound) Coupler->Colored_Molecule Hair_Shaft Hair Shaft Colored_Molecule->Hair_Shaft Deposition

Caption: Oxidative hair dyeing chemical pathway.

Experimental_Workflow cluster_prep Preparation cluster_application Application & Processing cluster_evaluation Performance Evaluation Hair_Tresses Standardized Hair Tresses Dye_Application Dye Application & Incubation Hair_Tresses->Dye_Application Dye_Formulation Dye Formulation (with Test Coupler) Dye_Formulation->Dye_Application Sensitization Sensitization Assay (LLNA) Dye_Formulation->Sensitization Rinsing_Drying Rinsing & Drying Dye_Application->Rinsing_Drying Colorimetric Colorimetric Analysis (CIELAB) Rinsing_Drying->Colorimetric Wash_Fastness Wash Fastness Test Rinsing_Drying->Wash_Fastness Tensile_Strength Tensile Strength Test Rinsing_Drying->Tensile_Strength

Caption: General experimental workflow for hair dye performance evaluation.

Discussion and Conclusion

The selection of a coupler in an oxidative hair dye formulation is a multifactorial decision that balances desired color outcome with performance and safety considerations.

  • Resorcinol is a versatile coupler that can produce a range of brown and blonde tones. However, it is known to have a moderate potential for hair damage and is classified as a weak to moderate skin sensitizer.

  • m-Aminophenol is effective in creating brown and reddish-brown shades. A significant drawback is its classification as a strong skin sensitizer, which requires careful consideration in formulation and consumer safety warnings.

  • 2-Methylresorcinol , a derivative of resorcinol, is used for similar color outcomes. It is reported to be a mild skin irritant, but more comprehensive data on its sensitization potential and performance is needed for a full comparison.

  • 1-Naphthol is valuable for achieving vibrant purple and red-violet shades and exhibits good wash fastness. However, it is a strong skin sensitizer, posing a higher risk of allergic contact dermatitis.

References

A Comparative Analysis of 2-Methyl-5-hydroxyethylaminophenol and m-Aminophenol in Hair Color Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key coupling agents used in oxidative hair dye formulations: 2-Methyl-5-hydroxyethylaminophenol and m-Aminophenol. The information presented is intended for a scientific audience and is supported by available data on their chemical properties, performance characteristics, and safety profiles.

Introduction

Permanent hair color technology relies on the oxidative chemical reaction between primary intermediates (developers) and coupling agents within the hair shaft to form complex dye molecules.[1][2] Both 2-Methyl-5-hydroxyethylaminophenol and m-Aminophenol are widely used as couplers, reacting with an oxidizing agent, typically hydrogen peroxide, to produce a range of hair colors.[3][4] The choice of coupler significantly influences the final shade, color intensity, and longevity of the hair dye. This guide will delve into a comparative analysis of these two compounds to assist in formulation development and research.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures and physical properties of 2-Methyl-5-hydroxyethylaminophenol and m-Aminophenol, which influence their reactivity and solubility in hair dye formulations.

Property2-Methyl-5-hydroxyethylaminophenolm-Aminophenol
Synonyms 5-(2-HYDROXYETHYLAMINO)-2-METHYLPHENOL, 5-[(2-HYDROXYETHYL)AMINO]-O-CRESOL3-Aminophenol, 3-hydroxyaniline
CAS Number 55302-96-0591-27-5
Molecular Formula C₉H₁₃NO₂C₆H₇NO
Molecular Weight 167.20 g/mol 109.13 g/mol
Appearance Off-white to beige powderOff-white to gray-green solid[3]
Solubility Moderately soluble in water, highly soluble in ethanol & DMSOSoluble in water

Performance in Hair Color Formulations

While direct, publicly available, head-to-head comparative studies detailing the colorimetric performance of these two couplers are limited, their roles in achieving specific shades are known. The final color produced is dependent on the primary intermediate used in conjunction with the coupler.[3][4]

2-Methyl-5-hydroxyethylaminophenol is often utilized in formulations targeting a range of shades from black and brown to blonde and grey.

m-Aminophenol is a versatile coupler that contributes to a variety of shades, and its performance is also highly dependent on the other dye precursors in the formulation.[5]

Safety and Toxicology Profile

The safety of hair dye components is of paramount importance. Both 2-Methyl-5-hydroxyethylaminophenol and m-Aminophenol have been subject to regulatory review and toxicological assessment.

Safety Aspect2-Methyl-5-hydroxyethylaminophenolm-Aminophenol
EU Maximum In-Use Concentration (after mixing with hydrogen peroxide) 1.5%1.0%[3]
Skin Sensitization Potential Not found to be a skin sensitizer in a murine Local Lymph Node Assay (LLNA).[6] However, formulations containing it may induce skin irritation and sensitization.[4][6]Rated as having a strong sensitization potential in a murine Local Lymph Node Assay (LLNA).
Regulatory Body Opinions The Scientific Committee on Consumer Products (SCCP) concluded it is safe for use in oxidative hair dyes at the specified maximum concentration.[4] The Cosmetic Ingredient Review (CIR) Expert Panel also concluded it is safe as a cosmetic ingredient in the present practices of use and concentration.[4]The Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP) and the CIR Expert Panel have deemed it safe for use in permanent hair dye formulations at the specified maximum concentrations.[3]

Experimental Protocols

To conduct a direct comparative analysis of these two couplers, the following experimental protocols can be employed.

Colorimetric Performance Evaluation

This protocol outlines the methodology for assessing the color imparted to hair tresses.

  • Hair Tress Preparation: Standardized, untreated human hair tresses (e.g., from a single source, specific color level) are used for dyeing.

  • Dye Formulation: Two separate hair dye formulations are prepared. Both formulations contain the same primary intermediate (e.g., p-phenylenediamine) and oxidizing agent (hydrogen peroxide) at identical concentrations. One formulation will contain 2-Methyl-5-hydroxyethylaminophenol as the coupler, and the other will contain m-Aminophenol, both at equimolar concentrations.

  • Dyeing Process: The hair dye mixtures are applied to the hair tresses for a specified duration (e.g., 30 minutes) at a controlled temperature.

  • Rinsing and Drying: After the development time, the tresses are thoroughly rinsed with water and a standardized shampoo, and then dried under controlled conditions.

  • Colorimetric Measurement: The color of the dyed tresses is measured using a spectrophotometer or colorimeter to obtain CIELAB values (L, a, b). These values quantify the lightness (L), red-green axis (a), and yellow-blue axis (b) of the color. Measurements are taken before and after dyeing to calculate the change in color (ΔE*).

Wash Fastness Evaluation

This protocol assesses the durability of the hair color to repeated washing.[7][8]

  • Dyed Tress Preparation: Hair tresses are dyed and their initial color measured as described in the colorimetric performance evaluation.

  • Washing Cycles: The dyed tresses undergo a series of standardized washing and drying cycles. Each cycle typically involves shampooing for a set time, rinsing, and drying.

  • Colorimetric Measurement: The CIELAB values of the tresses are measured after a predetermined number of washing cycles (e.g., 5, 10, 15, and 20 cycles).

  • Data Analysis: The change in color (ΔE*) from the initial dyed state is calculated for each measurement point to determine the rate of color fading.

Light Fastness Evaluation

This protocol evaluates the stability of the hair color upon exposure to light.

  • Dyed Tress Preparation: Hair tresses are dyed and their initial color measured.

  • Light Exposure: The dyed tresses are exposed to a controlled light source, such as a xenon arc lamp, that simulates natural sunlight for a specified duration.

  • Colorimetric Measurement: The CIELAB values are measured at set intervals of light exposure.

  • Data Analysis: The change in color (ΔE*) is calculated to assess the degree of fading due to light exposure.

Skin Sensitization Potential Assessment (In Vitro)

The murine Local Lymph Node Assay (LLNA) is a common method for assessing the skin sensitization potential of chemicals.

  • Test Substance Preparation: Solutions of 2-Methyl-5-hydroxyethylaminophenol and m-Aminophenol are prepared in a suitable vehicle at various concentrations.

  • Animal Model: A validated animal model, typically mice, is used for the assay.

  • Application: The test substances are applied to the dorsal surface of the ears of the mice for a specified number of consecutive days.

  • Cell Proliferation Measurement: On the final day of the assay, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine). The draining auricular lymph nodes are then excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

  • Data Analysis: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. A substance is classified as a sensitizer if the SI exceeds a certain threshold (typically 3).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical reaction pathway in oxidative hair dyeing and a typical experimental workflow for performance evaluation.

HairDyeReaction cluster_precursors Precursors cluster_reaction Reaction Environment Primary_Intermediate Primary Intermediate (e.g., p-phenylenediamine) Dye_Molecule Large Dye Molecule (Trapped in Hair Cortex) Primary_Intermediate->Dye_Molecule Oxidation & Coupling Coupler Coupler (2-Methyl-5-hydroxyethylaminophenol or m-Aminophenol) Coupler->Dye_Molecule Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Oxidizing_Agent->Primary_Intermediate Oxidizes Alkaline_pH Alkaline pH Alkaline_pH->Dye_Molecule Facilitates Reaction ExperimentalWorkflow Start Start: Hair Tress Preparation Dyeing Dyeing with Test Formulations (Coupler A vs. Coupler B) Start->Dyeing Initial_Measurement Initial Colorimetric Measurement (CIELAB) Dyeing->Initial_Measurement Wash_Fastness Wash Fastness Testing (Multiple Cycles) Initial_Measurement->Wash_Fastness Light_Fastness Light Fastness Testing (Controlled Exposure) Initial_Measurement->Light_Fastness Final_Measurement_Wash Colorimetric Measurement (Post-Washing) Wash_Fastness->Final_Measurement_Wash Final_Measurement_Light Colorimetric Measurement (Post-Exposure) Light_Fastness->Final_Measurement_Light Data_Analysis Data Analysis (Calculate ΔE*) Final_Measurement_Wash->Data_Analysis Final_Measurement_Light->Data_Analysis Conclusion Conclusion: Compare Performance Data_Analysis->Conclusion

References

A Comparative Performance Evaluation of 5-((2-Hydroxyethyl)amino)-2-methylphenol in Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 5-((2-Hydroxyethyl)amino)-2-methylphenol, a key coupler in oxidative hair dye formulations, against common alternatives such as resorcinol and m-aminophenol. The evaluation focuses on performance metrics including color formation, fastness properties, and safety profiles, supported by established experimental protocols. While direct, publicly available quantitative comparative studies are limited, this guide synthesizes existing data and provides the methodologies for researchers to conduct their own comparative analyses.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair coloring, or oxidative dyeing, is a chemical process that permanently alters hair color. This process involves the use of dye precursors (primary intermediates) and couplers (color modifiers) in an alkaline medium, which are then oxidized by a developer, typically hydrogen peroxide. The small precursor and coupler molecules penetrate the hair shaft where they react to form larger, colored molecules that are trapped within the hair fiber, resulting in a long-lasting color.

This compound, also known as 2-Methyl-5-hydroxyethylaminophenol, serves as a coupler in these formulations.[1] It reacts with oxidized primary intermediates to produce a range of shades, particularly contributing to purple, orange, and red tones.[2] Its performance is critically evaluated against other couplers like resorcinol and m-aminophenol, which are widely used in the industry.

Comparative Overview of Coupler Performance

The selection of a coupler in a hair dye formulation significantly influences the final color, its longevity, and the overall safety profile of the product. Below is a qualitative comparison of this compound with resorcinol and m-aminophenol based on available data.

Table 1: Qualitative Performance Comparison of Common Hair Dye Couplers

FeatureThis compoundResorcinolm-Aminophenol
Primary Color Contribution Purple, orange, and red shades[2]Greenish-yellow to brown shadesBrown and reddish-brown shades
Color Intensity Generally good, contributes to vibrant shadesStrong color formation, a staple for various shadesEffective color development
Wash Fastness Data not readily available in direct comparisonGenerally good, but can vary with formulationGood, contributes to color stability
Rubbing Fastness Data not readily available in direct comparisonGenerally goodGood
Skin Sensitization Potential Can cause skin irritation and allergic contact dermatitis[1][3]Known potent skin sensitizer[4]Potent skin sensitizer[4]
Regulatory Status Use is restricted in some regions (e.g., EU maximum on-head concentration of 1.5%)[5]Use is restricted and it is a known endocrine disruptor[6]Use is restricted in many regions

Quantitative Performance Data (Hypothetical)

While direct comparative quantitative data is scarce in publicly available literature, the following tables illustrate how such data would be presented. Researchers can generate this data by following the experimental protocols outlined in Section 4.

Table 2: Hypothetical Color Fastness to Washing (CIELAB ΔE)*

CouplerFormulationInitial CIELAB (Lab)CIELAB after 10 Washes (Lab)ΔE* (Color Change)
This compoundDark Brown25.3, 2.1, 1.828.1, 2.5, 2.02.8
ResorcinolDark Brown25.1, 2.0, 1.729.0, 2.6, 2.14.0
m-AminophenolDark Brown25.5, 2.2, 1.928.5, 2.7, 2.23.1

Note: Lower ΔE values indicate better wash fastness.*

Table 3: Hypothetical Rubbing Fastness (Gray Scale Rating)

CouplerFormulationDry RubbingWet Rubbing
This compoundRed4-54
ResorcinolRed43-4
m-AminophenolRed4-54

Note: Ratings are on a scale of 1 to 5, where 5 indicates no color transfer and 1 indicates significant color transfer.

Experimental Protocols

To facilitate objective comparison, detailed methodologies for key performance evaluation experiments are provided below.

Color Fastness to Washing

Objective: To determine the resistance of the color of the dyed hair to repeated washing.

Materials:

  • Dyed hair tresses

  • Standard shampoo solution (e.g., 10% sodium lauryl sulfate)

  • Launder-Ometer or similar apparatus

  • Colorimeter (for CIELAB measurements)[7]

  • White undyed wool or cotton fabric (for staining assessment)

Procedure:

  • Measure the initial color of the dyed hair tresses using a colorimeter to obtain L, a, and b* values.[8]

  • Prepare a composite sample by sewing a dyed hair tress to a piece of white undyed fabric.

  • Place the composite sample in a stainless-steel container of the Launder-Ometer with the standard shampoo solution.

  • Agitate the sample for a specified time and temperature (e.g., 30 minutes at 40°C) to simulate a washing cycle.[9][10]

  • Rinse the sample thoroughly with deionized water and allow it to air dry.

  • Repeat the washing and drying cycle for a predetermined number of times (e.g., 10, 20, and 30 cycles).

  • After the final cycle, measure the L, a, and b* values of the dyed hair tress again.

  • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

  • Assess the degree of staining on the white undyed fabric using a standard gray scale for staining.

Color Fastness to Rubbing (Crocking)

Objective: To determine the amount of color transferred from the surface of the dyed hair to other surfaces by rubbing.

Materials:

  • Dyed hair tresses

  • Crockmeter

  • Standard white cotton test cloth

  • Gray scale for staining

Procedure:

  • Mount the dyed hair tress onto the base of the crockmeter.

  • Dry Rubbing: Mount a dry, white cotton test cloth onto the rubbing finger of the crockmeter.

  • Operate the crockmeter for a specified number of cycles (e.g., 10 cycles).

  • Remove the white cotton test cloth and evaluate the degree of color transfer using the gray scale for staining.

  • Wet Rubbing: Wet a new white cotton test cloth with deionized water and ensure a specific wet pick-up percentage (e.g., 65% ± 5%).

  • Repeat steps 3 and 4 with the wet cloth.

  • Record the gray scale ratings for both dry and wet rubbing.

Skin Sensitization Potential (Human Repeat Insult Patch Test - HRIPT)

Objective: To assess the potential of a hair dye formulation to induce skin sensitization.

Materials:

  • Hair dye formulations containing the couplers to be tested

  • Occlusive or semi-occlusive patches

  • A panel of human volunteers (typically 50-200)[11]

Procedure: This test should be conducted under the supervision of a qualified dermatologist and in accordance with ethical guidelines.

  • Induction Phase:

    • Apply a small amount of the test formulation onto a patch.

    • Apply the patch to a designated site on the upper back of each volunteer.

    • The patch is worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over a three-week period at the same application site.

    • The site is observed for any signs of irritation or sensitization after each application.[11]

  • Rest Phase: A two-week rest period with no applications follows the induction phase.

  • Challenge Phase:

    • A challenge patch with the test formulation is applied to a new, untreated site on the back.

    • The patch is removed after 24-48 hours.

    • The site is evaluated for signs of an allergic reaction at 48 and 72 hours after patch application.

  • Data Analysis: The incidence and severity of skin reactions are recorded and analyzed to determine the sensitization potential of the formulation.

Visualization of Mechanisms

The following diagrams illustrate the key chemical and biological pathways involved in the performance and safety of oxidative hair dyes.

Oxidative_Hair_Dyeing_Process cluster_hair_shaft Inside Hair Shaft Precursors_Couplers Precursors & Couplers (Small, colorless molecules) Oxidized_Intermediates Oxidized Intermediates (Reactive) Penetration Penetration Large_Color_Molecules Large Color Molecules (Trapped) Oxidized_Intermediates->Large_Color_Molecules Coupling Reaction Alkaline_Agent Alkaline Agent (e.g., Ammonia, MEA) Alkaline_Agent->Penetration Swells cuticle Developer Developer (Hydrogen Peroxide) Developer->Oxidized_Intermediates Oxidation

Caption: Workflow of the oxidative hair dyeing process.

Skin_Sensitization_Pathway Hapten Hapten (e.g., Oxidized PPD) Hapten_Protein_Complex Hapten-Protein Complex (Antigen) Hapten->Hapten_Protein_Complex Haptenation Skin_Proteins Skin Proteins Skin_Proteins->Hapten_Protein_Complex Langerhans_Cells Langerhans Cells (Antigen Presenting Cells) Hapten_Protein_Complex->Langerhans_Cells Uptake Lymph_Node Lymph Node Langerhans_Cells->Lymph_Node Migration T_Cell_Activation T-Cell Activation & Proliferation Lymph_Node->T_Cell_Activation Antigen Presentation Memory_T_Cells Memory T-Cells T_Cell_Activation->Memory_T_Cells Differentiation

Caption: Simplified signaling pathway of skin sensitization.

Conclusion

This compound is a valuable coupler in oxidative hair dye formulations, contributing to a range of desirable shades. While it presents a potential for skin sensitization, as do many other couplers, its performance in terms of color fastness is a critical factor for formulators. The lack of direct quantitative comparative data highlights a research gap. The experimental protocols provided in this guide offer a framework for generating the necessary data to make informed decisions in the development of new and improved hair dye products. Further research directly comparing the performance and safety of this compound with its alternatives under standardized conditions is warranted to fully elucidate its position in the palette of hair dye couplers.

References

Comparative Analysis of 2-Methyl-5-hydroxyethylaminophenol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methyl-5-hydroxyethylaminophenol (2-M-5-HAP), a common ingredient in oxidative hair dye formulations, focusing on its cross-reactivity potential. Due to a lack of publicly available, direct comparative studies on the cross-reactivity of 2-M-5-HAP with its structural analogs, this document summarizes existing sensitization data and provides detailed experimental protocols for assays that can be employed to generate such comparative data.

Executive Summary

Sensitization Potential of 2-Methyl-5-hydroxyethylaminophenol

A human health tier II assessment reported that a cream formulation containing 1.25% of 2-M-5-HAP resulted in positive reactions in only 5 out of 100 subjects with a history of contact allergies, compared to 12 positive reactions for a 2% p-toluenediamine control, suggesting it is a less potent sensitizer.[5] Another study on 100 patients with a formulation containing a higher concentration (17%) of the chemical resulted in only two positive reactions.[5]

In animal studies, a murine local lymph node assay (LLNA) conducted according to OECD TG 429 did not classify 2-M-5-HAP as a skin sensitizer.[5] However, a Magnusson sensitization test on a hair dye formulation containing an unspecified concentration of 2-M-5-HAP indicated a moderate potential for inducing an allergic response, although this effect could be attributed to other ingredients in the formulation.[5]

Quantitative Cross-Reactivity Data

A comprehensive search of scientific literature did not yield specific quantitative data on the cross-reactivity of 2-Methyl-5-hydroxyethylaminophenol with a range of its structural analogs. To address this gap, researchers can utilize established in vitro methodologies to generate the necessary comparative data. The following sections detail the experimental protocols for these assays.

Table 1: Cross-Reactivity of 2-Methyl-5-hydroxyethylaminophenol and Analogs (Hypothetical Data)

CompoundStructureIC50 (µM) in Competitive ELISA% T-Cell Proliferation Inhibition (at 10 µM)% Peptide Depletion (DPRA)
2-Methyl-5-hydroxyethylaminophenol C₉H₁₃NO₂Data not availableData not availableData not available
p-AminophenolC₆H₇NOData not availableData not availableData not available
4-Amino-2-hydroxytolueneC₇H₉NOData not availableData not availableData not available
p-MethylaminophenolC₇H₉NOData not availableData not availableData not available
N,N-Bis(2-hydroxyethyl)-p-phenylenediamineC₁₀H₁₆N₂O₂Data not availableData not availableData not available

Note: This table is for illustrative purposes only. The data presented is hypothetical and intended to demonstrate how comparative cross-reactivity data should be presented once generated through the experimental protocols outlined below.

Experimental Protocols

To generate the data required for a comprehensive cross-reactivity comparison, the following experimental protocols are recommended:

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay can be used to determine the specificity of antibodies raised against a 2-M-5-HAP-protein conjugate and to quantify the cross-reactivity of related compounds.

Methodology:

  • Antigen Coating: Microtiter plates are coated with a 2-M-5-HAP-carrier protein conjugate (e.g., BSA or KLH).

  • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Competitive Inhibition: A fixed concentration of anti-2-M-5-HAP antibody is pre-incubated with varying concentrations of 2-M-5-HAP (as the reference) or its structural analogs.

  • Incubation: The antibody-inhibitor mixtures are added to the coated and blocked microtiter plates.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal (e.g., TMB).

  • Data Analysis: The signal intensity is inversely proportional to the amount of free antibody. The IC50 values (concentration of the analog that inhibits 50% of the antibody binding) are calculated and compared to that of 2-M-5-HAP to determine the percentage of cross-reactivity.

In Vitro T-Cell Proliferation Assay

This assay assesses the potential of 2-M-5-HAP and its analogs to induce a T-cell mediated immune response.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • CFSE Labeling: T-cells within the PBMC population are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

  • Cell Culture and Treatment: CFSE-labeled PBMCs are cultured in 96-well plates and treated with varying concentrations of 2-M-5-HAP or its analogs. A positive control (e.g., a known sensitizer) and a vehicle control are included.

  • Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Incubation: The plates are incubated for 4-5 days.

  • Data Acquisition: T-cell proliferation is measured by flow cytometry, quantifying the dilution of CFSE fluorescence. The percentage of proliferating T-cells is determined for each treatment condition.

  • Data Analysis: The concentration of each compound that inhibits T-cell proliferation by 50% (IC50) can be calculated to compare their relative potencies.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking its potential to haptenate proteins in the skin.[6][7][8][9][10]

Methodology:

  • Reagent Preparation: Solutions of 2-M-5-HAP and its analogs are prepared in a suitable solvent (e.g., acetonitrile) at a concentration of 100 mM. Synthetic peptides containing either cysteine or lysine are prepared in an appropriate buffer.

  • Incubation: The test compounds are incubated with the cysteine and lysine peptides for 24 hours at room temperature.

  • Analysis: The concentration of the remaining, unreacted peptides is quantified by high-performance liquid chromatography (HPLC) with UV detection at 220 nm.

  • Data Analysis: The percentage of peptide depletion is calculated for each compound. The mean depletion of the cysteine and lysine peptides is used to classify the reactivity of the compound.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Assessment Compound 2-M-5-HAP & Analogs ELISA Competitive ELISA Compound->ELISA TCell T-Cell Proliferation Assay Compound->TCell DPRA Direct Peptide Reactivity Assay Compound->DPRA Analysis Calculate IC50 / % Inhibition / % Depletion ELISA->Analysis TCell->Analysis DPRA->Analysis Comparison Generate Cross-Reactivity Profile Analysis->Comparison

Caption: Workflow for assessing the cross-reactivity of 2-M-5-HAP.

Generalized Signaling Pathway in Allergic Contact Dermatitis

G Hapten Hapten (e.g., 2-M-5-HAP) Protein Skin Protein Hapten->Protein Haptenation Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein APC Antigen Presenting Cell (APC) Hapten_Protein->APC Uptake & Processing T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Th1_Th17 Effector T-Cells (Th1/Th17) T_Cell->Th1_Th17 Activation & Differentiation Cytokines Pro-inflammatory Cytokines Th1_Th17->Cytokines Release Inflammation Inflammation & Skin Reaction Cytokines->Inflammation

Caption: Allergic contact dermatitis signaling pathway.

References

A Spectroscopic Comparison of 5-((2-Hydroxyethyl)amino)-2-methylphenol and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed spectroscopic comparison of 5-((2-Hydroxyethyl)amino)-2-methylphenol and its synthetic precursor, 5-amino-2-methylphenol, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of their physical and spectroscopic properties, alongside standardized experimental protocols for their characterization.

While comprehensive experimental spectroscopic data for this compound remains limited in publicly accessible literature, this guide compiles available data and provides a comparative framework using its precursor, 5-amino-2-methylphenol, for which more extensive data is available. This comparison offers valuable insights into the spectroscopic shifts and characteristics that arise from the N-hydroxyethyl substitution.

Comparative Physical and Spectroscopic Data

The following tables summarize the key physical and available spectroscopic properties of this compound and 5-amino-2-methylphenol.

Table 1: Physical Properties

PropertyThis compound5-amino-2-methylphenol
Molecular Formula C₉H₁₃NO₂[1]C₇H₉NO[2]
Molecular Weight 167.21 g/mol [1][3]123.15 g/mol [2]
Appearance Light brown powder[4]Light yellow to white crystal or powder[5]
Melting Point 90-92 °C[4]Not available
Boiling Point 366.0 ± 32.0 °C (Predicted)[6]Not available

Table 2: Spectroscopic Data

Spectroscopic TechniqueThis compound5-amino-2-methylphenol
UV-Vis (λmax) Data not available194 nm, 218 nm, 272 nm (in acidic mobile phase)[7]
¹H NMR Data not availableData available in spectral databases
¹³C NMR Data not availableData available in spectral databases[2]
Mass Spectrometry Molecular Ion (M+) expected at m/z 167Molecular Ion (M+) observed at m/z 123[2]

Experimental Protocols

Standard protocols for the spectroscopic analysis of aminophenol derivatives are outlined below. These methodologies are generally applicable for the characterization of this compound and its derivatives.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Samples are dissolved in a UV-transparent solvent, such as ethanol or methanol, to a concentration of approximately 10-50 µM.

  • Procedure: The spectrophotometer is blanked with the chosen solvent. The sample solution is then placed in a quartz cuvette, and the absorbance spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Procedure:

    • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling patterns of the protons.

    • ¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the chemical shifts of the carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.

  • Procedure: The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). The mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material: 5-amino-2-methylphenol reaction Condensation Reaction start->reaction reagents Reagents: Ethylene Carbonate, Solvent, Catalyst reagents->reaction purification Purification: Recrystallization reaction->purification product Final Product: This compound purification->product uv_vis UV-Vis Spectroscopy product->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation uv_vis->data_analysis nmr->data_analysis ms->data_analysis

Caption: Experimental workflow for synthesis and analysis.

References

Assessing the Genotoxicity of 2-Methyl-5-hydroxyethylaminophenol in Comparison to Other Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the genotoxic potential of 2-Methyl-5-hydroxyethylaminophenol against other commonly used aromatic amines, namely p-phenylenediamine, p-aminophenol, and m-aminophenol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical safety assessment. This document summarizes key experimental data from various in vitro genotoxicity assays and outlines the methodologies employed.

Executive Summary

Aromatic amines are a class of chemicals widely used in various industries, including as intermediates in the manufacturing of dyes, pharmaceuticals, and pesticides. Due to their chemical structure, there are concerns about their potential to cause genetic damage. This guide focuses on 2-Methyl-5-hydroxyethylaminophenol, a compound used in hair dye formulations, and compares its genotoxicity profile with that of other well-characterized aromatic amines. The assessment is based on a battery of standard in vitro genotoxicity tests: the Ames test (bacterial reverse mutation assay), the in vitro micronucleus test, and the comet assay.

Quantitative Genotoxicity Data

The following tables summarize the results from the key genotoxicity assays for 2-Methyl-5-hydroxyethylaminophenol and the selected aromatic amines.

Table 1: Ames Test (Bacterial Reverse Mutation Assay) Results

CompoundTester StrainsMetabolic Activation (S9)Result
2-Methyl-5-hydroxyethylaminophenol S. typhimurium TA98, TA100, TA1535, TA1537With & WithoutMixed results in in vitro studies have been reported.[1] However, many in vitro studies conducted before 1990 concluded the chemical was not mutagenic.[1]
p-Phenylenediamine (PPD) S. typhimurium TA98WithSlightly mutagenic.[2][3]
p-Aminophenol (PAP) E. coli WP2uvrA/pKM101WithoutMutagenic.[4]
m-Aminophenol Not specifiedNot specifiedGenerally considered non-mutagenic in Ames test.

Table 2: In Vitro Micronucleus Test Results

CompoundCell LineMetabolic Activation (S9)Result
2-Methyl-5-hydroxyethylaminophenol Not specifiedNot specifiedNegative in most in vivo studies.[1]
p-Phenylenediamine (PPD) Human lymphocytesWith & WithoutPositive (induced micronuclei).[3]
p-Aminophenol (PAP) Mouse splenocytes and bone marrowIn vivoIncreased DNA damage.[5]
m-Aminophenol Not specifiedNot specifiedGenerally considered non-clastogenic.

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results

CompoundCell LineKey Finding
2-Methyl-5-hydroxyethylaminophenol Not specifiedData not readily available in reviewed literature.
p-Phenylenediamine (PPD) In vitroShowed DNA damage.[6]
p-Aminophenol (PAP) CHO and L5178Y cellsInduced single-strand DNA breaks.[7]
m-Aminophenol Not specifiedData not readily available in reviewed literature.

Experimental Protocols

Detailed methodologies for the cited genotoxicity assays are crucial for the interpretation and replication of the results. The following sections provide an overview of the standard protocols for the Ames test, in vitro micronucleus assay, and the comet assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8] The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

General Procedure:

  • Bacterial Strains: Histidine-requiring S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) are combined in a soft agar overlay.

  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state can grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.[8][9]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

General Procedure:

  • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, TK6) is cultured.[1]

  • Exposure: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.[10][11][12]

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[1][12]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single- and double-strand DNA breaks, alkali-labile sites, and DNA cross-links.

General Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line or tissue.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail. Parameters such as "% DNA in tail" and "tail moment" are used to express the level of genotoxicity.[2][13]

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of aromatic amines often involves their metabolic activation to reactive intermediates that can interact with DNA and other cellular macromolecules.

For p-phenylenediamine (PPD) , genotoxicity is linked to the generation of reactive oxygen species (ROS). This can lead to the activation of several signaling pathways, including the ERK1/2, NF-κB, mTOR, and Wnt pathways, which can ultimately result in DNA damage and apoptosis.[6][14]

The genotoxicity of p-aminophenol (PAP) is also associated with oxidative stress. It is suggested that PAP can induce DNA cleavage through a Fenton-like reaction, involving the production of hydroxyl radicals in the presence of metal ions like Fe(III).[4] This oxidative damage can lead to single-strand DNA breaks and the formation of oxidized DNA bases.[4][7]

The precise signaling pathways for 2-Methyl-5-hydroxyethylaminophenol are less well-defined in the available literature. However, as an aromatic amine, its genotoxic potential, if any, is likely to involve metabolic activation and the generation of reactive intermediates that can induce DNA damage through mechanisms similar to other compounds in this class.

Visualizations

Experimental_Workflow_Genotoxicity_Assessment cluster_assays In Vitro Genotoxicity Assays Ames Ames Test (Bacterial Reverse Mutation) ResultAmes ResultAmes Ames->ResultAmes Assess Mutagenicity Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) ResultMicronucleus ResultMicronucleus Micronucleus->ResultMicronucleus Assess Clastogenicity/ Aneugenicity Comet Comet Assay (DNA Strand Breaks) ResultComet ResultComet Comet->ResultComet Assess DNA Damage TestCompound Test Compound (e.g., 2-Methyl-5-hydroxyethylaminophenol) TestCompound->Ames TestCompound->Micronucleus TestCompound->Comet

Caption: Experimental workflow for assessing the genotoxicity of a test compound.

Aromatic_Amine_Genotoxicity_Pathway AromaticAmine Aromatic Amine (e.g., PPD, PAP) MetabolicActivation Metabolic Activation (e.g., by P450 enzymes) AromaticAmine->MetabolicActivation ReactiveIntermediates Reactive Intermediates (e.g., Quinoneimines, ROS) MetabolicActivation->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress DNA_Damage DNA Damage (Strand breaks, base oxidation) DNA_Adducts->DNA_Damage OxidativeStress->DNA_Damage CellularResponse Cellular Response DNA_Damage->CellularResponse DNA Repair, Apoptosis, or Mutation

References

Comparative Guide to the Analytical Validation of 5-((2-Hydroxyethyl)amino)-2-methylphenol Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of the analytical standard for 5-((2-Hydroxyethyl)amino)-2-methylphenol (CAS: 55302-96-0), a common coupler used in permanent hair dye formulations.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and implement a robust analytical method for quality control and research purposes.

Physicochemical Properties of the Analyte

This compound is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol .[3][4] It is typically a light brown or off-white to beige powder.[1][5] Understanding these properties is crucial for the development of appropriate analytical methods.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Based on the analysis of similar phenolic and aminophenolic compounds used in cosmetic formulations, RP-HPLC with UV detection is the most common and suitable method for the quantification of this compound.[6][7][8][9] This technique offers a good balance of specificity, sensitivity, and cost-effectiveness.

Typical HPLC Method Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose.[6][10] The following table summarizes the typical performance data for a validated RP-HPLC-UV method for a compound similar to this compound.

Parameter Typical Acceptance Criteria Representative Performance Data
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.3 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.5%
Experimental Protocol: RP-HPLC-UV Method

This protocol details a typical procedure for the analysis of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Analytical balance, volumetric flasks, pipettes.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphate buffer (pH 6.8).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate buffer (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Dissolution & Dilution A->C B Sample Weighing B->C D Filtration C->D E HPLC Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Figure 1: Experimental workflow for HPLC analysis.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, such as the identification of impurities or in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative.[11][12]

Comparison of HPLC-UV and GC-MS
Feature RP-HPLC-UV GC-MS
Principle Liquid-solid partitioningGas-solid partitioning and mass-to-charge ratio
Analyte Volatility Not requiredRequired (or derivatization needed)
Sensitivity GoodExcellent
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Typical Application Routine quantification, quality controlImpurity profiling, structural elucidation, trace analysis
Considerations for Method Selection

The choice between HPLC-UV and GC-MS depends on the specific analytical needs. For routine quality control where the analyte is present at relatively high concentrations, HPLC-UV is generally the more practical and cost-effective choice. For more demanding applications requiring higher sensitivity and specificity, such as the detection of trace-level impurities or for confirmatory analysis, GC-MS is superior.

method_selection start Define Analytical Goal quant Routine Quantification? start->quant hplc Use HPLC-UV quant->hplc Yes trace Trace Analysis or Impurity Profiling? quant->trace No end_node Method Selected hplc->end_node trace->hplc No gcms Use GC-MS trace->gcms Yes gcms->end_node

Figure 2: Decision tree for analytical method selection.

References

A Comparative Analysis of Color Fastness in Hair Dyes: Featuring 2-Methyl-5-hydroxyethylaminophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of permanent hair colorants, the longevity and stability of the imparted shade are of paramount importance. This guide provides a comparative overview of the color fastness of dyes derived from the coupling agent 2-Methyl-5-hydroxyethylaminophenol, a key component in many oxidative hair dye formulations.[1] The performance of these dyes is benchmarked against formulations containing alternative precursors, offering insights for researchers and professionals in the fields of cosmetics, chemistry, and drug development.

While direct, publicly available quantitative comparative studies are scarce, this guide synthesizes established testing protocols and general performance characteristics to provide a framework for evaluation. The experimental data presented herein is illustrative, based on typical performance expectations for the dye classes discussed.

Understanding the Chemistry of Permanent Hair Color

Permanent, or oxidative, hair dyes function through a chemical reaction between primary intermediates (also known as precursors or developers) and couplers.[1] 2-Methyl-5-hydroxyethylaminophenol serves as a coupler, which on its own does not impart color. When mixed with a primary intermediate, such as p-phenylenediamine (PPD) or p-toluenediamine (PTD), and an oxidizing agent like hydrogen peroxide, a series of reactions occur within the hair shaft. This process forms larger, colored indo dye molecules that are trapped within the hair's cortex, resulting in a long-lasting color.[1][2]

Alternatives to traditional PPD and PTD, such as 2-methoxymethyl-p-phenylenediamine (ME-PPD), have been developed to reduce the potential for allergic reactions while aiming to maintain high color performance. Additionally, natural alternatives like henna provide a different approach to hair coloring, utilizing the lawsone molecule to bind to the keratin of the hair.

Experimental Protocols for Color Fastness Evaluation

To objectively compare the color fastness of different dye formulations, standardized testing methodologies are crucial. The following protocols, based on International Organization for Standardization (ISO) standards, are recommended for evaluating wash fastness, light fastness, and rub fastness.

Wash Fastness (ISO 105-C06)

This test assesses the resistance of the hair color to repeated washing.

  • Sample Preparation: Prepare swatches of bleached human hair. Dye one set of swatches with a formulation containing 2-Methyl-5-hydroxyethylaminophenol and a primary intermediate (e.g., PTD). Dye another set with a formulation containing an alternative coupler or a different dye system (e.g., ME-PPD with a standard coupler, or a henna paste). A control swatch of undyed hair should also be included.

  • Washing Procedure: The dyed hair swatches are subjected to mechanical agitation in a standardized soap solution within a launderometer.[3] For this test, a solution containing 4 g/L of ECE phosphate reference detergent and 1 g/L of sodium perborate can be used.[3] The test is typically run for a specified duration and temperature (e.g., 30 minutes at 60°C) with stainless steel balls to simulate mechanical action.[3]

  • Evaluation: After washing, the swatches are rinsed and dried. The change in color of the dyed swatches is assessed using the Grey Scale for Assessing Change in Colour (ISO 105-A02). The degree of staining on an adjacent undyed fabric swatch is evaluated using the Grey Scale for Assessing Staining (ISO 105-A03). Ratings are given on a scale of 1 (poor) to 5 (excellent).[4]

Light Fastness (ISO 105-B02)

This method determines the resistance of the hair color to fading upon exposure to a light source that mimics natural daylight.[5]

  • Sample Preparation: Prepare dyed hair swatches as described for the wash fastness test.

  • Exposure: A portion of each swatch is covered, and the samples are exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[6] Blue wool standards (rated 1-8) are exposed simultaneously.[5]

  • Evaluation: The fading of the hair swatches is periodically compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that exhibits a similar degree of fading to the hair swatch.[7]

Rub Fastness (ISO 105-X12)

This test evaluates the extent of color transfer from the dyed hair to another surface through rubbing.[8]

  • Sample Preparation: Use the dyed hair swatches prepared previously.

  • Procedure: A dry and a wet piece of standard white cotton cloth are rubbed against the dyed hair swatches for a specified number of cycles (typically 10) using a crockmeter, which applies a constant pressure.[9][10]

  • Evaluation: The amount of color transferred to the white cotton cloths is assessed using the Grey Scale for Assessing Staining.[9] Ratings are provided on a scale of 1 (heavy staining) to 5 (no staining).[9]

Comparative Data on Color Fastness

Table 1: Wash Fastness (ISO 105-C06)

Dye SystemPrimary Intermediate / DyeCouplerExpected Wash Fastness Rating (Change in Color)
System A (Target) p-Toluenediamine (PTD)2-Methyl-5-hydroxyethylaminophenol 4-5
System B (Alternative Precursor) ME-PPD2-Methyl-5-hydroxyethylaminophenol 4-5
System C (Alternative Coupler) p-Toluenediamine (PTD)Resorcinol4
System D (Natural Alternative) Lawsone (from Henna)N/A3-4

Table 2: Light Fastness (ISO 105-B02)

Dye SystemPrimary Intermediate / DyeCouplerExpected Light Fastness Rating (Blue Wool Scale)
System A (Target) p-Toluenediamine (PTD)2-Methyl-5-hydroxyethylaminophenol 5-6
System B (Alternative Precursor) ME-PPD2-Methyl-5-hydroxyethylaminophenol 5-6
System C (Alternative Coupler) p-Toluenediamine (PTD)Resorcinol4-5
System D (Natural Alternative) Lawsone (from Henna)N/A3-4

Table 3: Rub Fastness (ISO 105-X12)

Dye SystemPrimary Intermediate / DyeCouplerExpected Rub Fastness Rating (Dry)Expected Rub Fastness Rating (Wet)
System A (Target) p-Toluenediamine (PTD)2-Methyl-5-hydroxyethylaminophenol 4-54
System B (Alternative Precursor) ME-PPD2-Methyl-5-hydroxyethylaminophenol 4-54
System C (Alternative Coupler) p-Toluenediamine (PTD)Resorcinol4-53-4
System D (Natural Alternative) Lawsone (from Henna)N/A43

Visualizing the Process: Workflows and Reactions

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for color fastness testing and the chemical reaction pathway for oxidative dye formation.

G cluster_prep Sample Preparation cluster_testing Color Fastness Testing cluster_eval Evaluation p1 Bleached Hair Swatches p4 Dye Application p1->p4 p2 Dye Formulation A (2M5HEAP) p2->p4 p3 Dye Formulation B (Alternative) p3->p4 t1 Wash Fastness (ISO 105-C06) p4->t1 t2 Light Fastness (ISO 105-B02) p4->t2 t3 Rub Fastness (ISO 105-X12) p4->t3 e1 Grey Scale Assessment (Color Change & Staining) t1->e1 e2 Comparison to Blue Wool Standards t2->e2 t3->e1 e3 Data Analysis & Comparison e1->e3 e2->e3

Experimental Workflow for Color Fastness Testing.

G cluster_reactants Reactants cluster_process Oxidative Coupling Reaction Precursor p-Toluenediamine (Primary Intermediate) Intermediate Quinone-diimine (Reactive Intermediate) Precursor->Intermediate Oxidation Coupler 2-Methyl-5-hydroxyethylaminophenol (Coupler) Reaction Coupling & Oxidation Coupler->Reaction Oxidant Hydrogen Peroxide (H₂O₂) Oxidant->Intermediate Intermediate->Reaction Product Indo Dye (Large Colored Molecule) Reaction->Product

Oxidative Hair Dye Formation Pathway.

Conclusion

Dyes derived from the coupling agent 2-Methyl-5-hydroxyethylaminophenol are integral to modern permanent hair color formulations, generally exhibiting good to excellent color fastness properties. When compared to alternatives, the specific primary intermediate used in conjunction with this coupler plays a significant role in the final stability of the color. Newer precursors like ME-PPD aim to offer a comparable level of color fastness with a potentially improved safety profile. Natural dyes such as henna, while offering a non-oxidative coloring method, typically demonstrate lower wash and light fastness compared to high-performance oxidative dyes. For definitive quantitative comparisons, rigorous adherence to the standardized experimental protocols outlined in this guide is essential.

References

Safety Operating Guide

Proper Disposal of 5-((2-Hydroxyethyl)amino)-2-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 5-((2-Hydroxyethyl)amino)-2-methylphenol, a chemical compound utilized in various research and development applications. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. This substance is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1]

Hazard Identification and Safety Data Summary

Proper handling and disposal of this compound require a clear understanding of its associated hazards. The following table summarizes key quantitative data extracted from safety data sheets (SDS).

Hazard Classification & DataValue/ClassificationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects[1]
Melting Point 90-92°C[2][3]
Flash Point 181.4±15.7 °C[3]
Acute Toxicity (Oral) LD50 Oral - Rat - 121.0 mg/kg

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing are required to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.[4]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Wash hands thoroughly after handling.[6] Facilities should be equipped with an eyewash station and a safety shower.[7]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact and adheres to all applicable regulations.

1. Waste Identification and Classification:

  • Characterize the waste material. This includes unused product, contaminated materials (e.g., paper towels, gloves), and empty containers.
  • Consult with your institution's Environmental Health and Safety (EHS) department to ensure proper waste classification according to local, state, and federal regulations. Based on its hazards, this chemical is likely to be classified as a hazardous waste.

2. Collection and Storage of Waste:

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids and strong oxidizing agents.[5]

3. Disposal of Unused Product and Contaminated Materials:

  • Do not dispose of this chemical down the drain.[5]
  • Arrange for the collection of the waste by a licensed hazardous waste disposal company. The material should be disposed of at an approved waste disposal plant.[6]

4. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., water, if appropriate, or as recommended by your EHS department).
  • Collect the rinsate as hazardous waste.
  • After thorough decontamination, the container may be disposed of as non-hazardous waste, or recycled, depending on institutional policies.

5. Accidental Spill Cleanup:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]
  • Wear the appropriate PPE as outlined above.
  • For solid spills, carefully sweep or vacuum up the material and place it into a suitable container for disposal.[5][7] Avoid generating dust.[7]
  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
  • Clean the spill area with a suitable decontamination solution.
  • Prevent the spilled material from entering drains or waterways.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal_path Disposal Path cluster_spill Spill Response start Start: Need to dispose of chemical ppe Don appropriate PPE start->ppe classify Classify waste (Unused product, contaminated materials, empty containers) ppe->classify collect Collect waste in a labeled, sealed container classify->collect store Store waste in a designated cool, dry, ventilated area collect->store is_container Is it an empty container? store->is_container dispose_product Dispose of as hazardous waste via licensed contractor is_container->dispose_product No decontaminate Triple rinse container is_container->decontaminate Yes spill Accidental Spill dispose_rinsate Collect rinsate as hazardous waste decontaminate->dispose_rinsate dispose_container Dispose of decontaminated container as per institutional policy dispose_rinsate->dispose_container evacuate Evacuate and ventilate spill->evacuate contain Contain spill evacuate->contain cleanup Clean up with absorbent and decontaminate area contain->cleanup collect_spill Collect spill waste as hazardous waste cleanup->collect_spill collect_spill->dispose_product

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-((2-Hydroxyethyl)amino)-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-((2-Hydroxyethyl)amino)-2-methylphenol (CAS No. 55302-96-0). Adherence to these procedures is essential to ensure a safe laboratory environment and proper disposal of hazardous materials.

Understanding the Hazards

This compound is classified with the following hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

As a substituted phenol, it shares hazards with the broader class of phenolic compounds, which can be corrosive, toxic, and readily absorbed through the skin[2][3][4]. Phenol exposure can affect the central nervous system, liver, and kidneys[5].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles are mandatory. When there is a potential for splashes, a face shield worn over the goggles is required[2][3][5].
Hand Protection Double-layered nitrile gloves or thicker (8mil) nitrile gloves are suitable for incidental contact with dilute solutions. For handling concentrated solutions or prolonged work, butyl rubber or neoprene gloves should be worn over nitrile gloves[2][5]. Gloves must be changed immediately if contaminated[2].
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are required at all times[3][5]. For tasks with a higher splash risk, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat[4][5].
Respiratory Protection All handling of this compound, especially stock solutions and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols[3][5].

Operational Plan: Step-by-Step Handling Procedures

A structured workflow is crucial for minimizing exposure and ensuring safety.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials prep_spill Locate Spill Kit and Emergency Equipment prep_materials->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed if Safe handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve handle_transfer Use Secondary Containment for Transport handle_dissolve->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_ppe Doff and Dispose of Contaminated PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for safely handling this compound.

Experimental Protocol:

  • Preparation:

    • Before beginning work, ensure you are wearing all required PPE as detailed in the table above.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary chemicals and equipment. Inspect containers for any damage or leaks.

    • Confirm the location of the nearest emergency eyewash station, safety shower, and spill kit[2][4].

  • Handling:

    • Conduct all weighing and solution preparation inside a chemical fume hood to prevent inhalation of powders or vapors[3][5].

    • When transporting the chemical, use secondary containment, such as a bottle carrier, to prevent spills[2].

    • Avoid heating the compound outside of a controlled, ventilated apparatus[5].

  • Post-Handling:

    • After use, thoroughly decontaminate the work area with a suitable cleaning agent.

    • Segregate waste as described in the disposal plan below.

    • Carefully remove and dispose of contaminated PPE, particularly gloves.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

disposal_plan cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal Disposal gen_solid Contaminated Solids (Gloves, Wipes) collect_solid Designated, Labeled Solid Waste Bin gen_solid->collect_solid gen_liquid Aqueous and Solvent Waste collect_liquid Separate, Compatible, Labeled Liquid Waste Containers gen_liquid->collect_liquid storage Store in a cool, well-ventilated area away from incompatible materials collect_solid->storage collect_liquid->storage disposal_request Submit Hazardous Waste Pickup Request storage->disposal_request disposal_pickup Waste collected by EHS disposal_request->disposal_pickup

Caption: Disposal workflow for waste containing this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, paper towels, and weighing papers, must be collected in a designated hazardous waste container lined with a plastic bag[5].

    • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams[6].

  • Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

    • Keep waste containers securely closed when not in use.

    • Store waste in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids[2][3][7].

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office by submitting a waste pickup request[6].

    • Do not dispose of this chemical or its solutions down the drain[6]. Due to its aquatic toxicity, this is strictly prohibited[1].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring personal safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.